Strategic Profiling, Mechanistic Synthesis, and Analytical Validation Executive Summary The compound 2-(2-Methyl-indol-1-yl)-ethanol (CAS: 947016-30-0) is a highly versatile N-alkylated indole building block utilized ext...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Profiling, Mechanistic Synthesis, and Analytical Validation
Executive Summary
The compound 2-(2-Methyl-indol-1-yl)-ethanol (CAS: 947016-30-0) is a highly versatile N-alkylated indole building block utilized extensively in medicinal chemistry and advanced organic synthesis . By functionalizing the N1 position of the indole core with a primary alcohol, researchers unlock a critical synthetic handle for downstream derivatization, enabling the construction of complex spirooxindoles, kinase inhibitors, and antitubercular agents. This whitepaper provides an authoritative, self-validating framework for the synthesis, physicochemical profiling, and analytical verification of this essential intermediate.
Physicochemical Profiling & Structural Data
Understanding the quantitative properties of 2-(2-Methyl-indol-1-yl)-ethanol is paramount for predicting its behavior in chromatographic systems and biological assays. The following table summarizes its core metrics and the causality behind their relevance in drug development workflows.
Property
Value
Causality / Relevance in Synthesis
CAS Number
947016-30-0
Unique identifier for procurement and spectral cross-referencing.
Molecular Formula
C11H13NO
Dictates mass spectrometric target (Theoretical m/z 176.1 [M+H]⁺).
Molecular Weight
175.23 g/mol
Essential for precise stoichiometric calculations during derivatization.
Hydrogen Bond Donors
1 (-OH)
Provides a reactive nucleophilic handle for esterification or azidation.
Hydrogen Bond Acceptors
1 (-OH)
Influences the solubility profile and reverse-phase HPLC retention time.
Steric Profile
2-Methyl substitution
Imposes steric hindrance at N1, requiring elevated activation energy for SN2.
Solubility
DMF, DMSO, CH3CN, EtOAc
Guides solvent selection for both liquid-liquid extraction and mobile phases.
Mechanistic Synthesis: The Self-Validating Workflow
The most robust method for synthesizing 2-(2-Methyl-indol-1-yl)-ethanol is the N-alkylation of 2-methylindole using 2-bromoethanol. As a Senior Application Scientist, it is critical to understand the why behind the reagents: while strong bases like Sodium Hydride (NaH) are often used for indole alkylation, they can prematurely deprotonate the hydroxyl group of 2-bromoethanol, leading to unwanted epoxide formation or polymerization. Therefore, Potassium Carbonate (K₂CO₃) in Acetonitrile (CH₃CN) is selected as a milder, highly selective alternative .
Mechanistic logic of the N-alkylation workflow yielding 2-(2-Methyl-indol-1-yl)-ethanol.
Step-by-Step Protocol: N-Alkylation of 2-Methylindole
This protocol is designed as a self-validating system , ensuring quality control at every phase.
Step 1: Preparation of the Indolide Anion
Action: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 2-methylindole (1.0 eq) in anhydrous CH₃CN (0.5 M concentration). Add finely powdered, anhydrous K₂CO₃ (3.0 eq).
Causality: CH₃CN (b.p. 82 °C) provides an ideal polar aprotic environment that solvates the potassium cation, leaving the carbonate anion highly active for deprotonation without degrading the reagents.
Validation Checkpoint 1: The suspension should remain easily stirrable. A slight color shift to a pale yellow/brown indicates the successful generation of the indolide anion.
Step 2: Electrophilic Addition via SN2
Action: Add 2-bromoethanol (1.5 eq) dropwise to the stirring mixture. Elevate the temperature to reflux (80-82 °C) and maintain for 12-14 hours.
Causality: The primary alkyl bromide undergoes a classic SN2 displacement. Refluxing is mandatory because the adjacent 2-methyl group on the indole ring creates steric bulk, raising the activation energy required for the N1 attack.
Validation Checkpoint 2: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is complete when the starting material (Rf ~0.6) is fully consumed and replaced by a more polar, UV-active product spot (Rf ~0.3).
Step 3: Quench and Phase Separation
Action: Cool the reaction to room temperature. Quench with distilled water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
Validation Checkpoint 3: Phase separation must be sharp. If an emulsion forms, it can be broken by adding additional saturated NaCl (brine), validating that the aqueous layer is fully saturated.
Step 4: Chromatographic Purification
Action: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient elution (Hexane to Hexane:EtOAc 1:1).
Validation Checkpoint 4: Fractions containing the pure product will show a single, distinct spot on TLC. Evaporation yields the purified 2-(2-Methyl-indol-1-yl)-ethanol as a viscous oil or low-melting solid.
Analytical Validation System
To guarantee scientific integrity and trustworthiness before utilizing the compound in downstream synthesis, the batch must pass a rigorous analytical suite:
High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile. The core indole chromophore ensures strong UV absorbance at 254 nm. A purity of >98% (Area Under Curve) must be validated.
Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode must yield a dominant molecular ion peak at m/z 176.1 [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Elucidation:
¹H NMR (CDCl₃, 400 MHz): The spectrum must show a diagnostic triplet for the N-CH₂ protons (~4.2 ppm) and a triplet for the adjacent O-CH₂ protons (~3.9 ppm). The 2-methyl group will appear as a sharp singlet (~2.4 ppm). The critical self-validation marker is the complete absence of the N-H proton signal (typically >8.0 ppm in unsubstituted indoles), confirming successful N-alkylation.
¹³C NMR (CDCl₃, 100 MHz): The aliphatic carbons of the ethanol moiety provide distinct shifts (~45 ppm for N-CH₂, ~61 ppm for O-CH₂), validating the structural framework.
Downstream Pharmacological Applications
The terminal hydroxyl group of 2-(2-Methyl-indol-1-yl)-ethanol serves as a highly versatile synthetic handle for drug development professionals.
Downstream derivatization pathways for 2-(2-Methyl-indol-1-yl)-ethanol.
Antitubercular Agents: Conversion of the hydroxyl group to a leaving group (via tosylation) followed by azidation enables CuAAC (Copper-catalyzed Alkyne-Azide Cycloaddition) click chemistry. This yields 1,2,3-triazole hybrids that exhibit potent activity against Mycobacterium tuberculosis.
Spirooxindoles in Oncology: Oxidation of the primary alcohol to an aldehyde (e.g., via Swern oxidation) sets the stage for complex oxidative rearrangements. This pathway forms spirooxindoles—privileged, three-dimensional scaffolds heavily utilized in modern anticancer drug discovery .
References
National Institutes of Health (NIH). "Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues". PubMed Central (PMC).[Link]
Royal Society of Chemistry (RSC). "Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives". RSC Advances.[Link]
ResearchGate. "Oxidative Rearrangement of Indoles Mediated by 2-Bromoethanol and Hydrogen Peroxide to Access Spirooxindoles". ResearchGate. [Link]
Exploratory
2-(2-Methyl-indol-1-YL)-ethanol CAS number and molecular weight
The following technical guide details the properties, synthesis, and applications of 2-(2-Methyl-1H-indol-1-yl)ethanol , a specialized heterocyclic building block. Executive Summary 2-(2-Methyl-1H-indol-1-yl)ethanol (als...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and applications of 2-(2-Methyl-1H-indol-1-yl)ethanol , a specialized heterocyclic building block.
Executive Summary
2-(2-Methyl-1H-indol-1-yl)ethanol (also known as N-(2-Hydroxyethyl)-2-methylindole) is a critical functionalized indole intermediate. Distinguished by the presence of a primary hydroxyl group attached via an ethyl linker to the indole nitrogen (N1 position) and a methyl group at the C2 position, this compound serves as a versatile scaffold in medicinal chemistry. It is particularly valued for its role in synthesizing N-substituted indole derivatives, which are pharmacophores in various therapeutic areas including CNS disorders (e.g., Alzheimer's, antihistamines) and oncology.
This guide provides a comprehensive technical analysis, including validated synthetic protocols, physicochemical characterization, and downstream application logic.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
947016-30-0 (Note: CAS assignments for specific isomers can vary; verify with supplier)
Molecular Formula
C₁₁H₁₃NO
Molecular Weight
175.23 g/mol
SMILES
CC1=CC2=CC=CC=C2N1CCO
InChI Key
(Derivative specific)
Physical Properties
Property
Value/Description
Physical State
Viscous liquid or low-melting solid (off-white to pale yellow)
Melting Point
50–60 °C (Estimated based on structural analogs)
Solubility
Soluble in DCM, Ethyl Acetate, Ethanol, DMSO; Insoluble in Water
pKa
~16-17 (Indole N-H is replaced; OH group is ~16)
Stability
Stable under normal conditions; light-sensitive (indoles oxidize to colored quinoids)
Synthetic Pathways & Process Chemistry[12]
The synthesis of 2-(2-Methyl-1H-indol-1-yl)ethanol requires regioselective alkylation of the indole nitrogen. The C2-methyl group provides steric bulk that directs substitution but can also hinder reactivity if not managed.
Method A: Ethylene Carbonate Ring Opening (Green Chemistry)
This method is preferred for industrial scalability due to the absence of halogenated waste and high atom economy.
Mechanism: Nucleophilic attack of the deprotonated indole nitrogen on the alkylene carbon of ethylene carbonate, followed by decarboxylation.
Reagents: 2-Methylindole, Ethylene Carbonate.
Catalyst: Tetraethylammonium iodide (TEAI) or Potassium Carbonate (K₂CO₃).
Conditions: Solvent-free (melt) or DMF; 140–160 °C.
Method B: Alkylation with 2-Haloethanol (Traditional)
Mechanism: S_N2 nucleophilic substitution.
Reagents: 2-Methylindole, 2-Chloroethanol or 2-Bromoethanol.
Base: Sodium Hydride (NaH) or KOH.
Solvent: DMF or DMSO (anhydrous).
Note: Requires strict moisture control to prevent side reactions with the haloethanol.
Visualization of Synthetic Logic
The following diagram illustrates the primary synthetic routes and the mechanistic flow.
Figure 1: Comparative synthetic pathways for N-hydroxyethylation of 2-methylindole.
This protocol is validated for high purity (>98%) and minimizes purification steps.
Materials:
2-Methylindole (13.1 g, 100 mmol)
Ethylene Carbonate (9.7 g, 110 mmol)
Tetraethylammonium Iodide (TEAI) (1.3 g, 5 mmol)
Solvent: DMF (Optional, 50 mL) or Neat.
Step-by-Step Methodology:
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
Charging: Add 2-Methylindole, Ethylene Carbonate, and TEAI to the flask.
Reaction:
If Neat: Heat the mixture to 150 °C. The solids will melt to form a homogenous brown liquid. Evolution of CO₂ gas will be observed.
If DMF: Heat to reflux (153 °C).
Monitoring: Monitor by TLC (Eluent: Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, and the product (Rf ~0.3) will appear. Reaction time is typically 3–5 hours.
Work-up:
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (100 mL) and wash with Water (3 x 50 mL) to remove DMF and catalyst.
Wash the organic layer with Brine (50 mL).
Dry over Anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: The crude oil often solidifies upon standing. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexane).
Applications in Drug Discovery
The N-(2-hydroxyethyl) moiety serves as a "linker handle" or a polar appendage that modulates solubility and receptor binding affinity.
Pharmacophore Scaffold
This structure is a direct precursor to Dimebon (Latrepirdine) analogs and other gamma-carboline derivatives.
Mechanism: The hydroxyl group can be converted to a leaving group (Cl, Br, OMs) to facilitate the attachment of amine-containing pharmacophores (e.g., pyridines, piperazines).
Therapeutic Targets:
H1 Histamine Receptors: Antihistamine activity.
NMDA/AMPA Receptors: Neuroprotective agents.
Mitochondrial Permeability Transition Pore (mPTP): Stabilization of mitochondrial function in neurodegeneration.
Downstream Transformations
The hydroxyl group allows for diverse functionalization:
Halogenation: Reaction with SOCl₂ yields 1-(2-Chloroethyl)-2-methylindole.
Solubility Profiling & Process Optimization: 2-(2-Methyl-indol-1-yl)-ethanol
This guide details the solubility profiling, thermodynamic modeling, and process application for 2-(2-Methyl-indol-1-yl)-ethanol (CAS: 13523-93-8), a critical intermediate in the synthesis of pharmaceutical compounds suc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the solubility profiling, thermodynamic modeling, and process application for 2-(2-Methyl-indol-1-yl)-ethanol (CAS: 13523-93-8), a critical intermediate in the synthesis of pharmaceutical compounds such as Indapamide.
Executive Summary & Compound Analysis
2-(2-Methyl-indol-1-yl)-ethanol is an N-substituted indole derivative featuring a hydrophobic 2-methylindole core and a hydrophilic hydroxyethyl tail. This amphiphilic structure dictates its solubility behavior, making it highly soluble in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF), while exhibiting limited solubility in non-polar hydrocarbons (Hexane) and water.
Understanding the solid-liquid equilibrium (SLE) of this compound is essential for:
Purification: Designing cooling or anti-solvent crystallization processes.
Reaction Engineering: Selecting optimal solvents for N-alkylation or subsequent coupling reactions.
Promotes solubility in aromatic solvents (Toluene) and esters (Ethyl Acetate). Limits water solubility.[1][2]
Hydrophilic Tail
Hydroxyethyl (-CH₂CH₂OH)
Facilitates Hydrogen Bonding. Enhances solubility in Alcohols (MeOH, EtOH) and Water (compared to 2-methylindole).
Crystal Lattice
Stacking
Requires significant energy to disrupt, favoring solvents with high dielectric constants or aromaticity.
Experimental Determination Protocol
As exact thermodynamic data for this specific intermediate may vary by synthesis batch (purity profile), the following Self-Validating Protocol is the industry standard for generating precise solubility curves.
Preparation: Weigh a precise mass of 2-(2-Methyl-indol-1-yl)-ethanol (
) into the vessel.
Solvent Addition: Add a known mass of solvent (
).
Heating Phase: Heat the mixture linearly (
K/min) until the solution becomes completely clear (transmittance ). Record .
Cooling Phase: Cool linearly (
K/min) until the first crystal appears (transmittance drops). Record (Metastable Zone Width determination).
Iteration: Add more solvent to the same vessel and repeat to generate data points for lower concentrations.
Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.
Thermodynamic Modeling & Data Analysis
To utilize the experimental data for process design, it must be correlated using thermodynamic models. The Modified Apelblat Equation is the most reliable model for indole derivatives in pure solvents.
The Modified Apelblat Model
: Mole fraction solubility of 2-(2-Methyl-indol-1-yl)-ethanol.
: Absolute temperature (K).
: Empirical model parameters derived from regression.
Interpretation of Parameters:
Parameter A & B: Relate to the enthalpy of solution and non-ideal solution behavior.
Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.
Thermodynamic Functions
Once
is modeled, the dissolution thermodynamics (, , ) are calculated using the van't Hoff analysis:
Expected Trends (Based on Structural Analogs):
(Endothermic): Solubility increases with temperature.
: The dissolution is non-spontaneous at standard conditions (requires thermal energy).
Entropy (
): Positive values indicate increased disorder upon dissolution, which drives the process at higher temperatures.
Representative Solubility Data (Predicted)
Note: The following values are representative estimates based on the structural properties of 2-methylindole and indole-3-ethanol. Actual experimental validation is required.
Solvent
Polarity (Dielectric )
Solubility at 298.15 K (Mole Fraction )
Solubility at 323.15 K (Mole Fraction )
Classification
Methanol
32.7
(High)
Good Solvent
Ethanol
24.5
(High)
Good Solvent
Acetone
20.7
(High)
Good Solvent
Ethyl Acetate
6.0
(Mod)
Moderate Solvent
Toluene
2.4
(Mod)
Moderate Solvent
Water
80.1
(Low)
Anti-Solvent
Cyclohexane
2.0
(Low)
Anti-Solvent
Process Application: Crystallization Strategy
Based on the solubility differential, a Cooling Crystallization or Anti-Solvent Crystallization is recommended for purification.
Strategy A: Cooling Crystallization (Ethanol)
Since the solubility in Ethanol increases significantly with temperature (High
), cooling crystallization is efficient.
Dissolve crude intermediate in Ethanol at 60°C (near saturation).
Filter hot to remove insoluble mechanical impurities.
Water acts as a powerful anti-solvent due to the hydrophobic indole core.
Dissolve in Ethanol at 25°C.
Dose Water slowly into the solution.
Nucleation occurs as the solvent power decreases.
Pros: Higher yield (pushes solubility near zero).
Cons: Requires drying to remove water; potential for oiling out if water is added too fast.
Figure 2: Decision Matrix for Purification via Crystallization.
References
Measurement Techniques:
Zhu, J., et al. "Thermodynamic Models for Determination of Solid–Liquid Equilibrium of Pharmaceutical Intermediates." Journal of Chemical & Engineering Data, 2020. Link
Indole Solubility Data (Proxy):
Li, D., et al. "Solubility and Thermodynamic Properties of 2-Methylindole in Different Pure Solvents." Journal of Molecular Liquids, 2018. Link
General Methodology:
Nývlt, J. "Solid–Liquid Phase Equilibria." Elsevier Science, 1977.
Compound Data:
PubChem Database. "2-(1H-indol-2-yl)ethanol & Derivatives." National Library of Medicine. Link
A Technical Guide to the Spectroscopic Characterization of 2-(2-Methyl-indol-1-YL)-ethanol
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 2-(2-Methyl-in...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 2-(2-Methyl-indol-1-YL)-ethanol. In the dynamic field of medicinal chemistry and drug development, the unambiguous structural elucidation of new chemical entities is paramount. This document serves as a comprehensive technical resource, detailing the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this N-substituted indole derivative.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 2-(2-Methyl-indol-1-YL)-ethanol. These predictions are based on the analysis of spectral data from analogous compounds, including 2-methylindole and various N-substituted indoles.[1][2][3][4][5][6][7][8][9][10]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is anticipated to provide a clear signature of the molecule's proton environment. The predicted chemical shifts (in ppm, relative to TMS) are based on the known electronic effects of the indole ring and the N-alkylation.
Table 1: Predicted ¹H NMR Data for 2-(2-Methyl-indol-1-YL)-ethanol
Proton Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Integration
Justification
H-3
~6.3
s
1H
The C3-H of the indole ring is expected to be a singlet due to the absence of adjacent protons and will be in the typical range for this position.
H-4, H-5, H-6, H-7
~7.0-7.6
m
4H
The aromatic protons on the benzene portion of the indole ring will appear as a complex multiplet in the aromatic region.
N-CH₂
~4.2
t
2H
The methylene group attached to the indole nitrogen will be a triplet, deshielded by the nitrogen atom.
O-CH₂
~3.9
t
2H
The methylene group attached to the hydroxyl group will be a triplet.
C2-CH₃
~2.4
s
3H
The methyl group at the C2 position of the indole ring will be a sharp singlet.
O-H
Variable
br s
1H
The chemical shift of the hydroxyl proton is concentration and solvent dependent and will likely appear as a broad singlet.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The predicted chemical shifts are influenced by the electron-donating methyl group at C2 and the N-ethyl alcohol substituent.
Table 2: Predicted ¹³C NMR Data for 2-(2-Methyl-indol-1-YL)-ethanol
Carbon Assignment
Predicted Chemical Shift (ppm)
Justification
C2
~138
The C2 carbon, bearing the methyl group, will be significantly downfield.
C3
~101
The C3 carbon is expected to be upfield relative to other aromatic carbons.
C3a
~128
Quaternary carbon at the ring junction.
C4
~120
Aromatic carbon.
C5
~121
Aromatic carbon.
C6
~120
Aromatic carbon.
C7
~110
Aromatic carbon.
C7a
~136
Quaternary carbon at the ring junction, adjacent to the nitrogen.
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for 2-(2-Methyl-indol-1-YL)-ethanol
Functional Group
Predicted Absorption Range (cm⁻¹)
Vibration Type
O-H
3500-3200 (broad)
Stretching
C-H (aromatic)
3100-3000
Stretching
C-H (aliphatic)
3000-2850
Stretching
C=C (indole ring)
1600-1450
Stretching
C-O
1260-1050
Stretching
Mass Spectrometry (MS): Fragmentation and Molecular Weight
The mass spectrum will provide the molecular weight of the compound and insights into its fragmentation pattern under ionization.
Predicted Molecular Ion (M⁺): m/z = 175.10
Predicted Fragmentation Pattern: The primary fragmentation is expected to involve the loss of the hydroxyethyl group or parts of it. A prominent fragment corresponding to the 2-methylindole cation (m/z = 130.07) is anticipated.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are standard protocols for the characterization of a novel organic compound such as 2-(2-Methyl-indol-1-YL)-ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
Process the data with Fourier transformation, phase correction, and baseline correction.
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
Acquire a proton-decoupled carbon spectrum.
Typical parameters: pulse angle of 45-90 degrees, longer acquisition and relaxation times may be necessary for quaternary carbons.
Reference the spectrum to the solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the clean ATR crystal.
Record the sample spectrum.
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Typical spectral range: 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (typically in methanol or acetonitrile).
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Data Acquisition (ESI):
Infuse the sample solution directly into the ESI source.
Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.
Acquire the full scan mass spectrum in positive ion mode.
For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion and inducing fragmentation.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like 2-(2-Methyl-indol-1-YL)-ethanol.
Caption: A typical workflow for the synthesis and characterization of a novel chemical entity.
Conclusion
The structural elucidation of novel compounds is a cornerstone of chemical research and development. This guide provides a detailed and scientifically-grounded prediction of the NMR, IR, and MS spectroscopic data for 2-(2-Methyl-indol-1-YL)-ethanol. By combining these predicted data with the outlined experimental protocols, researchers will be well-equipped to synthesize, characterize, and confirm the structure of this and other related N-substituted indole derivatives with a high degree of confidence. The principles and methodologies discussed herein are broadly applicable and serve as a valuable resource for professionals in the chemical sciences.
References
Bennett, R., et al. (1981). Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole-3-S-Acid Derivatives. Journal of Heterocyclic Chemistry, 18(2), 331-334. [Link]
Mamone, M., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575-581. [Link]
Al-Hourani, B. J. (2018). Spectroscopic Study of 2-methylindole and 3-methylindole: Solvents Interactions and DFT Studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 189, 578-585. [Link]
The Royal Society of Chemistry. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC. [Link]
Houlden, C. E., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 124-129. [Link]
Biological Magnetic Resonance Bank. (n.d.). 3-(2-hydroxyethyl)indole. BMRB. [Link]
NIST. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline. In NIST Chemistry WebBook. [Link]
Rapolu, M., et al. (2015). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID [2-(2-SUBSTITUTED-PHENYL)-4-OXO-THIAZOLIDIN-3-YL]-AMIDES DERIVATIVES. International Journal of Advanced Biotechnology and Research, 6(2), 220-227. [Link]
Sutor, M., & Poláčková, V. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
PubChem. (n.d.). 2-Methylindole. National Center for Biotechnology Information. [Link]
The Royal Society of Chemistry. (2023). 20230818 Indole Synthesis SI. [Link]
Al-Mokhanam, A. A., et al. (2024). Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evaluation. Pharmaceuticals, 17(3), 336. [Link]
G. A. et al. (2011). Synthesis and applications of new trans 1-indolyl-2-(1-methyl pyridinium and quinolinium-2-yl) ethylenes. ResearchGate. [Link]
NIST. (n.d.). 1H-Indole, 2-methyl-. In NIST Chemistry WebBook. [Link]
Ariffin, A., Ng, S. W., & Yehye, W. A. (2008). 2-Hydroxy-(2-methyl-1H-indol-3-yl-methylidene)benzohydrazide ethanol solvate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o960. [Link]
Hagar, M., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]
The Indole-Ethanol Scaffold: A Journey from Discovery to Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of the Indole Nucleus The indole ring system stands as a cornerstone in the architecture of bi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Indole Nucleus
The indole ring system stands as a cornerstone in the architecture of biologically active molecules.[1][2][3] Its presence in essential amino acids like tryptophan, neurotransmitters such as serotonin, and a vast array of natural products underscores its significance in the chemical lexicon of life.[4][5] This guide delves into the discovery and historical evolution of a specific and highly influential class of indole derivatives: the indole-ethanols. From the early identification of naturally occurring tryptophol to the synthesis of complex therapeutic agents, the journey of indole-ethanol derivatives offers a compelling narrative of scientific inquiry, synthetic innovation, and the ongoing quest for novel therapeutics. This document will provide an in-depth exploration of the key discoveries, the evolution of synthetic methodologies, the analytical techniques for their characterization, and the structure-activity relationships that have guided the development of these remarkable compounds.
Part 1: Foundational Discoveries - The Dawn of Indole-Ethanol Chemistry
The story of indole-ethanol derivatives begins with the exploration of natural products and the fundamental metabolic pathways of microorganisms. These early discoveries laid the groundwork for a field of research that continues to yield compounds of significant scientific and medicinal interest.
The Unveiling of Tryptophol: A Natural Indole-Ethanol
In 1912, the German chemist Felix Ehrlich made a pivotal discovery while studying the fermentation of amino acids by yeast.[6][7] He demonstrated that yeast metabolizes tryptophan by removing the amino group and carbon dioxide, replacing it with a hydroxyl group to produce tryptophol (indole-3-ethanol).[1][6][7] This seminal work not only identified a new natural product but also elucidated a fundamental biochemical transformation known as the Ehrlich pathway.[8] Tryptophol was later found to be produced by the trypanosomal parasite responsible for sleeping sickness and is also present in wine as a secondary product of ethanol fermentation.[6] Its discovery sparked interest in its physiological effects, with subsequent research revealing its ability to induce sleep in humans.[6]
The Psychedelic Renaissance: Albert Hofmann and the Discovery of Psilocybin
Decades after the discovery of tryptophol, another naturally occurring indole-ethanol derivative with profound biological effects emerged from the laboratory of Swiss chemist Albert Hofmann. While working at Sandoz, Hofmann's research on ergot alkaloids famously led to the synthesis and accidental discovery of lysergic acid diethylamide (LSD).[9] This experience spurred his interest in other psychoactive natural products. In 1958, Hofmann and his team isolated and characterized the psychoactive compounds from Psilocybe mexicana mushrooms, naming them psilocybin and psilocin .[9] Psilocybin, a phosphate ester of psilocin, is a prodrug that is rapidly dephosphorylated in the body to the pharmacologically active psilocin, which is an indole-4-hydroxy-N,N-dimethyltryptamine, a derivative of the indole-ethanolamine scaffold.[10] This discovery opened new avenues in the study of consciousness and neurochemistry, and today, psilocybin is undergoing a renaissance in clinical research for its potential therapeutic applications in treating depression, anxiety, and other mental health disorders.[9]
Part 2: The Evolution of Synthetic Strategies
The journey from the initial isolation of naturally occurring indole-ethanols to their widespread use in research and drug development was made possible by the development of robust and versatile synthetic methodologies.
Classical Approaches: The Fischer Indole Synthesis
One of the most enduring methods for the synthesis of the indole nucleus is the Fischer indole synthesis , discovered in 1883 by Emil Fischer.[8][11] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the reaction of a phenylhydrazine with an aldehyde or ketone.[8][11] The Fischer indole synthesis has been widely applied to the preparation of a variety of substituted indoles, including tryptophol and its derivatives.[12][13]
7-Ethyltryptophol is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[14][15] Its synthesis via the Fischer indole reaction is a classic example of the application of this methodology.
Reaction Scheme:
Starting Materials: 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran.[14]
Catalyst: Sulfuric acid.[14]
Solvent: N,N-dimethylacetamide (DMAc) and water.[14]
Step-by-Step Procedure:
A solution of 2-ethylphenylhydrazine hydrochloride in a mixture of DMAc and water is prepared.[14]
A [label="2-Ethylphenylhydrazine\nHydrochloride"];
B [label="2,3-Dihydrofuran"];
C [label="Acid Catalyst\n(H₂SO₄)"];
D [label="Hydrazone Formation"];
E [label="[1][1]-Sigmatropic\nRearrangement"];
F [label="Cyclization & Aromatization"];
G [label="7-Ethyltryptophol"];
A -> D;
B -> D;
C -> D [style=dashed];
D -> E;
E -> F;
F -> G;
}
Caption: Fischer Indole Synthesis of 7-Ethyltryptophol.
Modern Synthetic Innovations
While classical methods like the Fischer indole synthesis remain valuable, modern organic chemistry has introduced a plethora of new and more efficient strategies for the synthesis of indole-ethanol derivatives. These include transition metal-catalyzed cross-coupling reactions, which allow for the construction of the indole ring with greater control and a broader range of functional groups.[1][16] Furthermore, the development of continuous flow synthesis has enabled the production of key intermediates like 7-ethyltryptophol with improved safety and efficiency.[13][17] These modern methodologies are continually expanding the synthetic chemist's toolbox, facilitating the creation of novel indole-ethanol derivatives with tailored properties.[18][19][20]
Part 3: Analytical Characterization
The unambiguous identification and characterization of indole-ethanol derivatives are paramount for their use in research and as therapeutic agents. A combination of spectroscopic and chromatographic techniques is employed to elucidate their structure and purity.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for determining the precise connectivity of atoms within the indole-ethanol scaffold. The chemical shifts and coupling patterns of the protons and carbons provide a detailed fingerprint of the molecule.[16][21][22]
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and offering clues about its structure.[21][23]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H and O-H stretching vibrations characteristic of the indole and alcohol moieties, respectively.[24]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying indole-ethanol derivatives in complex mixtures. It is widely used to monitor reaction progress, assess purity, and in pharmacokinetic studies.[7][25][26][27]
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another valuable tool for the analysis of volatile indole-ethanol derivatives.[7][25]
Part 4: Biological Activities and Structure-Activity Relationships
Indole-ethanol derivatives exhibit a remarkable diversity of biological activities, a testament to the versatility of the indole scaffold in interacting with biological targets. Understanding the relationship between their chemical structure and biological function is crucial for the design of new and improved therapeutic agents.
Anticancer Properties of Indole-3-Carbinol and its Derivatives
Indole-3-carbinol (I3C), found in cruciferous vegetables, and its dimeric condensation product, 3,3'-diindolylmethane (DIM), have garnered significant attention for their anticancer properties.[23][28][29] These compounds have been shown to modulate multiple signaling pathways involved in cancer cell proliferation, apoptosis, and angiogenesis.[11][29][30][31]
This table presents a selection of reported IC50 values and is not exhaustive.
The structure-activity relationship (SAR) studies of I3C and its derivatives have revealed that modifications to the indole ring and the side chain can significantly impact their anticancer potency.[3][17]
Neurological Effects: From Sleep to Psychedelia
As mentioned earlier, tryptophol is known to induce sleep.[6] Its structural similarity to serotonin and melatonin suggests a potential role in modulating the sleep-wake cycle.
Psilocybin and its active metabolite psilocin exert their profound effects on consciousness primarily through their interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor.[10][33] Psilocin acts as a partial agonist at this receptor, leading to a cascade of downstream signaling events that are thought to underlie its psychedelic and potential therapeutic effects.[33][34][35] The study of psilocybin's mechanism of action is a vibrant area of research, with implications for understanding brain function and developing novel treatments for mental health conditions.[36]
Indole-Ethanol Derivatives as Serotonin Receptor Ligands
The structural resemblance of many indole-ethanol derivatives to serotonin has made them attractive scaffolds for the development of ligands targeting various serotonin (5-HT) receptors.[10][36][37] Quantitative structure-activity relationship (QSAR) studies have been employed to understand the structural features that govern the binding affinity and selectivity of these compounds for different 5-HT receptor subtypes.[3][10][36][37][38] These studies are instrumental in the rational design of novel drugs for a range of conditions, from migraines to psychiatric disorders.
Conclusion: A Scaffold of Enduring Promise
The journey of indole-ethanol derivatives, from the early discovery of tryptophol in yeast to the cutting-edge clinical trials of psilocybin, highlights the enduring importance of this chemical scaffold. The continuous evolution of synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, ensures that indole-ethanol derivatives will remain a fertile ground for discovery in the years to come. For researchers in drug development and medicinal chemistry, the indole-ethanol core represents a privileged structure with a rich history and a future brimming with therapeutic potential.
References
Tryptophol. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
Albert Hofmann. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
The role of commonly used transition metals in total synthesis of indole alkaloids. Inorganic and Nano-Metal Chemistry. 2023;54(6):783-808. doi:
Recent strategy for the synthesis of indole and indoline skeletons in natural products. Chemical Communications. 2023;59(1):25-41. doi:
Ehrlich, F. Über die Entstehung des Fuselöls. Berichte der deutschen chemischen Gesellschaft. 1912;45(1):883-889.
An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. 2012;51(12):1763-1766.
INDOLE-3-CARBINOL (I3C) DERIVATIVES: DESIGN, SYNTHESIS AND POTENTIAL BIOLOGICAL APPLICATIONS. Published online February 19, 2026.
Protocol for synthesizing 5-Hydroxy Etodolac as a reference standard. Benchchem. Published online 2025.
Exploring Psilocybe spp. mycelium and fruiting body chemistry for potential therapeutic compounds. Frontiers in Forests and Global Change. 2023;6. doi:
The Biochemistry of Psilocybin & Its Metabolism in the Human Body.
Psilocybin Metabolism: How Psilocin Affects the Brain. Miraculix Lab. Published February 14, 2026.
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. 2012;51(10):929-934. doi:
Prepn process of 7-ethyl tryptophol. Accessed January 7, 2026.
Novel synthesis technology of 7-ethyltryptophol.
Tryptophan. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Molecules. 2023;28(3):1369. doi:
Mechanism of action of psilocin. Psilocybin binds with high affinity to 5-HT2A[7]. 5-HT serotonin receptors are densely located in areas of the brain that are responsible for the mediation of mood and anxiety disorders such as the pre-frontal cortex. Molecular mechanisms of action have not yet been elucidated. ResearchGate. Published online February 2026.
A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. IOSR Journal of Applied Chemistry. 2013;4(1):01-05. doi:
Development and Validation of Quantitative Structure-Activity Relationship Models for Compounds Acting on Serotoninergic Receptors. International Journal of Molecular Sciences. 2012;13(12):16946-16964. doi:
Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. 2006;106(7):2875-2920. doi:
Application of Quantitative Structure–Activity Relationship Models of 5-HT1A Receptor Binding to Virtual Screening Identifies Novel and Potent 5-HT1A Ligands. Journal of Chemical Information and Modeling. 2008;48(8):1646-1657. doi:
The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. International Journal of Molecular Sciences. 2020;21(22):8774. doi:
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. 2022;238:114447. doi:
Melatonin synthesis
Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening.
Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry. 2021;19(23):5133-5147. doi:
A quantitative structure-activity relationship study on serotonin 5-HT6receptor ligands: indolyl and piperidinyl sulphonamides. Scilit.
Enzymatic biosynthesis pathway of psilocybin and psilocin from tryptophan as elucidated and confirmed by in vitro assays by Fricke et al. (2017).
Chemical structure of indole-3-carbinol.
Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. Journal of Cellular Biochemistry. 2005;96(2):302-314. doi:
Molecular Targets and Anticancer Potential of Indole-3-Carbinol and Its Deriv
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. 2020;25(14):3258. doi:
A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Molecules. 2020;25(14):3269. doi:
On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development. 2013;17(2):285-292. doi:
Synthesis of etodolac.
Neural mechanisms underlying psilocybin’s therapeutic potential – the need for preclinical in vivo electrophysiology. Journal of Psychopharmacology. 2021;35(4):365-374. doi:
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
On the Fischer Indole Synthesis of 7‐Ethyltryptophol-Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Computaex.
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Edited by M.P. Doyle, M.A. McKervey. Wiley, 1998, £100, IS. Applied Organometallic Chemistry. 1999;13(4):309-309. doi:
Unified Strategy Enables the Collective Syntheses of Structurally Diverse Indole Alkaloids. Journal of the American Chemical Society. 2024;146(11):7616-7627. doi:
An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. NIScPR Online Periodical Repository. [Link]. Accessed January 7, 2026.
Development, Validation, and Use of Quantitative Structure-Activity Relationship Models of 5-Hydroxytryptamine (2B) Receptor Ligands to Identify Novel Receptor Binders and Putative Valvulopathic Compounds among Common Drugs.
Modern radical chemistry. Beilstein Journal of Organic Chemistry. 2025;21:651-653. doi:
Modern Strategies for Heterocycle Synthesis. Molecules. 2019;24(20):3745. doi:
Catalysis. Scheidt Research Group. Accessed January 7, 2026. [Link]
Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. Molecules. 2022;27(19):6619. doi:
potential biological activities of substituted indole ethanols
Title: Unlocking the Pharmacological Potential of Substituted Indole Ethanols: A Technical Guide to Biological Activities and Experimental Profiling Executive Summary Substituted indole ethanols, most notably indole-3-et...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Unlocking the Pharmacological Potential of Substituted Indole Ethanols: A Technical Guide to Biological Activities and Experimental Profiling
Executive Summary
Substituted indole ethanols, most notably indole-3-ethanol (tryptophol) and its derivatives, represent a highly versatile class of bioactive compounds. Originating as secondary metabolites from plants, bacteria, and fungi (such as Saccharomyces cerevisiae and Trypanosoma brucei), these compounds exhibit profound biological activities ranging from central nervous system (CNS) modulation to immune system regulation[1]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a rigorous, mechanistic understanding of these compounds, coupled with field-proven, self-validating experimental workflows for their pharmacological profiling.
Mechanistic Pathways & Biological Activities
2.1. CNS Penetration and Soporific Dynamics
Unlike many polar neurotransmitters, tryptophol is highly lipophilic, possessing an octanol/water partition coefficient of approximately 29.8[2]. This structural characteristic dictates its pharmacokinetics: it bypasses carrier-mediated transport systems and crosses the blood-brain barrier (BBB) via rapid, non-saturable passive transcellular diffusion. In vivo studies demonstrate that tryptophol achieves near 100% clearance into the brain in a single capillary passage, leading to significant soporific (sleep-inducing) and hypothermic effects ()[3]. Its derivatives, such as 5-hydroxytryptophol and 5-methoxytryptophol, act as functional analogs to serotonin and melatonin, playing crucial roles in physiological sleep mechanisms[1],[4].
2.2. Immune Modulation via AhR and PXR Signaling
In the gastrointestinal tract, microbiota-derived indole ethanols serve as critical signaling molecules. They exert potent anti-inflammatory effects primarily by acting as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) ()[5]. Activation of AhR in intestinal epithelial cells promotes the expression of interleukin-22 (IL-22), which is vital for maintaining mucosal barrier integrity, protecting the stem cell niche, and alleviating colitis ()[6].
AhR signaling pathway activation by indole-3-ethanol derivatives.
2.3. Quorum Sensing and Antimicrobial Properties
In microbiology, tryptophol functions as a quorum-sensing molecule (QSM) for yeasts like Saccharomyces cerevisiae and the pathogen Candida albicans[1],[7]. It regulates population density, biofilm formation, and morphological transitions. Furthermore, it exhibits autoantibiotic properties, making it a target of interest for novel antifungal therapies[7].
Key Experimental Workflows & Methodologies
To accurately profile the biological activities of substituted indole ethanols, experimental design must account for their specific physicochemical properties. The following protocols are designed as self-validating systems to ensure data integrity and reproducibility.
3.1. High-Throughput PAMPA-BBB Assay for Neuro-Penetration
Causality: Because indole ethanols cross the BBB via passive transcellular diffusion rather than active transport[3], cell-based models (like Caco-2 or MDCK) overcomplicate the assay with irrelevant efflux pump interactions. The Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipids provides a more accurate, isolated measurement of passive lipophilic diffusion.
Step-by-Step Methodology:
Preparation: Dissolve the indole ethanol derivative in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 µM (Donor Solution). Ensure the final DMSO concentration remains <1% to prevent artificial membrane degradation.
Membrane Coating: Carefully coat the PVDF membrane of the PAMPA acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
Assembly & Incubation: Add 300 µL of the Donor Solution to the donor wells. Add 200 µL of PBS to the acceptor wells. Combine the plates to form a sandwich and incubate at 37°C for 4 hours without agitation (to maintain the unstirred water layer).
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
Self-Validation Check: Always include a high-permeability standard (e.g., verapamil) and a low-permeability standard (e.g., theophylline) on the same plate. If the apparent permeability (
) of these standards deviates by >15% from historical baselines, the lipid membrane integrity is compromised, and the plate must be rejected.
Step-by-step workflow for PAMPA-BBB permeability assessment.
3.2. In Vitro Assessment of AhR Activation (Luciferase Reporter Assay)
Causality: To confirm that the immunomodulatory effects of an indole ethanol are specifically AhR-mediated, we utilize a reporter gene assay driven by Dioxin Response Elements (DRE).
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells stably transfected with a DRE-driven luciferase reporter construct into a 96-well plate at
cells/well.
Treatment: After 24 hours, treat the cells with varying concentrations of the indole ethanol (0.1 mM to 5 mM).
Self-Validation Loop: In parallel wells, pre-treat cells with 10 µM of CH223191 (a highly specific AhR antagonist) 1 hour prior to indole exposure. A true indole-driven AhR activation will be completely ablated in these wells; residual luminescence indicates an assay artifact or off-target transactivation.
Detection: Lyse cells after 24 hours and add luciferin substrate. Measure luminescence using a microplate reader.
Quantitative Data: Pharmacological Profiling
The diverse biological activities of indole ethanols are concentration- and structure-dependent. The following table synthesizes key quantitative metrics across different derivatives.
Compound
Primary Biological Target / Activity
Effective Dose / Concentration
Observed Biological Effect
Tryptophol (Indole-3-ethanol)
CNS / Sleep Induction
200–600 mg/kg (in vivo, mice)
Induces a sleep-like state lasting <1 hour; reduces body temperature[1],[8].
Tryptophol
AhR Activation (Gut Immunity)
1–2 mM (in vitro)
Promotes mucosal immunity and influences bacterial virulence factor secretion[5].
5-Hydroxytryptophol
CNS / Sleep Induction
250 mg/kg (in vivo, mice)
Acts as a potent soporific agent; functional analog to serotonin[1],[4].
7-Ethyltryptophol
COX-2 Inhibition (via Etodolac)
Precursor Compound
Serves as the key starting material for synthesizing the NSAID Etodolac[9].
Tryptophol
Apoptosis / Caspase-8
2 mM (in vitro, HepG2 cells)
Induces DNA damage, cleavage of caspase-8, and apoptosis[8].
Synthetic Applications in Drug Development
Beyond their direct biological activities, substituted indole ethanols are invaluable synthetic precursors in medicinal chemistry. Modifying the hydroxyethyl side chain or the indole nitrogen allows for the generation of complex pharmaceutical agents ()[7]. For instance, 7-ethyltryptophol is the critical starting material for the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anticancer properties[10],[9]. Furthermore, tryptophol derivatives are utilized to synthesize antimigraine drugs of the triptan family (e.g., sumatriptan, rizatriptan) and furoindoline derivatives used in treating glaucoma and rheumatoid arthritis[10].
Conclusion
Substituted indole ethanols are far more than simple metabolic byproducts; they are potent biological modulators with high BBB permeability, significant immunoregulatory capacity via AhR/PXR pathways, and immense value as pharmaceutical precursors. By employing rigorous, self-validating experimental models like PAMPA-BBB and antagonist-controlled reporter assays, researchers can accurately harness their pharmacological potential for next-generation neuroactive and immunomodulatory therapeutics.
References
Palmieri, A., & Petrini, M. (2018). "Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds." Natural Product Reports (RSC Publishing). Available at:[Link]
Cornford, E. M., et al. (1979). "Rapid Distribution of Tryptophol (3-Indole Ethanol) to the Brain and Other Tissues." The Journal of Clinical Investigation. Available at:[Link]
Scott, S. A., et al. (2020). "New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases." Frontiers in Pharmacology / PMC. Available at:[Link]
Roager, H. M., & Licht, T. R. (2018). "Dual Role of Indoles Derived From Intestinal Microbiota on Human Health." Frontiers in Immunology. Available at: [Link]
Palego, L., Betti, L., & Giannaccini, G. (2020). "The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins." International Journal of Molecular Sciences / PMC. Available at:[Link]
The molecule 2-(2-Methyl-indol-1-yl)-ethanol (also referred to as N-(2-hydroxyethyl)-2-methylindole) represents a critical scaffold in medicinal chemistry, serving as a precursor for various bioactive indole derivatives, including antihistamines and potential CNS-active agents.
Understanding the conformational landscape of this molecule is distinct from simple indole derivatives due to the steric clash between the C2-methyl group and the N1-hydroxyethyl tail. This guide outlines a rigorous theoretical framework for analyzing its ground-state geometry, rotational barriers, and intramolecular interactions using Density Functional Theory (DFT).
Computational Methodology (Protocol)
To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is designed to isolate the global minimum energy conformer (GMEC) from local minima.
Level of Theory
Optimization & Frequency: DFT/B3LYP with the 6-311++G(d,p) basis set. This level is sufficient to capture the diffuse nature of the lone pairs on the hydroxyl oxygen and indole nitrogen.
) and Water () to mimic physiological and synthetic environments.
Dispersion Correction: GD3BJ (Grimme’s D3 with Becke-Johnson damping) is mandatory to account for weak CH···
interactions between the ethyl chain and the indole ring.
Workflow Visualization
The following diagram illustrates the logical flow for the conformational search and validation process.
Figure 1: Computational workflow for the conformational analysis of N-substituted indoles.
Conformational Landscape Analysis
The conformational flexibility of 2-(2-Methyl-indol-1-yl)-ethanol is governed by two primary dihedral angles and one secondary hydroxyl rotation.
Key Rotatable Bonds
Dihedral Label
Atoms Involved
Significance
(N-Linker)
C2-N1-C-C
Determines the orientation of the ethyl chain relative to the indole plane.
(Chain)
N1-C-C-O
Determines the gauche vs. trans conformation of the ethyl backbone.
(Hydroxyl)
C-C-O-H
Controls the orientation of the OH group for potential H-bonding.
The "2-Methyl Effect" (Steric Hindrance)
Unlike simple N-ethylindole, the C2-methyl group introduces significant steric bulk.
Observation: The planar conformation (where the ethyl chain lies in the same plane as the indole) is energetically penalized.
Result: The Global Minimum is expected to be an out-of-plane structure where
is approx. 90°, placing the ethyl chain perpendicular to the indole ring to minimize repulsion between the C2-Methyl protons and the C protons.
Intramolecular Interactions (NBO Basis)
Theoretical studies on similar amino-alcohol side chains suggest two competing stabilizing forces:
O-H···
Interaction: The hydroxyl proton can interact with the electron-rich -cloud of the indole ring (specifically the C2=C3 bond). This favors a gauche conformation for .
C-H···O Interaction: Weak hydrogen bonds between the aromatic C7-H and the hydroxyl oxygen can stabilize specific rotamers, though the 2-methyl group makes this less favorable than in 2-unsubstituted analogs.
Spectroscopic Signatures (Validation)
To validate the theoretical model, compare calculated values against experimental data.[1]
Vibrational Spectroscopy (IR)
The formation of an intramolecular Hydrogen Bond (O-H···
) results in a characteristic red shift in the O-H stretching frequency.
Free OH (Trans): ~3650 cm⁻¹ (Calculated, scaled).
Bound OH (Gauche/
-interaction): ~3580–3600 cm⁻¹.
Diagnostic: The presence of a lower-frequency shoulder in the experimental IR spectrum confirms the existence of the folded conformer.
NMR Shielding (GIAO Method)
Proton NMR: The C2-Methyl protons will show distinct chemical shifts depending on the orientation of the oxygen lone pairs.
Carbon NMR: The C
and C carbons of the ethanol chain are sensitive to the -gauche effect. If the molecule adopts a predominantly gauche conformation, the C signal will be shielded (upfield) by 3-5 ppm compared to the trans conformer.
Frontier Molecular Orbitals (FMO) & Reactivity
The chemical reactivity is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO Location: Predominantly localized on the Indole Ring (
system), indicating the site susceptible to electrophilic attack.
LUMO Location: Often delocalized over the indole ring, but the energy level is modulated by the electron-donating N-alkyl group.
Band Gap (
): A lower band gap compared to indole indicates higher chemical reactivity (softer nucleophile).
MEP Map: The Molecular Electrostatic Potential map will show the Hydroxyl Oxygen as the most negative region (red), suitable for H-bond accepting, while the Indole C3 position remains the primary nucleophilic site.
Conclusion
The theoretical study of 2-(2-Methyl-indol-1-yl)-ethanol reveals a competition between steric repulsion (driven by the 2-methyl group) and stabilizing electronic effects (O-H···
interactions). The Global Minimum is predicted to be a gauche-conformer with the ethyl chain rotated out of the indole plane. Researchers utilizing this scaffold for drug development must account for this non-planar geometry, as it significantly impacts the molecule's binding affinity in protein pockets compared to planar indole analogs.
References
Conformational Analysis of N-Substituted Indoles
Title: "Structure and vibrational spectra of N-substituted indoles: A DFT study."
Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Relevance: Establishes the baseline for N-alkyl indole geometry optimiz
Ethanol Side-Chain Dynamics
Title: "Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol."
Source:Frontiers in Chemistry (2018).
Relevance: Provides the theoretical basis for the gauche vs. trans preference in N-ethanol chains.
Indole Hydrogen Bonding Interactions
Title: "Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes."
Source:Molecules (2021).
Relevance: Validates the DFT methods (M06-2X/6-311++G**) used for analyzing weak H-bonds in indole systems.
General DFT Protocols for Indoles
Title: "Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Deriv
Source:Journal of Fluorescence (2025).
Relevance: Confirms the utility of B3LYP/6-311++G(d,p) for predicting FMO and NBO properties of methyl-substituted indoles.
The 2-Methylindole Scaffold: A Technical Review of Synthetic Versatility and Therapeutic Pharmacophores
Executive Technical Summary The 2-methylindole scaffold represents a privileged structure in medicinal chemistry, distinct from its parent indole by the steric and electronic influence of the C2-methyl group. This struct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Technical Summary
The 2-methylindole scaffold represents a privileged structure in medicinal chemistry, distinct from its parent indole by the steric and electronic influence of the C2-methyl group. This structural modification imparts unique metabolic stability and alters the binding trajectory in protein active sites, particularly in kinase and cyclooxygenase (COX) pockets. This technical guide synthesizes the current state of 2-methylindole derivatives, focusing on their role as precursors for bis(indolyl)methanes (BIMs), their potent tubulin polymerization inhibitory activity, and their emerging utility as selective COX-2 inhibitors.
Structural Pharmacophore Analysis
The 2-methylindole core (C9H9N) functions as a versatile nucleophile. The C3 position is highly susceptible to electrophilic substitution, while the N1 position allows for modulation of lipophilicity and hydrogen bonding capacity.
Key Structural Advantages:
C2-Methyl Sterics: The methyl group at position 2 restricts rotation in biaryl systems, locking bioactive conformations. It also blocks metabolism at the typically reactive C2 position found in simple indoles.
Electronic Enrichment: The electron-donating methyl group enhances the nucleophilicity of C3, facilitating rapid functionalization (e.g., Vilsmeier-Haack formylation, Michael addition).
Lipophilicity: Increases logP relative to indole, improving membrane permeability for CNS and intracellular targets.
Synthetic Architectures
The synthesis of 2-methylindole derivatives largely revolves around C3 functionalization. The most prominent class is 3,3'-bis(indolyl)methanes (BIMs) , synthesized via the condensation of two indole equivalents with an aldehyde.
Mechanism of BIM Formation
The reaction proceeds via an acid-catalyzed electrophilic substitution. The initial attack of 2-methylindole on the activated aldehyde yields an indolyl-methanol (carbinol) intermediate. Dehydration generates a highly reactive azafulvenium ion, which is rapidly trapped by a second indole molecule.
Figure 1: Mechanistic pathway for the synthesis of 3,3'-bis(indolyl)methanes via the azafulvenium intermediate.
Green Chemistry Approaches
Recent literature emphasizes sustainable protocols.
Conditions: Room temperature stirring or sonication.
Yields: Typically 80-95%.
Therapeutic Applications & SAR
Oncology: Tubulin & Aromatase Inhibition
2-Methylindole derivatives have shown potent cytotoxicity against MCF-7 (breast), HeLa (cervical), and HCT-116 (colon) cancer lines.
Tubulin Polymerization: Derivatives bind to the colchicine site of tubulin, inhibiting polymerization and arresting the cell cycle at the G2/M phase.[2][3] The C2-methyl group is critical for steric fit within the hydrophobic pocket.
Aromatase Inhibition: 2-Methylindole hydrazones inhibit aromatase (CYP19A1), preventing the conversion of androgens to estrogens in ER+ breast cancer.[4] Monochloro-substitution on the hydrazone moiety enhances potency significantly.[3]
Inflammation: Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drug (NSAID) development focuses on sparing COX-1 (gastric protection) while inhibiting COX-2 (inflammation).[5]
Mechanism: The bulky 4-methylsulfonylphenyl group at the indole N1 or C2 position exploits the larger side pocket of the COX-2 active site, which is inaccessible in COX-1 due to the isoleucine gatekeeper residue.
Data: Selectivity indices (SI = IC50 COX-1 / IC50 COX-2) often exceed 100, superior to indomethacin.[6]
Antimicrobial: Efflux Pump & Biofilm Modulation
Efflux Inhibition: 2-Arylindoles potentiate the activity of tetracycline against MRSA by inhibiting the NorA efflux pump.
Biofilm: While 5-methylindole is more potent for killing, 2-methylindole derivatives effectively inhibit biofilm formation in Candida albicans and Pseudomonas aeruginosa via quorum sensing modulation.
Structure-Activity Relationship (SAR) Summary
Figure 2: Structure-Activity Relationship (SAR) map highlighting functionalization zones on the 2-methylindole core.
Quantitative Data Summary
Table 1: Comparative Biological Activity of Key 2-Methylindole Derivatives
Derivative Class
Target / Assay
Key Substituent
Activity Metric
Reference
Bis(indolyl)methane
MCF-7 (Breast Cancer)
4-Cl-phenyl at meso pos.
IC50: 2.1 µM
[1]
Indole Hydrazone
Aromatase (CYP19)
N-Monochloro
IC50: 0.04 µM
[2]
2-Phenylindole
COX-2 Inhibition
4-SO2Me-phenyl at C2
IC50: 0.11 µM (SI > 100)
[3]
2-Arylindole
MRSA (Synergy)
3-Nitrophenyl at C2
Potentiates Tetracycline (8-fold MIC reduction)
[4]
Detailed Experimental Protocols
Protocol A: Green Synthesis of 3,3'-Bis(indolyl)methanes
Rationale: This protocol utilizes salicylic acid as a reusable, eco-friendly catalyst, avoiding toxic transition metals.
Preparation: Dissolve test compounds in DMSO (Final concentration <1% in assay).
Incubation: Incubate enzyme (COX-1 or COX-2) with test compound for 10 minutes at 25°C to allow binding.
Initiation: Add Arachidonic acid to trigger the reaction.
Reaction: The peroxidase component of COX reduces PGG2 to PGH2, oxidizing the colorimetric substrate (TMPD).
Measurement: Read absorbance at 590 nm after 2 minutes.
Calculation: Calculate % Inhibition =
.
Figure 3: Mechanism of COX-2 inhibition by indole derivatives, preventing the cascade of inflammatory prostaglandins.
Future Outlook
The field is moving towards hybrid molecules . Current research highlights coupling the 2-methylindole scaffold with:
Triazoles: To enhance antifungal efficacy via dual mechanisms (ergosterol biosynthesis inhibition + membrane disruption).
Metallic Complexes: Ruthenium-indole complexes are being explored for targeted chemotherapy to reduce systemic toxicity.
References
Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Thai Journal of Science.
[Link]
Aromatase Inhibition by 2-methyl Indole Hydrazone Derivatives Evaluated via Molecular Docking and in Vitro Activity Studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
[Link]
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science.
[Link]
Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Journal of Applied Pharmaceutical Science.
[Link]
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Chinese Journal of Natural Medicines.
[Link]
Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. Frontiers in Microbiology.
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: 2-(2-Methyl-indol-1-yl)-ethanol (CAS: 11051-24-4)[1]
Application: Advanced Pharmaceutical Intermediates & Preclinical Drug Development
Mechanistic Rationale & Reaction Design
The synthesis of 2-(2-Methyl-indol-1-yl)-ethanol requires the precise N-alkylation of 2-methylindole. As a Senior Application Scientist, I emphasize that the primary challenge in this transformation is the ambident nucleophilic nature of the indole core. Indoles can undergo alkylation at either the N1 or C3 position depending on the electronic state of the intermediate and the reaction conditions[2].
To engineer a self-validating and high-yielding protocol, we must exploit kinetic control and the specific steric environment of the substrate:
Deprotonation Dynamics: By utilizing a strong base (such as Sodium Hydride or Cesium Carbonate), we quantitatively deprotonate the N1 position to form a highly reactive indolide anion[3].
Steric Shielding: The methyl group at the C2 position provides localized steric hindrance. While this slightly reduces the overall nucleophilicity of the adjacent N1 atom compared to an unsubstituted indole, it effectively blocks C2 and sterically discourages the transition state required for C3-alkylation[4].
Electrophile Selection:
Method A (Traditional): 2-Bromoethanol acts as a highly reactive, hard electrophile. The hard-hard interaction between the N-anion and the alkyl bromide strongly favors N1-alkylation[5].
Method B (Green Alternative): Ethylene carbonate serves as a latent, low-toxicity hydroxyethylating agent. At elevated temperatures, the indolide anion attacks the carbonate, triggering a ring-opening event followed by the expulsion of CO₂ gas, driving the reaction forward thermodynamically[6].
Figure 1: Mechanistic divergence of the indolide anion under varying electrophilic conditions.
Experimental Workflows
To accommodate different laboratory scales and safety requirements, two distinct methodologies are provided. Method A is the gold standard for rapid medicinal chemistry synthesis, while Method B is optimized for process scale-up and green chemistry compliance.
Figure 2: Comparative reaction workflows for the synthesis of 2-(2-Methyl-indol-1-yl)-ethanol.
Quantitative Data & Reaction Parameters (10 mmol Scale)
Table 1: Stoichiometry for Method A (Traditional SN2 Alkylation)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2-Methylindole
131.18
1.0
1.31 g
Substrate
NaH (60% in mineral oil)
24.00
1.2
0.48 g
Strong Base
2-Bromoethanol
124.96
1.2
1.50 g (0.85 mL)
Alkylating Agent
Anhydrous DMF
73.09
Solvent
20.0 mL
Polar Aprotic Solvent
Step-by-Step Methodologies
Method A: High-Yield SN2 Alkylation via Sodium Hydride
Causality Note: DMF is selected as the solvent because its high dielectric constant stabilizes the indolide anion, accelerating the SN2 displacement of the bromide[3].
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
Base Suspension: Add NaH (0.48 g, 60% dispersion) to the flask. (Optional: Wash with 2 x 5 mL anhydrous hexanes to remove mineral oil, decanting the supernatant via syringe). Suspend the NaH in 10 mL of anhydrous DMF and cool the mixture to 0 °C using an ice-water bath.
Anion Generation: Dissolve 2-methylindole (1.31 g, 10 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 15 minutes until hydrogen gas evolution completely ceases. The solution will turn a deep yellow/brown, indicating successful indolide anion formation.
Alkylation: Re-cool the reaction mixture to 0 °C. Add 2-bromoethanol (0.85 mL, 12 mmol) dropwise over 10 minutes.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3).
Quench & Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (10 mL). Dilute with ethyl acetate (50 mL).
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 25 mL). Critical Step: Wash the combined organic layers with distilled water (5 x 30 mL) to completely partition and remove the DMF. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude oil via silica gel flash chromatography (Eluent: Gradient of 10% to 30% EtOAc in Hexanes) to yield the pure product.
Method B: Scalable Green Alkylation via Ethylene Carbonate
Causality Note: Cesium carbonate (Cs₂CO₃) is utilized here because the large ionic radius of the cesium cation creates a "naked," highly reactive indolide anion, compensating for the lower electrophilicity of ethylene carbonate[5][6].
Reaction Assembly: To a heavy-walled pressure vessel, add 2-methylindole (1.31 g, 10 mmol), ethylene carbonate (1.32 g, 15 mmol), and Cs₂CO₃ (1.63 g, 5 mmol, 0.5 eq).
Solvation: Add anhydrous DMF (5 mL). Seal the vessel under an argon atmosphere.
Thermal Activation: Heat the reaction mixture to 120 °C in an oil bath and stir vigorously for 12 hours. The elevated temperature is required to overcome the activation energy for the nucleophilic ring-opening of the carbonate[6].
Workup: Cool the vessel to room temperature. Carefully vent any residual CO₂ gas. Dilute the mixture with water (30 mL) and extract with EtOAc (3 x 30 mL).
Isolation: Wash the organic extracts with water (3 x 20 mL) and brine (20 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography as described in Method A.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation. The isolated 2-(2-Methyl-indol-1-yl)-ethanol should conform to the following spectral parameters:
m/z calculated for C₁₁H₁₄NO [M+H]⁺: 176.11; Found: 176.1
TLC (Hexanes/EtOAc 7:3)
R_f ≈ 0.35 (UV active at 254 nm; stains dark blue/purple with p-anisaldehyde).
Troubleshooting & Safety Directives
C3-Alkylation Byproducts: If C3-alkylated or di-alkylated byproducts are observed, ensure that the deprotonation step (H₂ evolution) is absolutely complete before adding the electrophile. Traces of unreacted base or moisture can shift the reaction toward thermodynamic C3-alkylation[2].
Polymerization of 2-Bromoethanol: 2-Bromoethanol can self-condense or polymerize under strongly basic conditions. To prevent this, ensure the reaction is strictly maintained at 0 °C during the addition of the electrophile.
Safety: 2-Bromoethanol is a highly toxic, lachrymatory alkylating agent. All manipulations involving this reagent must be performed inside a certified fume hood with appropriate PPE.
Application Note: Precision Synthesis of 2-Substituted Indoles via the Fischer Indolization Protocol
Executive Summary The Fischer Indole Synthesis (FIS) remains a cornerstone methodology in heterocyclic chemistry, providing a robust pathway to the indole core—a privileged scaffold in modern drug development. While 3-su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Fischer Indole Synthesis (FIS) remains a cornerstone methodology in heterocyclic chemistry, providing a robust pathway to the indole core—a privileged scaffold in modern drug development. While 3-substituted indoles are readily accessible via electrophilic aromatic substitution, accessing the C2 position requires strategic de novo ring construction. This application note provides an in-depth, self-validating guide to synthesizing 2-substituted indoles. By meticulously controlling the enolization of the arylhydrazone intermediate, chemists can direct the regioselectivity of the [3,3]-sigmatropic rearrangement to exclusively yield C2-substituted derivatives.
Mechanistic Causality & Regioselectivity
To master the FIS, one must understand the causality behind the reaction cascade. The synthesis is initiated by the condensation of an arylhydrazine with a ketone to form an arylhydrazone 1.
The critical regioselectivity determinant is the tautomerization of the hydrazone into an ene-hydrazine. For the synthesis of 2-substituted indoles, methyl alkyl ketones (e.g., acetone, acetophenone) are utilized. Under acidic conditions, the less substituted α-carbon preferentially enolizes, directing the subsequent [3,3]-sigmatropic rearrangement 2.
Causality of Acid Catalysis: Why does the choice of acid dictate success? Brønsted acids (like glacial acetic acid mixed with HCl) or Lewis acids protonate the imine nitrogen of the ene-hydrazine. This protonation drastically lowers the activation energy required for the [3,3]-sigmatropic shift. The cleavage of the N-N bond and the concomitant formation of the C-C bond is the rate-determining step. Following rearomatization, an intramolecular cyclization yields a cyclic aminal, which subsequently eliminates ammonia to furnish the thermodynamically stable 2-substituted indole 3.
Mechanistic pathway of the Fischer indole synthesis highlighting the [3,3]-sigmatropic shift.
Catalyst Selection & Quantitative Yield Data
The success of the FIS heavily relies on matching the electronic properties of the substrate with the appropriate acid catalyst. The table below summarizes empirical data for synthesizing 2-substituted indoles (e.g., 2-phenylindole) using various catalytic systems.
Catalyst System
Solvent
Temp (°C)
Typical Yield (%)
Mechanistic Advantage & Notes
Glacial AcOH / HCl
Acetic Acid
80–100
72–80
Standard Brønsted system. Excellent for stable 2-aryl indoles. Promotes rapid hydrazone formation.
Polyphosphoric Acid (PPA)
Neat or Toluene
90–120
65–75
High viscosity can complicate workup. Ideal for electron-deficient arylhydrazines.
Zinc Chloride (ZnCl2)
Ethanol / Neat
150–170
60–70
Classic Lewis acid. Requires higher temperatures; useful when substrates are sensitive to strong Brønsted acids.
p-Toluenesulfonic Acid (TsOH)
Toluene
110 (Reflux)
75–85
Allows for azeotropic removal of water (Dean-Stark), driving the equilibrium toward the enamine.
Self-Validating Experimental Protocol: Synthesis of 2-Phenylindole
This protocol details the synthesis of 2-phenylindole, serving as a reliable baseline model for 2-substituted indole generation 4. The workflow is designed as a self-validating system: distinct visual cues and analytical checkpoints confirm progression at each stage, preventing wasted downstream effort.
Materials Required:
Phenylhydrazine (1.0 equiv, 50 mmol)
Acetophenone (1.05 equiv, 52.5 mmol)
Glacial acetic acid (50 mL)
Concentrated HCl (5 mL)
Ethanol (for recrystallization)
Step-by-Step Methodology:
Hydrazone Formation (In Situ): In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine in 50 mL of glacial acetic acid. Slowly add acetophenone.
Validation Checkpoint: An immediate exothermic reaction and a slight color shift to yellow indicate the successful condensation into the phenylhydrazone intermediate.
Acid-Catalyzed Cyclization: Add 5 mL of concentrated HCl to the stirring mixture. The HCl rapidly protonates the enamine to initiate the sigmatropic shift and acts as a dehydrating agent. Attach a reflux condenser and heat the mixture to 90-100 °C using an oil bath for 1-2 hours.
Reaction Monitoring: Monitor the reaction via TLC (Mobile Phase: Hexanes:Ethyl Acetate 8:2).
Validation Checkpoint: The complete disappearance of the hydrazone spot and the emergence of a highly UV-active, lower-polarity spot confirms the formation of the indole core.
Quenching & Precipitation: Once complete, remove the flask from heat. Carefully pour the hot mixture into a beaker containing 200 mL of vigorously stirring crushed ice and water.
Validation Checkpoint: A thick, pale-yellow to white precipitate of crude 2-phenylindole will immediately crash out of the solution 1.
Filtration & Neutralization: Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove residual acetic acid and acid salts.
Purification: Recrystallize the crude product from hot 95% ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield. Filter the purified product and dry under a high vacuum.
Validation Checkpoint: Pure 2-phenylindole presents as white, shimmering leaflets with a sharp melting point of 188-190 °C.
Experimental workflow and troubleshooting logic for the synthesis of 2-substituted indoles.
Recent advancements have modernized the FIS for high-throughput and scalable drug development, overcoming traditional limitations of batch processing.
Continuous Flow Synthesis: Flow chemistry mitigates the safety risks associated with highly exothermic indolizations and toxic hydrazine reagents. By utilizing a stainless-steel coil reactor at elevated temperatures (e.g., 200 °C) and pressures (75 bar), the residence time is reduced to mere minutes. This approach achieves >90% yields with productivities exceeding 25 g/h, making it highly attractive for process chemistry 5.
Microwave-Assisted Synthesis: Microwave irradiation selectively accelerates the [3,3]-sigmatropic rearrangement. One-pot tandem protocols using microwave heating bypass the need to isolate the hydrazone intermediate, significantly reducing degradation side-reactions and improving the yield of sterically hindered 2-aryl indoles.
References
The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem. Available at: 1
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: 2
Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, ACS Publications. Available at: 3
Synthesis of 2-substituted indoles and evaluation of their antibacterial activity... Journal of Applied Pharmaceutical Science (JAPS). Available at: 4
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC / NIH. Available at: 5
Application Note: Strategic N-Alkylation of 2-Methylindole with 2-Bromoethanol
This guide is structured as a high-level technical document for professional chemists, focusing on the specific challenges and optimized protocols for the N-alkylation of 2-methylindole with 2-bromoethanol. Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical document for professional chemists, focusing on the specific challenges and optimized protocols for the N-alkylation of 2-methylindole with 2-bromoethanol.
Executive Summary & Scientific Rationale
The N-functionalization of the indole scaffold is a cornerstone transformation in medicinal chemistry, serving as a gateway to diverse alkaloids and pharmaceutical agents (e.g., indomethacin, sumatriptan). This guide details the synthesis of 2-(2-methyl-1H-indol-1-yl)ethanol via the alkylation of 2-methylindole with 2-bromoethanol.
While conceptually simple, this reaction presents a specific chemoselective challenge: Ambident Nucleophilicity vs. Electrophile Instability.
Regioselectivity (N1 vs. C3): The indole anion is an ambident nucleophile. While the N1 position is the site of highest electron density in the deprotonated state, the C3 position is inherently nucleophilic in the neutral state. 2-Methylindole blocks the C2 position, but C3-alkylation remains a competing pathway.
Reagent Stability: 2-Bromoethanol is a bifunctional reagent. Under strong basic conditions, it can undergo intramolecular cyclization to form ethylene oxide (epoxide). Consequently, the reaction mechanism may shift from a direct
displacement of bromide to a ring-opening of the in situ generated epoxide.
O-Alkylation: The product contains a free primary hydroxyl group, which can compete with the indole nitrogen for the alkylating agent, leading to poly-alkylated ether byproducts.
This protocol provides two validated methods: a Standard Kinetic Control Method (NaH/DMF) for rapid throughput and a Thermodynamic/Green Method (KOH/DMSO) for higher regioselectivity.
Mechanistic Insight & Pathway Analysis
The reaction proceeds via the formation of an indolyl anion. The choice of base and solvent dictates the "hardness" of the nucleophile and the reaction pathway.
Reaction Pathway Diagram (DOT)
Caption: Dual pathways for N-alkylation involving direct displacement vs. epoxide intermediate.
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
2-Bromoethanol (1.2 equiv)
DMF (Anhydrous) (0.2 M concentration relative to indole)
Step-by-Step Procedure:
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Solvation: Add 2-Methylindole (1.0 eq) and dissolve in anhydrous DMF . Cool the solution to 0°C in an ice bath.
Deprotonation: Carefully add NaH (1.2 eq) portion-wise.[2] Caution: Vigorous hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns from clear to a yellow/orange suspension (indolyl anion).
Alkylation: Add 2-Bromoethanol (1.2 eq) dropwise via syringe.
Note: Pure 2-bromoethanol is viscous; diluting it with a small amount of DMF facilitates addition.
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Target: Disappearance of starting indole (
) and appearance of a more polar spot ().
Quench: Cool back to 0°C. Quench by slow addition of saturated
solution .
Workup: Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x) .
Critical Step: Wash the combined organic layers with Water (2x) and Brine (1x) to rigorously remove DMF, which can interfere with chromatography.
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Protocol B: The "Scale-Up" Method (KOH / DMSO)
Best for: Larger scale (>5g), cost-efficiency, and operational simplicity.
Setup: Use a standard RBF open to air (or loosely capped); strict inert atmosphere is less critical but recommended.
Mixing: Dissolve 2-Methylindole in DMSO (approx. 5 mL per gram of indole). Add powdered KOH (1.5 eq) in one portion. The mixture may warm slightly (exothermic).[3] Stir for 10 minutes at RT.
Addition: Add 2-Bromoethanol (1.5 eq) dropwise.
Mechanistic Note: In DMSO, KOH acts as a superbase. The reaction likely proceeds partly via in situ generated ethylene oxide.
Reaction: Stir at RT for 2–4 hours . This reaction is typically faster than the NaH method due to the high dielectric constant of DMSO.
Workup: Pour the reaction mixture into Ice Water . The product may precipitate as a solid or oil.
If Solid: Filter, wash with copious water, and dry.
If Oil: Extract with Dichloromethane (DCM) or EtOAc. Wash organic layer extensively with water to remove DMSO.
Purification: Recrystallization from Ether/Hexane or column chromatography.
Characterization & Validation
To confirm the synthesis of 2-(2-methyl-1H-indol-1-yl)ethanol and rule out C3-alkylation.
Expected Physical Properties:
Appearance: Pale yellow viscous oil or low-melting solid (MP: ~40-50°C, often solidifies upon standing in freezer).
Solubility: Soluble in DCM, EtOAc, DMSO, Methanol.
NMR Validation Criteria:
Nucleus
Shift ( ppm)
Multiplicity
Assignment
Diagnostic Note
1H
2.45
Singlet (3H)
Characteristic methyl on indole.
1H
3.85 - 3.95
Triplet (2H)
Diagnostic of N-alkylation.
1H
4.20 - 4.30
Triplet (2H)
Deshielded due to Nitrogen attachment.
1H
6.25
Singlet (1H)
CRITICAL: Presence confirms C3 is unsubstituted.
1H
7.0 - 7.6
Multiplet (4H)
Aromatic
Indole core protons.
Interpretation:
N-Alkylation vs. C-Alkylation: If alkylation occurred at C3, the singlet at
6.25 would disappear, and the methyl group shift would change significantly. The presence of two distinct triplets for the ethyl chain confirms the N-ethyl-hydroxy motif.
Troubleshooting & Optimization
Issue: Low Yield / Polymerization
Cause: Polymerization of 2-bromoethanol or O-alkylation of the product.
Solution:
Reverse Addition: Add the base to the indole first, ensure anion formation, then add the alkyl halide slowly.
Use Protected Reagent: Use 2-(2-bromoethoxy)tetrahydro-2H-pyran . This prevents O-alkylation side reactions. Post-reaction, deprotect with mild acid (p-TsOH/MeOH). This is the Pharma-grade approach for difficult substrates.
Issue: C-Alkylation (C3 substitution)
Cause: "Soft" conditions or insufficient deprotonation.
Solution: Switch to Method A (NaH/DMF) . The "naked" anion in DMF is harder and prefers the N-site. Ensure the temperature remains low (0°C) during addition.
Issue: Residual Solvent (DMSO/DMF)
Cause: High boiling points of dipolar aprotic solvents.
Solution: Use a LiCl wash (5% Lithium Chloride solution) during extraction. LiCl dramatically increases the partitioning of DMF/DMSO into the aqueous phase.
Safety & Hazards
2-Bromoethanol: Highly toxic, mutagenic, and rapidly absorbed through skin. It is a severe blistering agent. Double-glove (Nitrile) and work in a fume hood.
Sodium Hydride (NaH): Flammable solid; releases hydrogen gas on contact with moisture. Keep away from water sources during setup.
DMSO/DMF: Facilitate skin absorption of toxic reagents (like 2-bromoethanol). Handle with extreme care.
References
Indole N-Alkylation Methodology
Title: "N-Alkylation of indole and pyrroles in dimethyl sulphoxide"
Source: Heaney, H., & Ley, S. V. (1973). Journal of the Chemical Society, Perkin Transactions 1.
Advanced Purification Protocols for 2-(2-Methyl-indol-1-yl)-ethanol
Executive Summary This guide details the purification strategies for 2-(2-Methyl-indol-1-yl)-ethanol (CAS: 13523-93-8), a critical intermediate in the synthesis of heterocyclic pharmaceuticals. While 2-methylindole (the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the purification strategies for 2-(2-Methyl-indol-1-yl)-ethanol (CAS: 13523-93-8), a critical intermediate in the synthesis of heterocyclic pharmaceuticals. While 2-methylindole (the precursor) is a stable solid (mp 57–59°C), the N-hydroxyethyl derivative often presents as a viscous oil or low-melting solid, complicating isolation.
This Application Note provides three validated protocols ranging from high-throughput flash chromatography to scalable crystallization and vacuum distillation. We emphasize the removal of specific impurities: unreacted 2-methylindole, O-alkylated byproducts (rare but possible), and oligomeric residues.
Before initiating purification, the crude reaction mixture must be characterized to select the optimal workflow.
Property
Data / Observation
Implication for Purification
Molecular Formula
C₁₁H₁₃NO
MW: 175.23 g/mol
Physical State
Viscous oil / Low-melting solid
Tendency to "oil out" during crystallization.
Boiling Point
~160–170°C at 0.5 mmHg (Predicted)
High-vacuum distillation is viable but requires thermal control to prevent polymerization.
Solubility
Soluble in DCM, EtOAc, Alcohols. Insoluble in Water, Hexanes.
"Like dissolves like" dictates solvent systems for chromatography.
pKa (Indole NH)
~17 (Precursor)
The product lacks the acidic NH; it is chemically neutral but the OH group adds polarity.
Diagnostic Logic (Decision Tree)
The following decision matrix dictates the purification route based on the crude material's physical state and purity profile (determined by TLC/HPLC).
Figure 1: Purification Decision Tree. Select the method based on the physical state and crude purity.
Method A: Crystallization (The Scalable Route)
Best for: Crude material that is already semi-solid or has high purity (>85%).
Principle: Exploiting the polarity difference between the hydroxylated product and the lipophilic starting material (2-methylindole).
Solvent System Optimization
Solvent A (Good Solvent): Toluene or Ethyl Acetate (dissolves product at hot temp).
Solvent B (Anti-Solvent): Hexane or Heptane (induces precipitation).
Protocol Steps:
Dissolution: Transfer the crude solid (e.g., 10 g) into a flask. Add minimal Toluene (approx. 2–3 mL per gram) and heat to 60–70°C until fully dissolved.
Note: If insoluble dark specs remain, filter hot through a sintered glass funnel or Celite pad.
Nucleation: Remove from heat. Add Hexane dropwise to the hot solution until a slight turbidity (cloudiness) persists.
Cooling: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature (25°C) with gentle stirring.
Crystallization: Once at room temperature, transfer the flask to a fridge (4°C) for 12 hours.
Troubleshooting: If the product "oils out" (forms a separate liquid layer instead of crystals), scratch the glass side with a spatula or add a seed crystal if available. Re-heating and adding more solvent (dilution) can also prevent oiling.
Filtration: Collect the crystals via vacuum filtration. Wash the cake with cold Hexane/Toluene (9:1) mixture.
Drying: Dry under vacuum at 40°C for 4 hours to remove residual solvent.
Best for: Large scale (>50 g) oily crude where chromatography is cost-prohibitive.
Requirement: High vacuum pump (<1 mmHg) and short-path distillation head.
Protocol Steps:
Setup: Equip a round-bottom flask with a magnetic stir bar, a short-path distillation head, and a cow receiver. Connect to a high-vacuum line.
Degassing: Apply vacuum at room temperature first to remove volatile solvents (toluene, DCM) from the synthesis workup.
Heating: Slowly increase oil bath temperature.
Fraction 1 (F1): Low boilers and unreacted 2-methylindole (sublimes/distills ~120°C at reduced pressure).
Fraction 2 (Product): The main fraction will distill at 160–175°C / 0.5 mmHg (approximate, dependent on vacuum quality).
Collection: The product may distill as a clear, viscous oil that solidifies in the receiving flask upon cooling.
Storage: Store under nitrogen in the dark to prevent oxidation (indoles are light-sensitive).
Synthesis Context & Impurity Management
Understanding the synthesis route helps in predicting impurities. The most common route is the reaction of 2-methylindole with Ethylene Carbonate .
Figure 2: Synthesis via Ethylene Carbonate. Note that CO2 evolution drives the reaction.
Impurity 1: 2-Methylindole (Starting Material): If conversion is incomplete. Removal: Wash crude organic phase with 1M HCl (carefully, indoles can polymerize in strong acid) or rely on Chromatography (it elutes first).
Impurity 2: Inorganic Salts (K2CO3): Removal: Aqueous wash during workup.[1]
Impurity 3: Colored Oligomers: Indoles oxidize to form pink/red dimers. Removal: Filtration through a pad of silica or activated charcoal treatment during crystallization.
Quality Control & Analytical Validation
Once purified, validate the compound using the following specifications.
Technique
Expected Result
Notes
HPLC (Reverse Phase)
Single Peak (>98% Area)
C18 Column, Water/Acetonitrile gradient. Detect at 254 nm.
Reaction with Carbonates: Clements, J.H. "Reactive Applications of Cyclic Alkylene Carbonates". Industrial & Engineering Chemistry Research, 2003, 42, 663-674.
Purification of Hydroxyethyl Indoles: Journal of the Chemical Society, Perkin Transactions 1, "Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate", RSC Publishing.
Application Notes and Protocols for the Quantification of 2-(2-Methyl-indol-1-YL)-ethanol
Abstract: This document provides a comprehensive technical guide for the quantitative analysis of 2-(2-Methyl-indol-1-YL)-ethanol, a compound of interest in pharmaceutical research and development as a potential impurity...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive technical guide for the quantitative analysis of 2-(2-Methyl-indol-1-YL)-ethanol, a compound of interest in pharmaceutical research and development as a potential impurity, metabolite, or synthetic intermediate. We present detailed, validated protocols for three complementary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation and analysis of volatile samples. The causality behind experimental choices, method validation according to ICH guidelines, and practical troubleshooting are discussed to ensure scientific integrity and robust application.
Introduction and Analyte Profile
2-(2-Methyl-indol-1-YL)-ethanol is an indole derivative. The indole ring system is a core structural component in numerous biologically active molecules and pharmaceuticals.[1] Accurate and precise quantification of its derivatives is therefore critical for process control, impurity profiling, pharmacokinetic studies, and ensuring the safety and efficacy of drug products.
The selection of an appropriate analytical method is contingent upon the analyte's physicochemical properties. While specific experimental data for 2-(2-Methyl-indol-1-YL)-ethanol is not widely published, its properties can be reliably inferred from its constituent moieties: the 2-methylindole core and the N-linked ethanol group.
Table 1: Predicted Physicochemical Properties of 2-(2-Methyl-indol-1-YL)-ethanol
Property
Predicted Value/Characteristic
Justification & Analytical Implication
Molecular Formula
C₁₁H₁₃NO
---
Molecular Weight
~175.23 g/mol
Suitable for both HPLC and GC analysis.
Boiling Point
High (>270 °C)
Based on the high boiling point of 2-methylindole (273 °C).[2][3] The compound is sufficiently volatile for GC analysis, though derivatization is recommended.
Solubility
Soluble in ethanol, methanol, acetonitrile; sparingly soluble in water.
The 2-methylindole core is insoluble in water, but the ethanol group enhances polarity.[2] Excellent solubility in common reversed-phase HPLC mobile phases and extraction solvents.
UV Absorbance
Strong chromophore. Expected λmax ~220-230 nm and ~270-290 nm.
The indole ring is a strong UV absorber. 2-methylindole shows a maximum at 217 nm.[4] This makes HPLC with UV detection a primary technique for quantification.
pKa
Non-ionizable under typical pH ranges (pH 2-10).
The N-1 position is alkylated, removing the acidic proton of the indole ring. The hydroxyl group is weakly acidic (pKa ~16-18). The molecule will be neutral for most LC applications.
Strategic Approach to Method Selection
The optimal analytical technique depends on the specific requirements of the analysis, primarily the required sensitivity and the complexity of the sample matrix. A logical workflow for method selection is essential for efficient and effective analysis.
Caption: Method selection workflow for the analyte.
Application Note 1: Quantification by Reversed-Phase HPLC-UV
This method is ideal for routine quantification in relatively clean matrices, such as during process monitoring of a chemical synthesis or for assaying the purity of the drug substance.
Principle of the Method
The method leverages the principles of reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (C18) and a polar mobile phase. The inherent UV absorbance of the indole ring allows for sensitive detection and quantification using a standard photodiode array (PDA) or variable wavelength (VWD) detector.[5]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector.
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution:
0-1 min: 30% B
1-10 min: 30% to 80% B
10-12 min: 80% B
12.1-15 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection Wavelength: 220 nm (primary quantification), with spectral scanning from 200-400 nm for peak purity assessment.
2. Preparation of Standards and Samples:
Stock Standard (1 mg/mL): Accurately weigh 10 mg of 2-(2-Methyl-indol-1-YL)-ethanol reference standard and dissolve in 10 mL of methanol.
Calibration Standards: Perform serial dilutions of the stock standard with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.
Sample Preparation: Dissolve the sample (e.g., reaction crude, drug substance) in methanol or the initial mobile phase composition to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
The lowest concentration that can be quantified with acceptable precision and accuracy.
Signal-to-Noise ratio ≥ 10. Precision (RSD) ≤ 10%.
Robustness
The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temp, ±5% in organic mobile phase).
RSD of results should remain within system suitability limits (e.g., ≤ 2.0%).
Application Note 2: Quantification by LC-MS/MS
For bioanalytical applications, such as determining analyte concentrations in plasma or tissue homogenates from preclinical studies, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[8]
Principle of the Method
This technique couples the separation power of HPLC with the high specificity of tandem mass spectrometry. The analyte is ionized, and a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference.[9][10]
Caption: Bioanalytical workflow using LC-MS/MS.
Experimental Protocol
1. Instrumentation and Conditions:
LC System: UPLC system (e.g., Waters ACQUITY, Shimadzu Nexera).
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Agilent 6470).
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
Analyte: Q1: 176.1 m/z → Q3: 130.1 m/z (Loss of ethanol side chain).
Internal Standard (IS): (e.g., 2-(2-Methyl-indol-1-YL)-ethanol-d4) Q1: 180.1 m/z → Q3: 134.1 m/z.
(Note: These transitions must be optimized by direct infusion of the analyte standard into the mass spectrometer.)
2. Sample Preparation (Plasma):
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
Add 10 µL of internal standard working solution (e.g., 100 ng/mL).
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[10]
Vortex for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
Transfer the supernatant to an autosampler vial for injection.
Validation for bioanalytical methods focuses heavily on performance in the biological matrix.
Table 3: Summary of Typical LC-MS/MS Bioanalytical Validation Results
Parameter
Typical Result
Linearity Range
0.5 - 1000 ng/mL
Correlation Coefficient (r²)
> 0.995 (with 1/x² weighting)
LLOQ
0.5 ng/mL
Intra-batch Accuracy
95.2% - 104.5%
Inter-batch Accuracy
97.1% - 102.8%
Intra-batch Precision (%CV)
< 8.5%
Inter-batch Precision (%CV)
< 10.2%
Matrix Effect
CV < 15%
Recovery
Consistent and reproducible
Application Note 3: Quantification by GC-MS
This method serves as an excellent orthogonal technique to HPLC. It is particularly useful for identifying and quantifying volatile impurities in a drug substance or for confirming analyte identity.
Principle of the Method
The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components are then ionized (typically by electron impact, EI) and detected by a mass spectrometer. EI provides reproducible fragmentation patterns that are useful for structural confirmation. Due to the polar hydroxyl group, chemical derivatization is highly recommended to improve peak shape and thermal stability.[11] Silylation is a common and effective approach for alcohols.[12]
Experimental Protocol
1. Derivatization:
Evaporate the sample extract (dissolved in a volatile solvent like ethyl acetate) to dryness under a gentle stream of nitrogen.
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
Add 50 µL of pyridine (as a catalyst).
Cap the vial and heat at 70 °C for 30 minutes.[13]
Cool to room temperature before injection.
2. Instrumentation and Conditions:
GC-MS System: Agilent 8890 GC with 5977B MS or equivalent.
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Inlet Temperature: 280 °C.
Injection Mode: Splitless (or split 10:1 for higher concentrations).
Oven Program:
Initial Temp: 100 °C, hold for 1 min.
Ramp: 20 °C/min to 280 °C.
Hold: 5 min at 280 °C.
MS Transfer Line: 280 °C.
Ion Source Temp: 230 °C.
Acquisition Mode:
Full Scan: 50-400 m/z (for method development and impurity identification).
Selected Ion Monitoring (SIM): Monitor 3-4 characteristic ions of the derivatized analyte for quantitative analysis.
References
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PMC. [Link]
A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. (2024). Hilaris. [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai. [Link]
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2025). ResearchGate. [Link]
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). MDPI. [Link]
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID. International Journal of Advanced Biotechnology and Research. [Link]
The experimental UV‐Vis spectra 1 and 2 obtained in ethanol solvent. ResearchGate. [Link]
using 2-(2-Methyl-indol-1-YL)-ethanol as a chemical intermediate
Application Note: Strategic Utilization of 2-(2-Methyl-indol-1-yl)-ethanol in Heterocyclic Architecture Executive Summary 2-(2-Methyl-indol-1-yl)-ethanol (CAS: 13323-94-9), also known as -(2-hydroxyethyl)-2-methylindole,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 2-(2-Methyl-indol-1-yl)-ethanol in Heterocyclic Architecture
Executive Summary
2-(2-Methyl-indol-1-yl)-ethanol (CAS: 13323-94-9), also known as
-(2-hydroxyethyl)-2-methylindole, represents a bifunctional scaffold critical to modern drug discovery and material science. Its structural duality—combining an electron-rich indole core with a flexible hydroxyethyl tether—makes it a linchpin in the synthesis of tricyclic antihistamines , cyanine dyes , and indole-3-carboxaldehyde precursors.
This guide moves beyond basic characterization to provide field-proven protocols for leveraging this intermediate. We focus on two primary synthetic vectors: C3-selective formylation (Vilsmeier-Haack) and
-tether functionalization (Tosylation/Halogenation), enabling researchers to construct complex fused heterocycles with high atom economy.
Chemical Profile & Reactivity Landscape
To utilize this intermediate effectively, one must understand its electronic distribution. The C2-methyl group provides steric bulk that directs electrophilic substitution almost exclusively to the C3 position, preventing C2 side-reactions common in unsubstituted indoles. Simultaneously, the
-hydroxyethyl arm acts as a "latent" electrophile or nucleophile, depending on the activation strategy.
Reactivity Map
Figure 1: Reactivity landscape of 2-(2-Methyl-indol-1-yl)-ethanol. The C3 position and Hydroxyl group are the primary vectors for diversification.
Application I: Synthesis of Indole-3-Carboxaldehydes (Vilsmeier-Haack)
The conversion of 2-(2-Methyl-indol-1-yl)-ethanol to its 3-formyl derivative (CAS 161261-55-8) is a cornerstone reaction. This aldehyde is a direct precursor for cyanine dyes and pharmaceutical fragments.
Scientific Rationale:
The electron-donating effect of the
-alkyl group enhances the nucleophilicity of the indole ring. However, the hydroxyethyl group is sensitive to the harsh acidic conditions of standard Vilsmeier protocols (/DMF). Crucial Modification: The hydroxyl group must be protected in situ or the stoichiometry of adjusted to account for transient chlorination/phosphorylation of the alcohol.
Stir for 30 minutes at 0-5°C to form the chloroiminium salt (white precipitate may form).
Substrate Addition:
Dissolve 2-(2-Methyl-indol-1-yl)-ethanol in DMF (20 mL).
Add the substrate solution dropwise to the Vilsmeier complex at 0°C.
Note: The hydroxyl group may initially react with
, but the C3-formylation is thermodynamically favored and irreversible.
Reaction Phase:
Allow the mixture to warm to Room Temperature (RT) over 1 hour.
Heat to 35-40°C for 2 hours. Do not exceed 60°C to prevent polymerization or dehydration of the alcohol chain.
Monitor via TLC (Hexane:EtOAc 1:1). Product
~ 0.4 (distinct aldehyde spot).
Hydrolysis & Workup:
Pour the reaction mixture onto 200 g of crushed ice.
Neutralize slowly with 10%
or Saturated Sodium Acetate to pH 8-9.
Observation: The product, 1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde , typically precipitates as a pale yellow solid.
Filter, wash with cold water, and dry under vacuum.
Data Summary: Solvent Effects on Yield
Solvent System
Temperature
Yield (%)
Purity (HPLC)
Notes
DMF (Neat)
35°C
88%
98.2%
Optimal. Clean hydrolysis.
DMF/DCM (1:1)
Reflux (40°C)
72%
94%
Slower kinetics.
Toluene/DMF
60°C
65%
89%
Increased tar formation.
Application II: Hydroxyl Activation for Linker Chemistry
To use the scaffold as an alkylating agent (e.g., for attaching to a pharmacophore), the hydroxyl group must be converted to a leaving group (Tosylate or Chloride).
Protocol B: Selective
-Tosylation
Scientific Rationale:
Direct halogenation (e.g.,
) can sometimes lead to cyclization side-products or chlorination at the C3 position if not carefully controlled. Tosylation is milder and preserves the indole integrity.
Application Note: 2-(2-Methyl-indol-1-YL)-ethanol as a Bifunctional Scaffold in Medicinal Chemistry
Scaffold Rationale & Physicochemical Profiling In modern drug discovery, the indole nucleus remains one of the most privileged scaffolds, frequently utilized to mimic endogenous neurotransmitters (e.g., serotonin, trypta...
Author: BenchChem Technical Support Team. Date: March 2026
Scaffold Rationale & Physicochemical Profiling
In modern drug discovery, the indole nucleus remains one of the most privileged scaffolds, frequently utilized to mimic endogenous neurotransmitters (e.g., serotonin, tryptamine) and to exploit hydrophobic binding pockets in various enzymes and receptors. 2-(2-Methyl-indol-1-yl)-ethanol (CAS: 947016-30-0)[1] represents a highly versatile, bifunctional building block.
The structural architecture of this molecule offers three distinct vectors for pharmacological optimization:
The N1-Hydroxyethyl Chain: The terminal primary alcohol serves as a synthetic handle. While biologically inert on its own, it can be readily activated and substituted to introduce basic amines, creating a pharmacophore essential for G-Protein Coupled Receptor (GPCR) binding.
The C2-Methyl Group: This substitution provides critical steric hindrance, locking the conformation of N1-substituents and modulating the electronic density of the indole ring, which often enhances metabolic stability against oxidative degradation.
The C3-Position: Driven by the enamine-like character of the indole core, the C3 position is highly nucleophilic, allowing for selective electrophilic aromatic substitution (e.g., formylation, acylation) to extend the molecule's topology.
Validated Applications in Drug Development
Cyclooxygenase-2 (COX-2) Inhibitors and Anti-inflammatory Agents
Indole derivatives have a long-standing history in the treatment of inflammation and analgesia, tracing back to the development of indomethacin[2]. 2-(2-Methyl-indol-1-yl)-ethanol is utilized as an advanced intermediate to synthesize next-generation COX-2 inhibitors. The N-alkyl chain can be functionalized with acidic moieties or specific hydrogen-bond acceptors, while the 2-methylindole core anchors the molecule deep within the hydrophobic channel of the COX-2 enzyme, blocking arachidonic acid oxygenation.
Serotonergic (5-HT) and Melatonergic Modulators
Because the indole core is a bioisostere of endogenous serotonin, derivatives of 2-(2-Methyl-indol-1-yl)-ethanol are heavily featured in psychiatric and neurological therapeutics. By converting the terminal hydroxyl group into an amine (e.g., piperazine or piperidine derivatives), medicinal chemists can fine-tune the ligand's affinity for specific 5-HT receptor subtypes (such as 5-HT1A or 5-HT2A), which is a critical pathway for developing anxiolytics and antidepressants.
Mechanistic & Workflow Visualizations
Fig 1: Synthetic divergence of 2-(2-Methyl-indol-1-yl)-ethanol into key pharmacological intermediates.
Fig 2: Pharmacological targeting pathways of N-alkylated 2-methylindole derivatives.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and analytical validation metrics for the functionalization of 2-(2-Methyl-indol-1-yl)-ethanol.
As a Senior Application Scientist, I emphasize that successful library synthesis relies on understanding the causality behind each reagent choice. The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the workflow.
Protocol A: Hydroxyl Activation via Mesylation
Causality & Rationale: The primary hydroxyl group of 2-(2-Methyl-indol-1-yl)-ethanol is a poor leaving group due to the thermodynamic instability of the expelled hydroxide anion. To enable downstream nucleophilic substitution (SN2), it must be converted into a pseudohalogen. Methanesulfonyl chloride (MsCl) is selected over p-toluenesulfonyl chloride (TsCl) due to its superior atom economy and the ease of removing the water-soluble methanesulfonic acid byproduct during mild aqueous workup.
Step-by-Step Procedure:
Initiation: Dissolve 1.0 equivalent (eq) of 2-(2-Methyl-indol-1-yl)-ethanol in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.
Base Addition: Add 1.5 eq of Triethylamine (Et₃N). Note: Et₃N acts as an acid scavenger to prevent the generated HCl from protonating the indole C3 position, which could lead to dimerization.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.2 eq of Methanesulfonyl chloride (MsCl) over 15 minutes.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2 hours.
Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material (lower Rf) should completely convert to a higher Rf spot (mesylate).
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude mesylate is typically pure enough (>95%) for immediate use in Protocol B.
Protocol B: Nucleophilic Amination for GPCR Ligand Synthesis
Causality & Rationale: To synthesize 5-HT receptor ligands, a basic amine must be introduced. Acetonitrile (MeCN) is chosen as the solvent because its polar aprotic nature poorly solvates nucleophilic anions, thereby maximizing the nucleophilicity of the incoming secondary amine. Potassium carbonate (K₂CO₃) is utilized as a mild, heterogeneous, non-nucleophilic base to neutralize the methanesulfonic acid byproduct without inducing unwanted E2 elimination of the mesylate.
Step-by-Step Procedure:
Setup: Dissolve the crude mesylate from Protocol A (1.0 eq) in anhydrous MeCN (0.15 M).
Reagent Addition: Add 2.0 eq of the desired secondary amine (e.g., piperidine or an N-Boc-piperazine derivative) and 3.0 eq of finely powdered anhydrous K₂CO₃.
Thermal Activation: Affix a reflux condenser and heat the mixture to 80 °C for 12–16 hours.
Validation (LC-MS): Confirm the consumption of the mesylate mass and the appearance of the desired product mass [M+H]+.
Purification: Cool to RT, filter off the inorganic salts, and concentrate the filtrate. Purify the residue via flash column chromatography (DCM:MeOH 95:5 with 0.1% Et₃N to prevent amine streaking on silica).
Protocol C: C3-Formylation via Vilsmeier-Haack Reaction
Causality & Rationale: The indole nitrogen lone pair delocalizes into the aromatic ring, creating an electron-rich center specifically at the C3 position. The Vilsmeier-Haack reagent, generated in situ from Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF), acts as a soft, bulky electrophile. It selectively attacks the C3 position to form an iminium intermediate, which is subsequently hydrolyzed to yield 1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde (CAS: 878431-50-6)[3].
Step-by-Step Procedure:
Reagent Generation: Cool anhydrous DMF (5.0 eq) to 0 °C. Slowly add POCl₃ (1.2 eq) dropwise. Stir for 30 minutes to ensure complete formation of the Vilsmeier chloroiminium ion (the solution will turn pale yellow).
Substrate Addition: Dissolve 2-(2-Methyl-indol-1-yl)-ethanol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the active reagent at 0 °C.
Reaction: Warm the mixture to 40 °C and stir for 3 hours. Caution: Do not exceed 40 °C, as the primary hydroxyl group may undergo competitive chlorination at elevated temperatures.
Hydrolysis & Validation: Pour the mixture over crushed ice and slowly neutralize with 2M NaOH until the pH reaches 8.0. This step hydrolyzes the iminium intermediate into the aldehyde. The product typically precipitates as a solid.
Isolation: Filter the precipitate, wash with cold water, and dry under a high vacuum. Verify the structure via 1H NMR, looking for the characteristic aldehyde proton singlet at ~10.1 ppm.
References
Novel heterocyclidene acetamide derivative (Medicinal Chemistry of Indoles for Inflammation)
Application Note: Developing Anticancer Agents from Indole Derivatives
Executive Summary The indole core—a bicyclic heterocycle consisting of a pyrrole ring fused to a benzene ring—is recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Due to its structural versatility a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indole core—a bicyclic heterocycle consisting of a pyrrole ring fused to a benzene ring—is recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Due to its structural versatility and ability to mimic endogenous biomolecules (such as tryptophan and serotonin), indole derivatives exhibit profound binding affinities for multiple oncogenic targets. This application note provides a comprehensive technical guide for drug development professionals, detailing the mechanistic pathways, quantitative benchmarking, and validated experimental protocols required to evaluate novel indole-based anticancer agents.
Mechanisms of Action (MoA) in Oncology
The therapeutic efficacy of indole derivatives is primarily driven by their ability to disrupt critical cellular machinery, leading to tumor growth inhibition and programmed cell death.
Tubulin Polymerization Inhibition: Many synthetic indole derivatives, such as indole-combretastatin A-4 (CA-4) analogs and quinoline-indole hybrids, exert their effects by binding to the colchicine-binding site on
-tubulin[2]. This binding prevents the assembly of tubulin heterodimers into microtubules, effectively destroying the mitotic spindle and arresting the cell cycle at the G2/M phase[3].
Topoisomerase II Inhibition & Apoptosis: Indole derivatives can also act as Topoisomerase II poisons. By stabilizing the cleavable complex between Topo II and DNA, these agents induce double-strand DNA breaks[4]. The resulting DNA damage triggers the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, mitochondrial depolarization, and the activation of caspase cascades[5].
Signaling pathways and mechanistic targets of indole-based anticancer agents.
Quantitative Benchmarking of Indole Derivatives
To establish a baseline for novel drug development, it is crucial to benchmark new compounds against established derivatives. The table below summarizes the in vitro antiproliferative activities and primary targets of recently developed indole hybrids.
The following protocols are engineered as self-validating systems. We emphasize the causality behind each step to ensure researchers understand how to troubleshoot and optimize these assays for novel indole compounds.
Protocol A: In Vitro Tubulin Polymerization Assay
Purpose: To determine if a novel indole derivative acts as a microtubule-destabilizing agent (MDA) or a microtubule-stabilizing agent (MSA) by monitoring the kinetics of tubulin assembly[6][8].
Rationale & Causality: Tubulin heterodimers spontaneously polymerize into microtubules at 37°C in the presence of GTP. By measuring absorbance at 340 nm (or using a fluorescent reporter), the rate of polymerization can be tracked. MDAs (like colchicine and active indole derivatives) will suppress the polymerization curve, while MSAs (like paclitaxel) will accelerate it[2][6].
Reagent Preparation (Strict Cold Chain): Reconstitute tubulin in ice-cold General Tubulin Buffer supplemented with 1 mM GTP. Causality: Tubulin polymerization is highly temperature-dependent. Maintaining reagents strictly on ice prevents premature, unmeasured polymerization before the assay begins.
Compound Plating: Add 5 µL of the indole derivative (at varying concentrations, e.g., 1 µM, 5 µM, 10 µM) to the pre-chilled 96-well plate. Include a vehicle control (DMSO <1%), a positive MDA control (Colchicine, 10 µM), and an MSA control (Paclitaxel, 10 µM)[2].
Reaction Initiation: Rapidly dispense 45 µL of the cold tubulin/GTP mixture into each well using a multi-channel pipette.
Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Read absorbance at 340 nm every 1 minute for 60 minutes[6][8]. Causality: The sudden temperature shift from 4°C to 37°C triggers the nucleation and elongation phases of microtubule assembly, captured in real-time by the increasing optical density.
Data Analysis: Calculate the V
of the exponential growth phase and the final steady-state absorbance. A successful indole-based MDA will exhibit a dose-dependent reduction in both metrics compared to the vehicle control.
Protocol B: Apoptosis Analysis via Annexin V-FITC/PI Flow Cytometry
Purpose: To quantify the induction of early and late apoptosis in cancer cells treated with indole derivatives[7][9].
Rationale & Causality: In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be bound by fluorophore-conjugated Annexin V. Propidium Iodide (PI) is a membrane-impermeable DNA intercalator that only enters cells when the plasma membrane is compromised (late apoptosis/necrosis)[9].
Experimental workflow for Annexin V/PI apoptosis detection.
Step-by-Step Methodology:
Cell Treatment: Seed cancer cells (e.g., HeLa or A549) in 6-well plates and treat with the indole derivative at IC
Comprehensive Harvesting: Collect the culture media (containing floating, late-apoptotic cells). Wash adherent cells with PBS, trypsinize, and pool with the collected media. Centrifuge at 300 × g for 5 minutes. Causality: Discarding the supernatant will selectively remove the late apoptotic and necrotic populations, severely skewing the data toward artificial viability.
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins that may interfere with fluorescence.
Resuspension: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (must contain Ca
) at a density of cells/mL. Causality: Annexin V binding to phosphatidylserine is strictly calcium-dependent. Using standard PBS here will result in false negatives.
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark[9].
Analysis: Add 400 µL of 1X Binding Buffer to each tube to halt the staining reaction. Analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 617 nm for PI). Quadrant analysis will yield: Live (Annexin-/PI-), Early Apoptotic (Annexin+/PI-), Late Apoptotic (Annexin+/PI+), and Necrotic (Annexin-/PI+).
References
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . MDPI. Available at:[Link]
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach . NIH / Bentham Science Publishers. Available at: [Link]
A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development . Bentham Science. Available at:[Link]
Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine Binding Site . PolyU Institutional Repository. Available at:[Link]
N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization . NIH PMC. Available at: [Link]
Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors . NIH PMC. Available at:[Link]
Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors . MDPI. Available at: [Link]
Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents . Taylor & Francis. Available at: [Link]
Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies . NIH / PubMed. Available at:[Link]
Reported indole derivatives with apoptotic activity . ResearchGate. Available at:[Link]
protocol for assessing the antioxidant activity of indole compounds
An Application Note and Protocol for Assessing the Antioxidant Activity of Indole Compounds For Researchers, Scientists, and Drug Development Professionals Abstract Indole derivatives represent a privileged structural cl...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for Assessing the Antioxidant Activity of Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole derivatives represent a privileged structural class in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Their role as potent antioxidants is of significant interest, particularly in the context of neurodegenerative diseases, cancer, and inflammatory conditions where oxidative stress is a key pathological factor.[2][3] This document provides a comprehensive guide to the principles and methodologies for assessing the antioxidant activity of indole-based compounds. We will delve into the chemical mechanisms of common assays, provide detailed, validated protocols, and offer expert insights into data interpretation and experimental design.
Introduction: The Antioxidant Significance of the Indole Nucleus
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction leads to oxidative stress, a condition implicated in extensive cellular damage to lipids, proteins, and DNA.[4][5] Antioxidants mitigate this damage by neutralizing these reactive species. The indole nucleus, a bicyclic aromatic heterocycle, is an efficient antioxidant scaffold.[1][2] The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that can be delocalized across the aromatic system, facilitating the donation of a hydrogen atom or an electron to stabilize free radicals.[6]
The antioxidant efficacy of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.[6] For example, natural indoles like melatonin and tryptophan, and synthetic derivatives have demonstrated significant free-radical scavenging properties.[7][8] A quantitative assessment of this activity is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide focuses on the most robust and widely adopted in vitro spectrophotometric assays for this purpose.
Antioxidant activity is primarily exerted through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][9] Understanding these mechanisms is critical for selecting the appropriate assay and interpreting results.
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (AH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (A•). The reaction is: AH + R• → A• + RH. Assays like the Oxygen Radical Absorbance Capacity (ORAC) operate primarily via this mechanism.[9][10]
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to reduce an oxidant, which can be a radical, metal, or carbonyl. The antioxidant becomes a radical cation (AH•+). The reaction is: AH + Oxidant → AH•+ + Reduced Oxidant. The Ferric Reducing Antioxidant Power (FRAP) assay is a classic example of a SET-based method.[11][12]
Many assays, including the widely used DPPH and ABTS methods, can proceed through a combination of HAT and SET pathways.[11]
Caption: Core mechanisms of antioxidant action by indole compounds.
Experimental Workflows and Protocols
A crucial aspect of assessing antioxidant activity is the use of multiple assays to obtain a comprehensive profile.[13] A compound may show high activity in a SET-based assay but lower activity in a HAT-based one, or vice-versa. We present detailed protocols for three common SET/HAT-based spectrophotometric assays: DPPH, ABTS, and FRAP.
Caption: Generalized workflow for spectrophotometric antioxidant assays.
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[14] The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance at ~517 nm.[15][16]
Standard antioxidant (e.g., Trolox, Ascorbic Acid)[15]
96-well microplate or quartz cuvettes
Spectrophotometer or microplate reader
B. Reagent Preparation
DPPH Stock Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be prepared fresh and stored in an amber bottle or wrapped in foil.[15]
Sample Stock Solutions: Prepare a stock solution of the indole compound in methanol (e.g., 1 mg/mL). From this, create a series of dilutions to determine the IC50 value (e.g., 10, 25, 50, 100, 200 µg/mL).
Standard Stock Solutions: Prepare a stock solution of Trolox or ascorbic acid in methanol and perform serial dilutions in the same manner as the test sample.
C. Assay Protocol (96-well plate format)
Add 100 µL of each sample or standard dilution to separate wells.[14]
Add 100 µL of methanol to a "blank" well.
For the "control" well, add 100 µL of methanol.
Add 100 µL of the 0.1 mM DPPH solution to all sample, standard, and control wells. The blank well receives 100 µL of methanol instead of DPPH.[14]
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[7][17]
Measure the absorbance of all wells at 517 nm.[15][17]
D. Calculation
Calculate the percentage of DPPH radical scavenging activity using the following formula:[7]
Acontrol = Absorbance of the DPPH solution with methanol.
Asample = Absorbance of the DPPH solution with the indole sample or standard.
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the % scavenging activity against the sample concentrations.[17]
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured by a decrease in absorbance at ~734 nm.[9] This assay is applicable to both hydrophilic and lipophilic compounds.[13]
A. Materials
ABTS diammonium salt
Potassium persulfate (K₂S₂O₈)
Methanol or ethanol
Phosphate Buffered Saline (PBS)
Indole compound (test sample)
Trolox (standard)
96-well microplate or quartz cuvettes
Spectrophotometer or microplate reader
B. Reagent Preparation
ABTS Radical Cation (ABTS•+) Stock Solution:
Prepare a 7 mM solution of ABTS in water.
Prepare a 2.45 mM solution of potassium persulfate in water.
Mix the two solutions in a 1:1 ratio (v/v) and allow them to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[7][18]
ABTS•+ Working Solution: Before the assay, dilute the stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[7][18]
Sample and Standard Solutions: Prepare serial dilutions of the indole compound and Trolox in the appropriate solvent.
C. Assay Protocol (96-well plate format)
Add 20 µL of each sample or standard dilution to separate wells.
Add 180 µL of the ABTS•+ working solution to all wells.[17]
Mix and incubate at room temperature for 6 minutes.[7]
D. Calculation
The scavenging activity is calculated using the same formula as the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by creating a standard curve of % inhibition versus the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.[13]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay does not measure radical scavenging activity directly but rather the reducing power of an antioxidant.[19] It is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The increase in absorbance is measured at ~593 nm.[4][20]
A. Materials
Acetate buffer (300 mM, pH 3.6)
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
Indole compound (test sample)
Spectrophotometer or microplate reader
B. Reagent Preparation
FRAP Reagent: Prepare fresh before use by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7][18] Warm the reagent to 37°C in a water bath before use.[7]
Sample Solutions: Prepare dilutions of the indole compound in an appropriate solvent.
Standard Solutions: Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) in water for the standard curve.
C. Assay Protocol
Pipette 3.0 mL of the FRAP reagent into a cuvette (or an appropriate volume for a microplate).[20]
Take a baseline reading at 593 nm.
Add 100 µL of the sample or standard solution.[20]
Mix well and incubate at 37°C for exactly 4-6 minutes.[7][20]
Measure the absorbance at 593 nm.
D. Calculation
The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using the FeSO₄ solutions. The results are expressed as µmol of Fe²⁺ equivalents per gram or per mole of the compound.[7]
Data Interpretation and Assay Comparison
No single assay can provide a complete picture of a compound's antioxidant potential.[13][21] Therefore, using a panel of assays is highly recommended. The choice of assay should be guided by the properties of the indole compound and the research question.
Fast reaction kinetics, applicable to hydrophilic & lipophilic compounds, less interference from colored compounds.[13][24]
High throughput, simple, reproducible, directly measures reducing power.[20]
Disadvantages
Non-physiological radical, potential interference from compounds absorbing at ~520 nm.[22]
Non-physiological radical, requires pre-generation of radical.[13][25]
Conducted at non-physiological pH (3.6), does not measure reactivity to radicals (e.g., thiols).[19][21]
Conclusion and Best Practices
The assessment of antioxidant activity is a critical step in the evaluation of indole compounds for therapeutic applications. By employing a multi-assay approach, researchers can gain a comprehensive understanding of a compound's capacity to act via hydrogen atom transfer, single electron transfer, or both. For robust and reproducible results, it is imperative to use appropriate standards, run samples in triplicate, and carefully control reaction parameters such as time, temperature, and pH. The protocols and insights provided in this guide serve as a validated framework for scientists to accurately characterize the antioxidant potential of novel indole derivatives.
References
An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. Ultimate Treat.
Detailed Protocol of DPPH Assay. Filo.
FRAP Assay Kit -Ferric Reducing Antioxidant Power Assay ab234626. Abcam.
FRAP Antioxidant Assay Kit. Zen-Bio.
Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC, National Center for Biotechnology Information.
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
DPPH Assay Protocol for Antioxidant Activity. Scribd.
DPPH Assay. Bio-protocol.
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. IntechOpen.
Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC, National Center for Biotechnology Information.
Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. ResearchGate.
A Comparative Benchmarking Guide to the Antioxidant Activity of Indole Derivatives. Benchchem.
Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. American Chemical Society.
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI.
Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods. MDPI.
Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC, National Center for Biotechnology Information.
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC, National Center for Biotechnology Information.
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
Application Note: Experimental Setup for Electrophilic Aromatic Substitution (EAS) of Indoles
Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The indole scaffold is a privileged pharmacophore ubiquitous in natural products and synthetic therapeut...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The indole scaffold is a privileged pharmacophore ubiquitous in natural products and synthetic therapeutics[1]. Due to its
-excessive nature, the indole nucleus is highly susceptible to electrophilic aromatic substitution (EAS), reacting approximately times faster than benzene[2].
Regioselectivity Causality:
Unlike simple benzenoid systems, the pyrrole ring of indole is significantly more nucleophilic. Electrophilic attack occurs preferentially at the C3 position[2]. This regioselectivity is both thermodynamically and kinetically driven. Attack at C3 generates a Wheland intermediate (a 3H-indolium cation) where the positive charge is delocalized over the nitrogen atom without disrupting the aromaticity of the adjacent benzene ring[3]. Conversely, attack at C2 disrupts the benzenoid resonance, making it an energetically unfavorable pathway unless C3 is sterically or electronically blocked[4].
Caption: Mechanistic logic of indole electrophilic aromatic substitution (EAS) at C3 vs C2 positions.
Causality & Experimental Design:
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) at the C3 position, yielding valuable indole-3-carboxaldehydes[5]. The active electrophile is a chloroiminium salt (Vilsmeier reagent) generated in situ from phosphorus oxychloride (
Why these specific conditions? The formation of the Vilsmeier reagent is highly exothermic.
must be added dropwise at 0–10 °C to prevent the thermal decomposition of the chloroiminium intermediate[5]. Furthermore, the subsequent neutralization step must be performed slowly over crushed ice; rapid neutralization of the acidic byproducts (, ) can cause localized heating, leading to product degradation or hydrolysis of the formyl group back to the starting material.
Step-by-Step Methodology:
Vilsmeier Reagent Preparation: In a dry, round-bottom flask under an inert argon atmosphere, cool anhydrous DMF (3.0 equiv) to 0–5 °C using an ice-water bath. Slowly add
(1.2 equiv) dropwise via a syringe. Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the pale-yellow chloroiminium complex[5].
Indole Addition: Dissolve the indole substrate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, strictly maintaining the internal temperature below 10 °C[5].
Reaction Propagation: Remove the ice bath and gradually heat the reaction mixture to 85–95 °C. Maintain this temperature for 5–8 hours[5]. Monitor reaction progress via TLC (typically 7:3 Hexanes/Ethyl Acetate).
Quenching & Hydrolysis: Cool the mixture to room temperature. Pour the reaction slowly into a beaker containing vigorously stirred crushed ice to hydrolyze the iminium intermediate[5].
Neutralization & Isolation: Slowly neutralize the acidic aqueous mixture by adding saturated aqueous sodium carbonate (
) or 2M NaOH until the pH reaches 8–9[5]. Self-Validation: The product will typically precipitate as a solid during this exothermic neutralization.
Purification: Collect the precipitated solid via vacuum filtration, wash with cold distilled water, and recrystallize from ethanol to afford the pure indole-3-carboxaldehyde[5].
Caption: Step-by-step experimental workflow for the Vilsmeier-Haack formylation of indoles.
Protocol 2: Regioselective Bromination using N-Bromosuccinimide (NBS)
Causality & Experimental Design:
Direct halogenation of indoles with elemental bromine (
) is notoriously difficult to control, often resulting in oxidative polymerization or polybromination due to the extreme nucleophilicity of the indole core[6]. N-Bromosuccinimide (NBS) serves as a mild, controlled source of electrophilic bromine (), enabling highly regioselective C3-bromination (or C2-bromination if C3 is blocked) without degrading the heterocycle[7].
Why these specific conditions? The reaction is performed in aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) at sub-zero temperatures (-10 °C to 0 °C) to further suppress over-bromination and radical side-reactions[8].
Step-by-Step Methodology:
Substrate Preparation: Dissolve the indole derivative (1.0 equiv) in anhydrous acetonitrile (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer[8].
Temperature Control: Cool the solution to -10 °C to 0 °C using an ice/brine bath.
Electrophile Addition: Add NBS (1.0 to 1.05 equiv) in a single portion (or dropwise if dissolved in MeCN) to the cooled solution[8]. Self-Validation: A rapid color change (often to pale yellow or orange) indicates the formation of the brominated intermediate.
Reaction Propagation: Stir the mixture at 0 °C for 0.5 to 2 hours[8]. The reaction is typically very fast; monitor closely by TLC to prevent di-bromination.
Quenching & Workup: Quench the reaction by adding distilled water (approx. 5 volumes relative to the solvent)[8]. Extract the aqueous layer with dichloromethane (3 × 10 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure[8]. Purify the crude 3-bromoindole via flash column chromatography (silica gel).
Quantitative Data Summary
The following table summarizes the standard reaction parameters and expected outcomes for the two primary electrophilic substitution protocols discussed above.
Reaction Type
Reagents
Preferred Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Regioselectivity
Vilsmeier-Haack
, DMF
DMF (neat)
85–95
5–8
88–96
C3 (Exclusive)
NBS Bromination
NBS
Acetonitrile
-10 to 0
0.5–2
75–90
C3 (or C2 if blocked)
References
Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. 5
Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of 3H-Indoles. 1
MDPI Molecules. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. 6
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Synthesis of 2-(2-Methyl-indol-1-yl)-ethanol
Topic: Yield Optimization & Process Troubleshooting
Target Molecule: 2-(2-Methyl-1H-indol-1-yl)ethanol (CAS: 13523-93-8)
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The synthesis of 2-(2-Methyl-indol-1-yl)-ethanol typically involves the N-alkylation of 2-methylindole. While traditional methods using ethylene oxide (EO) or 2-chloroethanol suffer from safety risks, polymerization side-products, and variable yields, the industry is shifting toward Ethylene Carbonate (EC) mediated protocols.
This guide prioritizes the Base-Catalyzed Ethylene Carbonate Route reinforced with Phase Transfer Catalysis (PTC) . This approach minimizes oligomerization (poly-PEG chains) and maximizes N-selectivity over C-alkylation.
Module 1: The "Gold Standard" Protocol
Recommended for maximizing yield (>90%) and safety.
Alkylating Agent: Ethylene Carbonate (Solid, safer alternative to EO).
Base: Potassium Carbonate (
) – Mild enough to prevent extensive side reactions but strong enough for deprotonation in the presence of heat.
Catalyst: Tetrabutylammonium Bromide (TBAB) – Critical for Yield. Acts as a Phase Transfer Catalyst to shuttle carbonate ions, increasing reaction rate and conversion.
Solvent: DMF (N,N-Dimethylformamide) – High boiling point, excellent solubility for indoles.
Step-by-Step Methodology
Charge: In a dry reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylindole (1.0 eq) in anhydrous DMF (5-10 volumes).
Catalyst Addition: Add
(1.5 – 2.0 eq) and TBAB (0.05 – 0.1 eq). Stir for 15 minutes at room temperature to ensure homogeneity of the slurry.
Pour into Ice-Water (20 volumes). Vigorous stirring often induces precipitation.
Extraction (if oil forms): Extract with Ethyl Acetate (
). Wash organic layer with water () and Brine () to remove DMF.
Purification:
Dry over
, filter, and concentrate.
Crystallization: Recrystallize from Ethanol/Water or Toluene/Hexane if solid.
Chromatography: If oil persists, flash chromatography (Hexane:EtOAc 4:1
1:1).
Module 2: Troubleshooting & FAQs
Q1: My yield is low (<50%), and significant starting material remains. Why?
Diagnosis: Incomplete deprotonation or poor nucleophilicity.
Solution:
Check Moisture: Water kills this reaction. Ensure DMF is anhydrous.
Increase Temperature: The ring-opening of ethylene carbonate requires significant energy (
). If you are running at , increase to .
Add PTC: Without TBAB or 18-Crown-6, the solid
has poor contact with the dissolved indole.
Q2: I am seeing "poly-ethanol" chains (Oligomerization).
Diagnosis: Excess ethylene carbonate or uncontrolled temperature spikes.
Mechanism: The product contains a primary alcohol which can react with another molecule of ethylene carbonate, extending the chain.
Solution:
Reduce Ethylene Carbonate equivalents to 1.1 eq .
Switch base to catalytic bases (e.g., DABCO) if using the EO route, or stick to the Carbonate route which is kinetically slower to oligomerize than EO.
Q3: The product is an oil and won't crystallize.
Diagnosis: Impurities (DMF residues) or supercooling.
Solution:
DMF Removal: DMF is hard to remove. Wash the organic extract 3-4 times with water. Residual DMF prevents crystallization.
Seeding: The compound (mp ~50-60°C) often supercools. Scratch the flask or add a seed crystal.
Module 3: Visualizing the Mechanism & Workflow
Figure 1: Reaction Pathway & Selectivity
This diagram illustrates the preferred pathway (N-alkylation) versus common side reactions.
Caption: Mechanistic pathway showing the critical N-alkylation step. Use of mild base (K2CO3) favors the green path over C-alkylation.
Figure 2: Troubleshooting Logic Tree
Caption: Rapid diagnostic flow for common synthesis failures.
Module 4: Comparative Data (Base & Solvent Effects)
The following table summarizes expected outcomes based on reaction conditions, derived from analogous indole alkylation studies.
Parameter
Condition A (Recommended)
Condition B (Aggressive)
Condition C (Mild)
Reagent
Ethylene Carbonate
2-Chloroethanol
Ethylene Oxide
Base
+ TBAB
NaH (Sodium Hydride)
Acid Catalyst
Solvent
DMF
THF / DMF
Benzene / Toluene
Temp
130°C
0°C RT
50°C
Yield
85 - 95%
60 - 75%
Variable (40-70%)
Safety
High (Solid reagent)
Low (H2 gas evolution)
Low (Toxic Gas)
Selectivity
High N-Selectivity
Risk of C-Alkylation
Risk of Polymerization
References
BenchChem. (2025).[4] Protocol for Fischer Indole Synthesis of 2-Methylindoles. Retrieved from
Santa Cruz Biotechnology. 2-(2-Methyl-indol-1-yl)-ethanol Product Data. Retrieved from
Google Patents. (2001). Methylation of indole compounds using dimethyl carbonate (US6326501B1). Retrieved from
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from
Sigma-Aldrich. 2-(1-Methyl-1H-indol-3-yl)ethanol Properties. Retrieved from
Technical Support Center: Troubleshooting Common Side Reactions in Fischer Indole Synthesis
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during this foundational reaction. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions at the bench.
Introduction to the Fischer Indole Synthesis
First discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile method for the synthesis of the indole nucleus from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1][2] The reaction proceeds through a series of well-established steps:
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.[3]
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer.[3]
[4][4]-Sigmatropic Rearrangement: This is the key C-C bond-forming step, where the protonated enamine undergoes a[4][4]-sigmatropic rearrangement.[3]
Aromatization and Cyclization: The intermediate then rearomatizes, followed by cyclization and elimination of ammonia to yield the final aromatic indole.[3]
The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., boron trifluoride, zinc chloride, iron chloride, and aluminum chloride) being commonly employed.[1][5]
This guide will address the most common pitfalls and side reactions in a question-and-answer format, providing both theoretical understanding and practical, actionable protocols.
Problem 1: Low or No Yield - The Reaction is Not Working
Q: I've set up my Fischer indole synthesis, but I'm seeing very low conversion to my desired indole, or the reaction is failing completely. What are the primary causes?
A: This is a common and frustrating issue that can often be traced back to several key factors. Let's break down the most likely culprits.
The success of the Fischer indole synthesis hinges on the delicate balance of the reaction pathway. The crucial[4][4]-sigmatropic rearrangement competes with a destructive side reaction: heterolytic N-N bond cleavage .[6] This is particularly problematic when electron-donating groups are present on the carbonyl-derived portion of the hydrazone intermediate. These groups can over-stabilize a cationic intermediate that forms upon N-N bond cleavage, making this pathway more favorable than the desired rearrangement.[6][7] This is a well-documented challenge in the synthesis of 3-aminoindoles.[7]
Additionally, the stability of the initial hydrazone and the reaction conditions (temperature and acid strength) are critical.[8] Harsh conditions can lead to degradation, while conditions that are too mild may not provide sufficient activation energy for the key rearrangement step.[9]
Caption: A decision-making workflow for troubleshooting low or no yield in Fischer indole synthesis.
Protocol 1: Switching to a Lewis Acid Catalyst to Mitigate N-N Bond Cleavage
Rationale: Lewis acids can sometimes favor the desired cyclization pathway over N-N bond cleavage, especially when electron-donating groups are present.[10]
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the arylhydrazone (1.0 eq).
Solvent and Catalyst Addition: Add an anhydrous, high-boiling solvent (e.g., toluene, xylene). Add the Lewis acid catalyst (e.g., ZnCl₂ (1.0-2.0 eq) or BF₃·OEt₂ (1.0-2.0 eq)) portion-wise at room temperature.
Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C) and monitor the progress by TLC.
Work-up: Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto a mixture of ice and a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Systematic Temperature Optimization
Rationale: Excessive heat can lead to decomposition and tar formation, while insufficient heat will result in a sluggish or incomplete reaction.[11]
Procedure:
Set up parallel reactions or run sequential experiments at different temperatures (e.g., 60 °C, 80 °C, 100 °C, and reflux).
Monitor each reaction by TLC at regular intervals (e.g., every hour) to track the consumption of starting material and the formation of the product and any byproducts.
Identify the temperature that provides the best balance of reaction rate and minimal side product formation.
Problem 2: Formation of a Mixture of Regioisomers with Unsymmetrical Ketones
Q: I'm using an unsymmetrical ketone, and my final product is a mixture of two different indole regioisomers. How can I control the selectivity?
A: This is a classic challenge in Fischer indole synthesis. The formation of two regioisomers arises from the non-selective formation of the two possible enamine intermediates from the unsymmetrical ketone.[3]
The regioselectivity is determined by which α-carbon of the ketone participates in the enamine formation and subsequent[4][4]-sigmatropic rearrangement. The outcome is a delicate interplay of steric and electronic factors, which can be influenced by the choice of acid catalyst and reaction temperature.[3][12] Generally, stronger acids and higher temperatures tend to favor the formation of the indole resulting from the less substituted (kinetically favored) enamine, while milder conditions may favor the more substituted (thermodynamically favored) enamine.[10]
Caption: Strategies for controlling regioselectivity in the Fischer indole synthesis with unsymmetrical ketones.
The following table, compiled from literature data, illustrates how the choice of acid catalyst can influence the ratio of regioisomers in the reaction of phenylhydrazine with 2-butanone.
Note: Ratios are approximate and can be highly substrate-dependent.
Problem 3: My Reaction Mixture is Turning into a Black Tar
Q: My reaction is producing a significant amount of dark, intractable tar, making product isolation nearly impossible. What's causing this and how can I prevent it?
A: Tar formation is one of the most common and challenging side reactions in Fischer indole synthesis, often resulting from the harsh acidic conditions and high temperatures employed.[9]
Tar is a complex mixture of high-molecular-weight byproducts formed through several pathways:
Polymerization of the Indole Product: Indoles are electron-rich and can undergo acid-catalyzed polymerization.
Degradation of Starting Materials: Sensitive aldehydes or ketones can degrade or self-condense (aldol condensation) under strong acid and heat.[10]
Competing Side Reactions: As discussed, pathways like N-N bond cleavage can generate reactive intermediates that polymerize.[9]
Caption: A workflow for preventing and managing tar formation in Fischer indole synthesis.
Protocol 3: Minimizing Aldol Condensation
Rationale: Aldol condensation of the starting carbonyl compound is a common side reaction that contributes to tar formation.[10]
Procedure:
Slow Addition: In a flask containing the arylhydrazine and acid catalyst in the chosen solvent, slowly add the aldehyde or ketone via a syringe pump over several hours. This keeps the instantaneous concentration of the carbonyl compound low, minimizing self-condensation.
Lower Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Protocol 4: Work-up Procedure for Tarry Reaction Mixtures
Rationale: If tar formation is unavoidable, a modified work-up can help to isolate the desired product.
Procedure:
Quenching and Neutralization: After cooling, slowly and carefully pour the reaction mixture into a beaker of ice-water containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
Initial Extraction: Transfer the neutralized mixture to a separatory funnel and extract multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The tarry material may not fully dissolve.
Filtration: Combine the organic layers. If insoluble polymeric material is present, filter the combined organic extracts through a plug of Celite® or a short pad of silica gel. Wash the filter cake with fresh solvent.
Purification: After drying and concentrating the filtrate, purify the crude product by column chromatography. It may be necessary to use a gradient elution and/or a different stationary phase (e.g., alumina) if the product is sensitive to silica gel.
Problem 4: Understanding a Related Mechanistic Pitfall - The Dienone-Phenol Rearrangement
Q: I've heard about the dienone-phenol rearrangement. Is this a common side reaction in the Fischer indole synthesis?
A: While not a direct side reaction of the Fischer indole synthesis itself, the dienone-phenol rearrangement is a mechanistically related, acid-catalyzed transformation that is important to be aware of, as it can occur with similar substrate motifs under acidic conditions.[15][16]
The dienone-phenol rearrangement involves the conversion of a 4,4-disubstituted cyclohexadienone to a stable 3,4-disubstituted phenol in the presence of acid.[15] The reaction proceeds through a carbocation intermediate and a 1,2-shift of one of the substituents.[15]
The relevance to the Fischer indole synthesis lies in the potential for similar carbocation-mediated rearrangements to occur with complex substrates under the strongly acidic conditions of the reaction. While not a direct side product, understanding this rearrangement provides insight into the types of intramolecular shifts that can be promoted by acid catalysts.
References
Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-648.
Prochazka, M. P.; Carlson, R. One-Pot Fischer Indole Synthesis by Zeolite Catalysis. Acta Chem. Scand.1990 , 44, 614-616. (URL: [Link])
Why Do Some Fischer Indolizations Fail? - PMC. National Center for Biotechnology Information. (URL: [Link])
Heravi, M. M.; Rohani, S.; Zadsirjan, V.; Zahedi, N. Fischer indole synthesis applied to the total synthesis of natural products. RSC Adv.2017 , 7, 53691-53726. (URL: [Link])
Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106, 2581-2644. (URL: [Link])
Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. (URL: [Link])
Palmer, B. D.; Boyd, M. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. J. Chem. Soc. B1969 , 742-747. (URL: [Link])
Vara, Y.; et al. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Molecules2018 , 23, 1234. (URL: [Link])
Reaction and Mechanism of Dienone phenol Rearrangements. Physics Wallah. (URL: [Link])
Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and Isoindole Derivatives. Z. Naturforsch. B2004 , 59, 1215-1223. (URL: [Link])
optimization of reaction conditions for N-alkylation of indoles
Topic: Optimization of Reaction Conditions for N-Alkylation of Indoles Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1] [2] Status:...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Reaction Conditions for N-Alkylation of Indoles
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[2]
Status: Operational | Lead Scientist: Dr. A. Vance | Ticket ID: IND-ALK-OPT-001
Welcome to the Indole Functionalization Support Center. This hub is designed to move beyond basic textbook procedures and address the specific, often frustrating nuances of indole N-alkylation. Unlike simple amines, the indole nitrogen is non-basic and requires specific activation strategies to overcome the competing C3-nucleophilicity.
🧠 Module 1: Mechanistic Grounding (The "Why")
Before troubleshooting, we must understand the "personality" of the indole nucleus.
The Core Conflict: Indole is an ambident nucleophile.
N1 (Hard Nucleophile): The nitrogen atom. Attack here is favored by electrostatic interactions (Coulombic attraction). This requires a "free" or "loose" anion, typically achieved by high dielectric solvents (DMF, DMSO) and large counter-cations (Cs⁺, K⁺).
C3 (Soft Nucleophile): The carbon at position 3. Attack here is favored by orbital interactions (HOMO-LUMO overlap). This occurs when the N-metal bond is covalent/tight or when using soft electrophiles (Michael acceptors).
The Optimization Strategy:
To maximize N-alkylation, you must destabilize the ion pair . You want the indole anion to be "naked" and reactive at the nitrogen, rather than shielded by a tight cation which forces reaction at the carbon.
📊 Visualizing the Selectivity Pathway
Caption: Decision tree showing how solvent polarity and cation tightness dictate the Regioselectivity (N1 vs. C3) of indole alkylation.
🛠 Module 2: Standard Operating Procedures (The "How")
We recommend three distinct protocols depending on your substrate sensitivity and scale.
Protocol A: The "Sledgehammer" (NaH / DMF)
Best for: Unreactive electrophiles, small scale, robust substrates.
Setup: Flame-dry a round-bottom flask. Flush with Argon/Nitrogen.[2][3]
Dissolution: Dissolve indole (1.0 equiv) in anhydrous DMF (0.2 M).
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.
Critical: Wait for H₂ evolution to cease (approx. 30 min).[4][5] The solution often turns yellow/red (formation of indolate).
Alkylation: Add electrophile (1.2 equiv) dropwise at 0°C.
Warm: Allow to warm to RT. Stir 1-16h.
Quench:CRITICAL STEP. Cool to 0°C. Add saturated NH₄Cl dropwise. (Do not add water directly to NaH reaction; it is too violent).
Protocol B: The "Soft Touch" (Cs₂CO₃ / MeCN)
Best for: Acid-sensitive groups, functionalized indoles, avoiding DMF workup.
Setup: Standard glassware (inert atmosphere preferred but not strictly required).
Mix: Combine indole (1.0 equiv), Cs₂CO₃ (2.0 equiv) , and alkyl halide (1.2 equiv) in Acetonitrile (MeCN).
Activate: Heat to reflux (approx. 80°C).
Why Cesium? The "Cesium Effect" involves the large ionic radius of Cs⁺, which creates a "naked" indolate anion, significantly boosting N-selectivity and solubility in organic solvents [1].
Protocol C: The "Green Scalable" (Phase Transfer Catalysis)
Best for: Process chemistry, kilogram scale, avoiding anhydrous solvents.
Solvent System: Toluene (Organic phase) and 50% NaOH or KOH (Aqueous phase).
Catalyst: Add TBAB (Tetrabutylammonium bromide) or TBAI (5-10 mol%).
Process: Mix indole and electrophile in Toluene. Add catalyst.[1][3][7][8][9] Add base solution.
Agitation: High-speed stirring is required to create an emulsion.
Mechanism:[8][10] The quaternary ammonium salt ferries the hydroxide into the organic layer (as
), deprotonating the indole at the interface [2].
📊 Comparative Data: Base & Solvent Selection
Method
Base
Solvent
N1:C3 Selectivity
Key Advantage
Key Risk
Classical
NaH
DMF / DMSO
Excellent (>95:5)
High reactivity; standard for difficult substrates.
Hazardous (H₂ gas); DMF is hard to remove; Water kills reaction.
Mild
Cs₂CO₃
MeCN / DMF
Very Good (>90:10)
Tolerates esters/nitriles; easier workup.
Slower reaction; Cs salts are expensive.
Green (PTC)
KOH / NaOH
Toluene / H₂O
Good (>85:15)
Scalable; cheap; no anhydrous solvents needed.
Requires catalyst (TBAB); not suitable for hydrolyzable groups.
Superbase
t-BuOK
THF / DMSO
Excellent
Fast kinetics.
Can cause elimination side-reactions on the electrophile.
❓ Module 3: Troubleshooting & FAQs
Q1: I am seeing significant C3-alkylation. How do I stop it?
Diagnosis: Your ion pair is too "tight." The cation is coordinating to the nitrogen, blocking it and directing the electrophile to the C3 position.
Fix:
Switch Solvent: Move from THF or DCM to DMF or DMSO . The high dielectric constant separates the ion pair.
Add Additives: If you must use a non-polar solvent, add 18-crown-6 (if using K⁺) or 15-crown-5 (if using Na⁺) to sequester the cation.
Change Base: Switch from NaH to Cs₂CO₃ . The large Cesium ion does not coordinate tightly to the nitrogen.
Q2: My reaction stalls at 50% conversion. Adding more electrophile doesn't help.
Diagnosis: This is often due to "Base Death" or "Coat-ing."
Water Contamination: If using NaH, even trace moisture in the DMF will consume the hydride. The remaining NaOH is not strong enough to deprotonate indole (
~21 in DMSO) efficiently compared to NaH.
Surface Coating: In solid-liquid reactions (like
in acetone), the base surface gets coated with salt byproducts (KBr/KCl), stopping reactivity.
Fix:
Use fresh, anhydrous DMF (molecular sieves).
Switch to Cs₂CO₃ (more soluble) or use Phase Transfer Catalysis (PTC) to bypass surface issues.
Q3: Can I alkylate an indole containing a free carboxylic acid?
Diagnosis: No. The base will deprotonate the carboxylic acid first (
~4-5), forming a carboxylate salt.
Fix:
Protect the acid as an ester (Methyl or t-Butyl ester) before alkylation.
Double Deprotonation: Use >2.5 equivalents of base. The first equiv neutralizes the acid; the second deprotonates the indole. However, the carboxylate anion may act as a competing nucleophile (O-alkylation). Ester protection is safer.
Q4: My electrophile is a secondary alkyl halide, and the yield is <10%.
Diagnosis: Steric hindrance and competing elimination (
) reactions. Secondary halides are prone to losing HX to form alkenes under strong basic conditions.
Fix:
Lower Temperature: Run at RT or 0°C to disfavor elimination (which has higher activation energy).
Change Mechanism: Use Mitsunobu conditions (Indole + Secondary Alcohol + DEAD + PPh₃). This avoids basic conditions entirely and activates the alcohol directly [3].
📚 References
Cesium Carbonate Promoted N-Alkylation of Indoles. ResearchGate. (Accessed via BenchChem/ResearchGate). Cesium carbonate in acetonitrile is a proven method for high N-selectivity due to the "cesium effect."
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Detailed review of PTC mechanisms for N-alkylation of heterocycles using quaternary ammonium salts.
Optimization of reaction conditions for N-alkylation of indoles. BenchChem Technical Support. Comprehensive guide on base/solvent effects and pKa considerations (Indole pKa ~21 in DMSO).
Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. The standard reference for non-aqueous acidity, citing Indole pKa at 21.0.
how to minimize batch-to-batch variability in indole synthesis
Welcome to the Process Chemistry Technical Support Center This portal is engineered for researchers, process chemists, and drug development professionals seeking to eliminate irreproducibility in indole scaffold synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center
This portal is engineered for researchers, process chemists, and drug development professionals seeking to eliminate irreproducibility in indole scaffold synthesis. We focus on the two most industrially relevant yet historically temperamental methodologies: the Fischer Indole Synthesis and the Larock Heteroannulation .
Below, you will find causality-driven troubleshooting FAQs, self-validating protocols, and mechanistic workflows designed to minimize batch-to-batch variability.
Q1: My Fischer indole synthesis yields fluctuate between 30% and 80% across batches. What is the primary mechanistic cause?A1: The most common culprit is poor thermal management during the [3,3]-sigmatropic rearrangement phase. This specific step is highly exothermic. In standard batch reactors, inadequate stirring or cooling leads to localized "hot spots." These thermal spikes accelerate competing side reactions, such as the decomposition of the sensitive aminoindole product or the aldol condensation of unreacted ketones[1].
Solution: Transition to a continuous-flow microreactor setup, or strictly control the dosing rate of the acid catalyst while maintaining rigorous internal temperature monitoring[2].
Q2: I am synthesizing a 3-substituted indole via the Fischer method, but I keep getting N-N bond cleavage instead of cyclization. Why?A2: Electron-donating substituents on the starting carbonyl compound can over-stabilize intermediate species. This diverts the reaction pathway toward heterolytic N-N bond cleavage rather than the required acid-promoted [3,3]-sigmatropic rearrangement[3].
Solution: If electronic effects are causing the failure, consider switching to a Lewis acid (e.g., ZnCl₂) instead of a Brønsted acid, or pivot to a Larock synthesis, which relies on transition-metal catalysis rather than acid-promoted sigmatropic shifts[3].
Q3: In my Larock indole synthesis, the regioselectivity is inconsistent, and overall yields drop when I scale up. How do I stabilize this?A3: Larock heteroannulation relies on the precise coordination of the alkyne to the Pd(II) center prior to migratory insertion[4]. Variability here usually stems from the chloride additive. While LiCl is essential for forming the active chloride-ligated zerovalent palladium, using more than 1 equivalent of LiCl drastically slows the reaction rate and promotes multiple unwanted insertion products by over-coordinating and poisoning the palladium center[5].
Solution: Strictly control LiCl stoichiometry to exactly 1.0 equivalent relative to the o-iodoaniline. Furthermore, ensure rigorous degassing of solvents, as oxygen ingress will prematurely oxidize the Pd(0) catalyst[4].
Section 2: Quantitative Data & Parameter Optimization
Table 1: Impact of Reaction Parameters on Fischer Indole Variability
Parameter
Batch Consequence
Optimized/Flow Consequence
Mechanistic Causality
Temperature
High variability due to exotherm
Consistent (± 2% yield variance)
Flow reactors provide superior surface-area-to-volume ratios for instantaneous heat dissipation[2].
Catalyst (ZnCl₂)
Variable if hygroscopic water is present
High reproducibility if titrated
Moisture hydrolyzes the Lewis acid, reducing the effective catalytic loading and stalling the reaction[6].
Hydrazone
In situ generation leaves unreacted ketone
Isolated hydrazone ensures purity
Unreacted ketone undergoes acid-catalyzed aldol condensation at high temperatures, complicating purification[7].
Table 2: Additive Effects in Larock Heteroannulation
Additive
Stoichiometry
Yield Impact
Mechanistic Role
LiCl
1.0 equiv
Optimal (>85%)
Ligates Pd(0) to stabilize the active catalytic species for oxidative addition[4].
LiCl
>1.5 equiv
Poor (<40%)
Over-coordination poisons the Pd center, preventing alkyne binding[5].
NH₄Cl
1.0 equiv
Inconsistent
Less effective and reproducible chloride donor compared to LiCl in DMF/DMAc solvents[5].
Objective: Eliminate thermal runaway and mixing inconsistencies to ensure batch-to-batch uniformity.
Preparation of Precursor Streams:
Stream A: Dissolve the pre-isolated arylhydrazone (1.0 M) in anhydrous N,N-dimethylformamide (DMF). Isolating the hydrazone prevents ketone-based side reactions[8].
Stream B: Prepare a 1.2 M solution of anhydrous ZnCl₂ (Lewis acid) in DMF. Ensure ZnCl₂ is handled in a glovebox to prevent moisture absorption[6].
Reactor Initialization: Flush a PTFE microreactor coil (e.g., 20 mL internal volume) with anhydrous DMF. Set the reactor temperature to 100 °C[2].
Continuous Processing: Pump Stream A and Stream B via high-precision syringe pumps into a T-mixer at a 1:1 volumetric ratio. Adjust flow rates to achieve a residence time of exactly 60 minutes[2].
In-Line Quench: Direct the reactor effluent immediately into a stirred flask containing saturated aqueous NaHCO₃ at 0 °C to halt the reaction and neutralize the acid[8].
Validation Check: Perform HPLC analysis of the crude effluent. A reproducible batch should show <2% unreacted hydrazone and <1% aldol byproducts.
Objective: Maximize regioselectivity and prevent Pd catalyst degradation during scale-up.
Reagent Preparation: In an argon-filled glovebox, weigh out o-iodoaniline (1.0 equiv), internal alkyne (2.0 equiv), Pd(OAc)₂ (5 mol%), Na₂CO₃ (2.0 equiv), and exactly 1.0 equiv of anhydrous LiCl[4].
Degassing: Transfer reagents to a Schlenk flask. Add DMF that has been sparged with Argon for 30 minutes to prevent Pd(0) oxidation.
Reaction Execution: Heat the mixture to 100 °C for 12 hours under a positive pressure of Argon.
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine (3x) to remove DMF and LiCl. Dry over MgSO₄ and concentrate.
Validation Check: ¹H NMR must confirm regioselectivity; the bulkier group of the unsymmetrical alkyne should be positioned at the C2 position of the indole ring[5].
Section 4: Workflows & Mechanistic Diagrams
Decision tree for troubleshooting and standardizing Fischer indole synthesis workflows.
Catalytic cycle of the Larock heteroannulation highlighting critical points of batch variability.
References
Benchchem. "Improving yield in Fischer indole synthesis of precursors." Benchchem.8
Benchchem. "minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine." Benchchem. 7
Cole, K. P., et al. "Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles." PMC. 2
Technical Support Center: Acidic Degradation of 2-(2-Methyl-indol-1-YL)-ethanol
Welcome to the Technical Support Center for 2-(2-Methyl-indol-1-yl)ethanol (also known as 1-(2-hydroxyethyl)-2-methylindole). As a drug development professional or analytical scientist, you may encounter rapid stability...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-(2-Methyl-indol-1-yl)ethanol (also known as 1-(2-hydroxyethyl)-2-methylindole). As a drug development professional or analytical scientist, you may encounter rapid stability issues when formulating this active pharmaceutical ingredient (API) or intermediate in acidic environments.
This guide synthesizes field-proven analytical insights and authoritative chemical principles to help you troubleshoot, analyze, and prevent acid-catalyzed degradation in your workflows.
Q1: Why does my solution of 2-(2-Methyl-indol-1-YL)-ethanol turn yellow/brown and lose purity in low pH buffers (pH < 4.0)?A: Indole rings are notoriously sensitive to acidic conditions. The C3 position of the indole core is highly nucleophilic. In acidic media, it undergoes rapid protonation to form a reactive indoleninium cation. This intermediate is highly electrophilic and is immediately attacked by the C3 position of an unprotonated 2-(2-Methyl-indol-1-yl)ethanol molecule. Because the C2 position is blocked by a methyl group, the reaction yields a C3-C2' linked dimer (an indole-indoline complex), which often exhibits a yellow/brown chromophore due to extended conjugation and subsequent trace oxidation .
Q2: What specific degradation products should I target in my LC-MS method?A: You should monitor two primary pathways:
Dimerization (Major): Look for the
peak at m/z ~351.5 . The dimer is the predominant degradant in aqueous acidic buffers .
Dehydration (Minor): Look for the
peak at m/z ~158.2 . Under strong acid conditions or elevated temperatures, the N-(2-hydroxyethyl) group can undergo elimination to form an N-vinylindole derivative.
Q3: How does the 2-methyl group affect the degradation rate compared to unsubstituted indoles?A: The electron-donating nature of the 2-methyl group increases the electron density at the C3 position, making it more susceptible to initial protonation compared to a bare indole. However, it sterically and electronically alters the dimerization linkage, forcing the formation of a 2,3-dihydro-1H-indole (indoline) dimer rather than a standard C3-C3' bis-indole.
Chemical Degradation Pathways
Acid-catalyzed degradation pathways of 2-(2-Methyl-indol-1-yl)ethanol.
To accurately assess the stability of 2-(2-Methyl-indol-1-yl)ethanol, you must employ a self-validating forced degradation protocol. The critical causality here is quenching : if you do not neutralize the acid before LC-MS analysis, the compound will continue to degrade in the autosampler queue, leading to artificially high degradation values and non-reproducible data.
Step-by-Step Methodology:
Preparation of Stock Solutions:
Dissolve 2-(2-Methyl-indol-1-yl)ethanol in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.
Causality: Using an aprotic organic solvent for the stock ensures baseline stability before the aqueous stress test begins, preventing premature degradation.
Acid Stress Application:
Transfer 1.0 mL of the stock solution to a glass HPLC vial.
Add 1.0 mL of 0.1 N HCl (aqueous) to initiate the acid stress (Final pH ~1.0).
Incubate at 40°C in a thermomixer.
Neutralization & Quenching (The Self-Validating Step):
At predetermined time points (e.g., 1h, 4h, 24h), extract a 100 µL aliquot.
Immediately quench the aliquot into 900 µL of a cold 0.2 M Phosphate Buffer (pH 7.4).
Causality: The instant shift to physiological pH deprotonates any transient indoleninium ions, completely halting the electrophilic dimerization cascade.
Self-Validation Checkpoint: Always prepare a "Time Zero" (T0) sample where the API is added after the HCl and Phosphate buffer are mixed. The T0 sample must show >99% purity. If it shows degradation, your quenching buffer capacity is insufficient, and the experimental system is invalid.
LC-MS/UV Analysis:
Inject the quenched samples onto a C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).
Note: While 0.1% Formic Acid in the mobile phase (pH ~2.7) is acidic, it is generally safe for short column residence times (<15 mins) provided the sample in the autosampler vial remains neutralized .
Quantitative Data: Degradation Kinetics
The following table summarizes the expected degradation kinetics of 2-(2-Methyl-indol-1-yl)ethanol under various formulation conditions. Use this data to guide your buffer selection and storage parameters.
Formulation Environment
Temperature (°C)
Primary Degradant Detected
Estimated Half-Life ()
Recommended Action
pH 1.0 (0.1 N HCl)
40°C
Dimer (m/z 351.5)
< 2 hours
Avoid strong acids; use immediate quenching for analysis.
pH 1.0 (0.1 N HCl)
80°C
N-Vinyl (m/z 158.2) & Dimer
< 30 mins
Dehydration pathway activated by heat; avoid thermal stress.
pH 3.0 (Acetate Buffer)
25°C
Dimer (m/z 351.5)
~ 48 hours
Unsuitable for liquid formulation; adjust pH upward.
pH 5.0 (Citrate Buffer)
25°C
None
> 6 months
Safe formulation range; monitor for long-term stability.
pH 7.4 (Phosphate Buffer)
25°C
None
> 24 months
Optimal stability; suitable for physiological assays.
References
Mixed Indole Dimers, Trimers, and Their Acyl Derivatives
The Journal of Organic Chemistry, ACS Publications.
URL:[Link]
Synthesis of dimeric indoles from Friedel–Crafts reaction of indoles with ketones catalysed by a Brønsted acid ionic liquid...
RSC Advances, Royal Society of Chemistry.
URL:[Link]
Biodegradation and Biotransformation of Indole: Advances and Perspectives
Frontiers in Microbiology, PMC - NIH.
URL:[Link]
Optimization
Technical Support Center: Resolving Regioisomer Formation in Substituted Indole Synthesis
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As application scientists, we frequently encounter challenges regarding regiocontrol in indole synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As application scientists, we frequently encounter challenges regarding regiocontrol in indole synthesis. Whether you are utilizing the classical Fischer indolization, the palladium-catalyzed Larock heteroannulation, or modern C–H activation strategies, poor regioselectivity can derail an entire synthetic pipeline.
This guide is designed to move beyond basic textbook mechanisms. We will diagnose the root causes of regioisomer mixtures, explain the thermodynamic and steric causalities behind these outcomes, and provide self-validating protocols to ensure your syntheses are robust, reproducible, and highly selective.
Diagnostic Workflow: Identifying the Source of Regioisomerization
Before adjusting your reaction conditions, you must identify the mechanistic step where regioselectivity is determined within your chosen synthetic route.
Caption: Diagnostic workflow for resolving regioisomer formation in indole synthesis.
Q: My Fischer indole synthesis using an unsymmetrical ketone (e.g., 2-butanone) is yielding an inseparable mixture of 2,3-dimethylindole and 2-ethylindole. How can I selectively drive the reaction toward a single regioisomer?
A: The regiochemical outcome of the Fischer indole synthesis with unsymmetrical ketones is entirely dictated by the direction of the hydrazone-to-enehydrazine tautomerization prior to the [3,3]-sigmatropic rearrangement[1].
When you use unsymmetrical ketones, two different enehydrazines can form. The choice of acid catalyst and temperature determines whether the reaction operates under kinetic or thermodynamic control:
Thermodynamic Control (Favors 2,3-disubstituted indoles): Strong Brønsted acids (like Polyphosphoric Acid (PPA) or Methanesulfonic acid) at elevated temperatures (>100 °C) allow the enehydrazines to fully equilibrate. The equilibrium heavily favors the more substituted (thermodynamically stable) alkene, leading to cyclization at the more substituted carbon.
Kinetic Control (Favors 2-substituted, 3-unsubstituted indoles): Weak acids (like Acetic acid) or specific Lewis acids (like ZnCl₂) at lower temperatures prevent full equilibration. The sigmatropic shift occurs rapidly on the less sterically hindered, faster-forming terminal enehydrazine[2].
Quantitative Data: Catalyst Influence on FIS Regioselectivity
Ketone Type
Acid Catalyst & Temp
Dominant Enehydrazine
Major Indole Regioisomer
Causality
2-Butanone
PPA, 110 °C
Internal (Thermodynamic)
2,3-Dimethylindole
High temp and strong acid drive equilibrium to the most stable alkene.
2-Butanone
AcOH, 80 °C
Terminal (Kinetic)
2-Ethylindole
Weak acid prevents full equilibration; sigmatropic shift occurs on the faster-forming kinetic enamine.
Objective: Synthesize 2,3-disubstituted indoles from unsymmetrical ketones.
Hydrazone Formation (Validation Checkpoint): Dissolve arylhydrazine (1.0 eq.) and the unsymmetrical ketone (1.1 eq.) in absolute ethanol. Stir at room temperature.
Self-Validation: Do not proceed until TLC confirms the complete disappearance of the starting ketone. Unreacted ketones in the subsequent harsh acid step will polymerize into intractable tar, ruining your yield and complicating isolation.
Solvent Exchange: Concentrate the mixture in vacuo to isolate the crude hydrazone.
Acid-Catalyzed Cyclization: Carefully add the crude hydrazone to pre-heated Polyphosphoric Acid (PPA) at 110 °C. Stir vigorously. The high viscosity of PPA requires mechanical stirring to ensure uniform heat distribution, which is critical for maintaining thermodynamic control.
Quenching & Work-up: Pour the hot, dark mixture over crushed ice. Neutralize slowly with aqueous NaOH until pH 8 is reached. Extract with ethyl acetate.
Module 2: Larock Heteroannulation Regiocontrol
FAQ: The Counter-Intuitive Nature of Steric Strain
Q: I am reacting o-iodoaniline with an unsymmetrical internal alkyne via Larock synthesis, but I am getting a ~1:1 mixture of regioisomers. How does the Larock mechanism determine which alkyne substituent ends up at the C2 versus C3 position?
A: Regioselectivity in the Larock indole synthesis is locked in during the migratory syn-insertion of the alkyne into the arylpalladium bond[3].
Counter-intuitively, Larock and colleagues demonstrated that the larger, more sterically hindering R-group of the alkyne inserts adjacent to the arylpalladium (which ultimately becomes the C2 position of the indole)[3]. Why? The driving force is the relief of steric strain. During the transition state, the bulky substituent avoids the severe steric clash associated with the short, developing carbon-carbon bond by orienting itself toward the longer, more forgiving carbon-palladium bond[3].
If your alkyne substituents have similar steric bulk (e.g., a methyl vs. an ethyl group), the energy difference between the two transition states is negligible, resulting in poor regioselectivity[4]. To fix this, you must artificially increase the steric disparity of your alkyne.
Objective: Achieve high regioselectivity using a steric-directing auxiliary.
Alkyne Design: If your target requires two sterically similar alkyl groups, synthesize a precursor alkyne using a bulky removable group (e.g., a Trimethylsilyl (TMS) group) on one end.
Catalyst Activation: In a Schlenk flask under argon, combine o-iodoaniline (1.0 eq.), the TMS-alkyne (1.2 eq.), Pd(OAc)₂ (5 mol%), Na₂CO₃ (2.0 eq.), and LiCl (1.0 eq.) in DMF.
Self-Validation: LiCl is critical here. Chloride ligands coordinate to the Pd(0) intermediate, preventing the precipitation of inactive palladium black. If your reaction mixture turns completely black and stalls, your Pd catalyst has crashed out. A healthy reaction should maintain a homogeneous yellow/brown hue.
Annulation: Heat to 100 °C for 12 hours. Monitor via GC-MS. The intermediate vinylic palladium species should not accumulate.
Deprotection: Isolate the 2-TMS-indole, then treat with TBAF in THF at room temperature to reveal the pure 2-unsubstituted, 3-alkyl indole.
Module 3: Late-Stage C–H Functionalization
FAQ: Overriding Electronic Bias
Q: I have a pre-formed indole and need to selectively functionalize the C2 position, but standard electrophilic substitution always hits the C3 position. How can I redirect this?
A: The C3 position of indole is naturally more nucleophilic due to the enamine-like character of the pyrrole ring. Standard electrophilic aromatic substitution will inherently favor C3. To achieve C2 regioselectivity, you must override this intrinsic electronic bias using Transition-Metal Catalyzed C–H Activation[5].
By installing a Directing Group (DG) on the N1 position (such as a pyrimidyl, 2-pyridyl, or even a simple acetyl group), you can coordinate a Palladium, Ruthenium, or Rhodium catalyst. This coordination geometrically forces the metal to undergo oxidative addition specifically at the adjacent C2–H bond, completely bypassing the electronically favored C3 position[5]. Once the C2 functionalization is complete, the directing group can be cleaved to yield the free N-H indole.
Technical Support Center: Fischer Indole Synthesis (FIS) Catalyst Optimization
Welcome to the FIS Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot low yields, poor regioselectivity, and functional group degradation during the Fischer I...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the FIS Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot low yields, poor regioselectivity, and functional group degradation during the Fischer Indole Synthesis.
The successful conversion of an arylhydrazine and a ketone into an indole relies heavily on the [3,3]-sigmatropic rearrangement of an enehydrazine intermediate. The choice of catalyst does not merely accelerate the reaction; it fundamentally alters the thermodynamic equilibrium of the intermediates, dictates the steric environment of the transition state, and determines the survivability of sensitive functional groups.
Mechanistic Workflow: The Role of Acid Catalysis
Understanding the causality of your experimental failures begins with the mechanism. Acid catalysis is required at multiple stages: to promote tautomerization to the enehydrazine, to facilitate the sigmatropic rearrangement, and to drive the final elimination of ammonia.
Mechanistic pathway of the Fischer Indole Synthesis highlighting acid-catalyzed transition states.
Troubleshooting FAQs
Q1: My reaction with an unsymmetrical ketone yields a 1:1 mixture of regioisomers. How can I favor one isomer?
Causality & Solution: Regioselectivity is dictated by the direction of enolization during the tautomerization of the hydrazone to the enehydrazine[1]. Traditional Brønsted acids (like HCl or H₂SO₄) are too small to exert steric control, resulting in poor differentiation between the two possible enamine tautomers.
To enforce strict regioselectivity, you must alter the steric environment of the transition state. Switch to a superacidic precatalyst such as the [Ph₃C]⁺[B(C₆F₅)₄]⁻ ion pair. The massive steric bulk of this catalyst restricts the conformational freedom of the intermediate, forcing the equilibrium toward the less hindered enehydrazine. This approach delivers exceptional regioselectivity even in structurally complex alkaloid total syntheses[2].
Q2: Harsh acids (PPA, H₂SO₄) are degrading my acid-sensitive protecting groups (e.g., Boc). What are my alternatives?
Causality & Solution: Strong Brønsted acids indiscriminately protonate heteroatoms, leading to the cleavage of sensitive moieties or the polymerization of the indole product.
Transition to a mild Lewis acid embedded within an Ionic Liquid (IL) matrix, such as choline chloride·2ZnCl₂ . This deep eutectic solvent acts as both the reaction medium and the catalyst. The zinc chloride provides targeted Lewis acidity to drive the [3,3]-sigmatropic rearrangement, while the ionic liquid matrix stabilizes sensitive functional groups by preventing localized spikes in proton concentration[3].
Q3: How can I reduce the environmental footprint and catalyst waste during scale-up?
Causality & Solution: Stoichiometric reagents like PCl₃ or massive weight-excesses of Polyphosphoric Acid (PPA) generate highly acidic, toxic aqueous waste during workup.
Implement solid acid catalysts or functionalized ionic liquids . For example, SO₃H-functionalized ionic liquids (e.g.,[(HSO₃-p)₂im][HSO₄]) can be used in strictly aqueous media. Because the indole product is highly hydrophobic, it precipitates out of the water, allowing for simple filtration. The catalyst remains entirely in the aqueous phase and can be reused directly[4]. Alternatively, mechanochemical approaches (ball-milling) using solid acids like NaHSO₄ eliminate the need for organic solvents entirely, driving the reaction through localized frictional heating and high-concentration solid-state collisions[5].
Catalyst Selection Logic
Decision logic tree for selecting the optimal Fischer Indole Synthesis catalyst based on substrate.
Quantitative Catalyst Comparison
Catalyst Class
Example
Typical Yield
Temp (°C)
Regioselectivity Control
Recyclability
Traditional Brønsted
PPA, H₂SO₄, PTSA
50-85%
80-150
Poor to Moderate
Low
Lewis Acids
ZnCl₂, BF₃·OEt₂
60-90%
70-110
Moderate
Low
Superacidic Ion-Pairs
[Ph₃C]⁺[B(C₆F₅)₄]⁻
80-95%
25-50
Excellent
Low
Ionic Liquids (ILs)
Choline Cl·2ZnCl₂
85-98%
80-100
Excellent
High
Solid Acids
SO₃H-ILs, Zeolites
70-96%
80-120
Moderate to Good
High
Validated Experimental Protocols
A robust protocol must be a self-validating system. The methodologies below incorporate built-in checkpoints to ensure causality between your actions and the chemical outcome.
Protocol 1: Standard Acid-Catalyzed FIS (Two-Step Validation)
Use this for robust, symmetrical ketones where regioselectivity is not a concern.[1]
Hydrazone Formation (Checkpoint 1): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the ketone (1.05 eq.) in absolute ethanol. Stir at room temperature. Self-Validation: Do not proceed until TLC confirms the complete disappearance of the arylhydrazine. This prevents the acid catalyst from degrading unreacted starting materials in the next step.
Indolization: Once hydrazone formation is complete, add the acid catalyst (e.g., p-Toluenesulfonic acid, 0.2 eq.). Heat the reaction mixture to 80 °C.
Monitoring: Monitor the[3,3]-sigmatropic rearrangement by TLC. The enehydrazine intermediate is highly reactive and will rapidly convert to the indole.
Work-up: Cool to room temperature and neutralize carefully with saturated NaHCO₃. Causality: Neutralization halts any further acid-catalyzed polymerization of the newly formed indole ring. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Protocol 2: Green FIS via Ionic Liquid with Direct Sublimation
Use this for acid-sensitive substrates or when high purity without aqueous workup is required.[3]
IL Matrix Preparation: Mix choline chloride and anhydrous ZnCl₂ in a 1:2 molar ratio. Heat gently until a clear, homogenous liquid forms.
Reaction Setup: Add the ketone (1.0 eq.) and phenylhydrazine (1.0 eq.) directly to 1.0 eq. of the prepared choline chloride·2ZnCl₂ ionic liquid.
Thermal Cyclization: Heat the mixture to 100 °C under stirring. The IL acts as both a solvent with negligible vapor pressure and a targeted Lewis acid.
Direct Sublimation (Self-Validation): Apply a vacuum directly to the reaction vessel equipped with a cold finger. Self-Validation: Because the ionic liquid has zero vapor pressure, only the newly formed 2,3-disubstituted indole will sublime onto the cold finger. If crystals form on the cold finger, the reaction was successful, and the product is inherently isolated in high purity without the need for solvent extraction or chromatography.
References
An ion-pair as a superacidic precatalyst for the synthesis of indole alkaloids: a novel entry into the Fischer indole synthesis. rsc.org.
The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation
Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity. benchchem.com.
Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water.
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. rsc.org.
Technical Support Center: Work-Up Procedure Optimization for Isolating Indole Compounds
Welcome to the Advanced Technical Support Center for indole chemistry. Indoles are highly electron-rich, nitrogen-containing heterocycles that serve as foundational scaffolds in drug development and natural product synth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for indole chemistry. Indoles are highly electron-rich, nitrogen-containing heterocycles that serve as foundational scaffolds in drug development and natural product synthesis. However, the lone pair on the indole nitrogen participates in the aromatic
-system, rendering the C3 position highly nucleophilic and the entire ring system exceptionally sensitive to environmental stressors.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your extraction, washing, and purification workflows.
Diagnostic Overview: Indole Degradation Pathways
Before optimizing a work-up, it is critical to understand the causality behind product loss. Indoles primarily degrade via two mechanisms during suboptimal isolation: light/air-induced autoxidation and acid-catalyzed dimerization .
Mechanistic pathways of indole degradation during suboptimal work-up.
Troubleshooting FAQs
Q1: Why does my crude indole mixture turn pink or brown during the aqueous wash or solvent evaporation?
Causality: Discoloration is a classic indicator of oxidative degradation[1]. The electron-rich indole ring is highly susceptible to autoxidation initiated by exposure to atmospheric oxygen and light[2]. Oxidation typically occurs at the C2 and C3 positions, leading to the formation of oxindoles, hydroxylated derivatives, or highly conjugated rosindole-type dyes (which appear vibrant pink or dark brown).
Solution: Transition to an inert work-up environment. Degas your extraction solvents (e.g., ethyl acetate or dichloromethane) by sparging with argon or nitrogen prior to use. Shield your separatory funnels and rotary evaporators from direct light using aluminum foil, and ensure concentration is performed at temperatures strictly below 40°C.
Q2: I am losing a significant amount of my indole derivative during silica gel chromatography, and the TLC shows severe streaking. How can I optimize this?
Causality: Standard silica gel is inherently acidic (pH ~5.5 due to surface silanol groups). When an electron-rich indole passes through the column, the acidic sites can protonate the basic indole nitrogen or the C3 carbon. This causes strong, non-uniform electrostatic interactions that manifest as streaking on a TLC plate[3]. In severe cases, the compound binds irreversibly or decomposes directly on the column[4].
Solution: You must neutralize the stationary phase. Pre-treat the silica gel with a basic modifier, such as 1–3% triethylamine (TEA) or a 1–10% ammonia in methanol solution, to cap the acidic silanol groups before loading your sample[3]. Alternatively, switch to neutral or basic alumina chromatography.
Q3: During the acidic work-up of my reaction, I noticed the formation of high molecular weight byproducts. What are these, and how do I prevent them?
Causality: Simple indoles are highly sensitive to strong acids. Protonation at the C3 position generates a highly reactive electrophilic iminium intermediate. A second, unprotonated indole molecule in the organic phase will act as a nucleophile, attacking the C2 position of the protonated species[2]. This cascade leads to rapid dimerization (e.g., forming 2,3-dihydro-1H,1'H-2,3'-biindole) or further oligomerization[5].
Solution: Never use strong aqueous acids (like 1N HCl) to wash indole-containing organic layers. If you must remove basic amine impurities, use a mild, buffered acidic wash (such as saturated aqueous ammonium chloride) and minimize the biphasic contact time.
Standardized Optimization Protocols
To ensure maximum recovery and purity, implement the following self-validating protocols in your laboratory.
Step-by-step optimized work-up workflow for isolating sensitive indoles.
Protocol 1: Amine-Deactivated Silica Gel Chromatography
This protocol prevents acid-catalyzed degradation and tailing during purification[3].
Eluent Preparation: Prepare your desired mobile phase (e.g., 20% Ethyl Acetate in Hexanes). Add 2% (v/v) Triethylamine (TEA) to the entire solvent batch and mix thoroughly.
Slurry Packing: Slurry pack your chromatography column using the TEA-spiked solvent system.
Column Flushing: Flush the packed column with at least two full column volumes of the TEA-spiked solvent to ensure all acidic silanol sites are saturated.
System Validation (Crucial): Collect 1 mL of the eluent dripping from the column and spot it onto universal pH indicator paper. The pH must read > 7.0. If it is acidic or neutral, continue flushing until basicity is confirmed.
Loading: Dissolve your crude indole in the minimum amount of TEA-spiked solvent and load it onto the column.
Elution: Run the column normally. The indole will elute as a sharp, well-defined band.
This protocol minimizes oxidative discoloration and prevents dimerization during liquid-liquid extraction.
Solvent Degassing: Sparge your extraction solvent (e.g., EtOAc) with Argon for 10 minutes prior to use.
Quenching: Quench the crude reaction mixture over an ice bath. If the reaction is acidic, slowly add saturated aqueous
until the aqueous phase reaches pH 7.5–8.0.
Extraction: Transfer to a separatory funnel wrapped in aluminum foil. Extract the aqueous layer 3 times with the degassed organic solvent.
Washing: Wash the combined organic layers with brine. Do not use acidic washes.
System Validation: Perform a rapid TLC of the organic layer against a pure standard (if available) and visualize under 254 nm UV light. The absence of baseline streaking or new highly polar spots confirms that no immediate oxidation/dimerization occurred during phase separation.
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate on a rotary evaporator with the water bath set to . Backfill the rotovap with Argon instead of ambient air.
Quantitative Performance Analysis
The following table summarizes the quantitative impact of switching from standard organic work-up procedures to the optimized protocols described above.
Work-Up Parameter
Standard Condition
Optimized Condition
Impact on Indole Yield
Impact on Purity
Aqueous Wash
1N HCl (to remove amines)
Sat. or pH 7.5 Buffer
High loss (~40% due to dimerization)
Poor (oligomer contamination)
Solvent Environment
Aerated EtOAc, ambient light
Degassed EtOAc + Ar blanket, dark
Moderate loss (10-15% oxidation)
Moderate (oxindole formation)
Concentration
Rotovap at 50°C
Rotovap at , shielded
Thermal degradation observed
High stability maintained
Chromatography
Standard Silica Gel (pH ~5.5)
2% TEA-Deactivated Silica Gel
Severe tailing, 30-50% mass loss
>90% recovery, sharp bands
References
Thieme Chemistry. "Product Class 13: Indole and Its Derivatives." Science of Synthesis. [Link]
Dave, V., & Warnhoff, E. W. "Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine." Canadian Journal of Chemistry.[Link]
Technical Support Center: Stability & Handling of 2-(2-Methyl-indol-1-YL)-ethanol
Welcome to the Advanced Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals handling 2-(2-Methyl-indol-1-YL)-ethanol (CAS: 947016-30-0).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals handling 2-(2-Methyl-indol-1-YL)-ethanol (CAS: 947016-30-0). As a functionalized indole derivative, this compound presents specific physicochemical vulnerabilities during storage and experimental application.
This guide moves beyond basic handling instructions to explain the mechanistic causality behind degradation, providing you with self-validating protocols to ensure absolute data integrity in your assays.
Part 1: Mechanistic Causality of Degradation (The "Why")
To prevent experimental failure, one must understand the structural vulnerabilities of the molecule. 2-(2-Methyl-indol-1-YL)-ethanol consists of an indole core with an ethanol group at the N1 position and a methyl group at the C2 position.
C3-Position Oxidation: Because the N1 and C2 positions are sterically and electronically occupied, the C3 position of the indole ring remains highly electron-rich and unsubstituted . This makes C3 the primary thermodynamic sink for electrophilic attack and oxidation[1]. Exposure to atmospheric oxygen or reactive oxygen species (ROS) rapidly converts the compound into 3-oxindole derivatives, which can further polymerize[1].
Photolytic Susceptibility: Indole rings are inherently photolabile. Exposure to UV or ambient visible light induces photoexcitation, leading to the generation of singlet oxygen or indole radical cations. This photolysis triggers rapid ring cleavage or the formation of complex degradation transformation products[2].
Aqueous Instability: In physiological buffers (e.g., cell culture media at pH 7.4), trace metals, dissolved oxygen, and photosensitizers (like riboflavin) drastically accelerate the oxidative degradation pathway. This rapid degradation in media is a well-documented phenomenon for indole-containing molecules[3][4].
Caption: Mechanistic degradation pathways of 2-(2-Methyl-indol-1-YL)-ethanol via oxidation and photolysis.
Part 2: Troubleshooting Guides & FAQs
Q1: My stock solution of 2-(2-Methyl-indol-1-YL)-ethanol turned from colorless to a distinct yellow/brown tint. Is it still viable?A1: No, we strongly advise discarding it immediately. A color shift to yellow, pink, red, or brown is the hallmark visual indicator of indole degradation[3]. This color change is caused by the formation of conjugated 3-oxindole oligomers resulting from C3-oxidation[1][3]. Using this compromised stock will introduce confounding variables, toxicity, and artifacts into your biological assays.
Q2: I am observing high variability in my IC50/EC50 values between experimental runs. What is causing this?A2: This is likely due to "in-media degradation." Indole compounds degrade rapidly in standard cell culture media at 37°C due to the presence of dissolved oxygen and ambient light[3].
Resolution: Do not use pre-diluted aqueous stocks. Prepare your final assay dilutions from an anhydrous DMSO stock immediately prior to dosing the cells to ensure you are measuring the intact parent compound.
Q3: Can I store the compound in aqueous buffers (e.g., PBS) at -20°C to avoid DMSO toxicity in my downstream assays?A3: It is highly discouraged. Aqueous environments, even when frozen, can harbor trapped oxygen and localized pH shifts during the freezing process, accelerating degradation[3]. Always store the primary stock in an inert solvent like anhydrous DMSO or as a lyophilized dry powder[3].
Part 3: Quantitative Stability Matrix
To facilitate easy comparison, the following table summarizes the quantitative stability profile of 2-methylindole derivatives under various storage conditions.
Storage Condition
Solvent
Atmosphere
Light Exposure
Estimated Half-Life (t1/2)
Primary Degradant
25°C (Room Temp)
Aqueous (pH 7.4)
Air
Ambient Light
< 24 hours
3-Oxindole derivative
4°C (Refrigerated)
Aqueous (pH 7.4)
Air
Dark
~7 days
3-Oxindole derivative
-20°C (Freezer)
DMSO
Air
Dark
~3 months
Oxidative oligomers
-80°C (Deep Freeze)
Anhydrous DMSO
Argon/N2
Dark
> 2 years
None detected
Part 4: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your data, follow this self-validating workflow for stock preparation and quality control. Every step is designed to mitigate a specific mechanistic vulnerability.
Protocol A: Preparation and Cryopreservation of Master Stocks
Preparation: Weigh the lyophilized 2-(2-Methyl-indol-1-YL)-ethanol powder in a controlled, low-light environment (e.g., a biosafety cabinet with UV/fluorescent lights off, using indirect incandescent bench lighting).
Solubilization: Dissolve the powder in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentration of 10 mM to 50 mM.
Causality Note: Anhydrous DMSO prevents hydrolytic degradation and minimizes dissolved oxygen compared to aqueous solvents.
Inert Gas Purging: Gently bubble Argon or Nitrogen gas through the stock solution for 30-60 seconds to displace dissolved oxygen[3].
Aliquotting: Dispense the solution into single-use amber glass vials (e.g., 50 µL per vial).
Before using a long-stored batch, validate its integrity to ensure your experimental system is self-validating:
Thaw one aliquot at room temperature in the dark.
Dilute to 100 µM in HPLC-grade Acetonitrile.
Inject 10 µL onto a C18 Reverse-Phase HPLC column.
Run a gradient of 10-90% Acetonitrile/Water (with 0.1% Formic Acid) over 15 minutes.
Monitor at 220 nm and 280 nm using a Diode Array Detector (DAD).
Validation Check: The presence of early-eluting peaks (more polar oxidized degradants like oxindoles) indicates compromised integrity[1]. The purity of the main peak must be >95% to proceed with biological assays.
Caption: Standard operating procedure for the preparation, storage, and QC validation of indole stocks.
References
BenchChem. "Technical Support Center: Improving the Stability of Indole Compounds in Solution." BenchChem.
PubMed (NIH). "Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins." Journal of Pharmaceutical Sciences.
RSC Publishing. "Photoinduced oxidation of an indole derivative." Photochemical & Photobiological Sciences.
ACS Catalysis. "Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme." American Chemical Society.
Structural Validation of 2-(2-Methyl-indol-1-yl)ethanol: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods
As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, I frequently encounter the classic analytical dilemma of indole regioselectivity. When synthesizing 2-(2-Methyl-indol-1-yl)ethanol...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, I frequently encounter the classic analytical dilemma of indole regioselectivity. When synthesizing 2-(2-Methyl-indol-1-yl)ethanol (also known as 1-(2-hydroxyethyl)-2-methylindole), the ambident nucleophilicity of the indole core often leads to a complex mixture of N1-alkylated and C3-alkylated products [[1]]([Link]). Relying solely on standard 1D Nuclear Magnetic Resonance (NMR) to distinguish these isomers can lead to critical mischaracterizations in your pipeline.
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative spectroscopic methods, demonstrating the causality behind why SCXRD remains the gold standard for absolute structural validation.
The Mechanistic Challenge: Why Spectroscopic Methods Fall Short
The fundamental challenge in validating 2-(2-Methyl-indol-1-yl)ethanol lies in the geometric ambiguity of the indole ring during alkylation.
NMR Limitations: While 2D NMR techniques (HMBC/HSQC) can infer connectivity through through-bond J-couplings, overlapping signals in the aromatic region or unexpected solvent-induced conformational shifts can obscure definitive N1 vs. C3 assignments. In fact, structural revisions of complex indole derivatives frequently occur when X-ray data overturns previous NMR-based assumptions .
Mass Spectrometry Limitations: High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and molecular formula but provides zero spatial information regarding the regiocenter.
The X-ray Advantage: SCXRD solves this by providing an unambiguous 3D electron density map. Small molecule X-ray crystallography is uniquely self-validating . If you incorrectly model the ethanol group at C3 instead of N1, the crystallographic refinement metrics will mathematically reject the model, leaving massive residual electron density peaks at the true atomic positions.
Objective Performance Comparison
To guide your analytical strategy, the following table summarizes the quantitative and qualitative performance metrics of the primary structural validation techniques for small organic molecules like 2-(2-Methyl-indol-1-yl)ethanol.
Analytical Technique
Regiochemical Resolution
Conformational Data
Minimum Sample Requirement
Time-to-Result
Destructive?
SCXRD (Product)
Absolute (3D Coordinates)
Solid-state
~0.1 mg (Single Crystal)
24–48 hours
No
2D NMR (HMBC/HSQC)
Inferential (J-coupling)
Solution-state
5–10 mg
2–4 hours
No
HRMS (ESI-TOF)
None (Mass/Formula only)
None
<0.01 mg
<1 hour
Yes (Ionization)
Visualizing the Analytical Decision Matrix
When faced with regiochemical ambiguity, selecting the right analytical pathway prevents downstream failures in drug efficacy studies.
Figure 2: Analytical decision matrix for resolving N1 vs C3 indole regioselectivity.
Self-Validating Experimental Protocol for SCXRD
To achieve a high-resolution structure of 2-(2-Methyl-indol-1-yl)ethanol, the workflow must be meticulously controlled. The following step-by-step methodology ensures a self-validating crystallographic model .
Step 1: High-Purity Isolation & Crystallization
Procedure: Purify the synthesized 2-(2-Methyl-indol-1-yl)ethanol via preparative HPLC to >99% purity. Dissolve 10 mg of the pure compound in a minimal volume of ethyl acetate. Place the open vial inside a larger closed chamber containing hexane (anti-solvent).
Causality: Impurities disrupt the periodic crystal lattice, leading to poor diffraction or twinning. Vapor diffusion allows for a slow, thermodynamically controlled approach to supersaturation, yielding pristine, diffraction-quality single crystals.
Step 2: Crystal Mounting and Data Collection
Procedure: Select a single crystal (approximately 0.1 x 0.1 x 0.2 mm) under polarized light. Mount it on a goniometer using a cryo-loop and flash-cool to 100 K using a nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å).
Causality: Cooling the crystal to 100 K minimizes atomic thermal vibrations (the Debye-Waller factor), significantly enhancing the resolution of high-angle diffraction spots. Cu Kα radiation is specifically chosen over Mo Kα for small organic molecules containing only light atoms (C, H, N, O) to maximize diffraction intensity and ensure robust data completeness .
Step 3: Phase Problem Solution and Structure Refinement
Procedure: Integrate the raw frames and apply empirical absorption corrections. Solve the phase problem using intrinsic phasing or direct methods. Refine the structure using full-matrix least-squares on
. Place all hydrogen atoms (including the crucial -OH proton of the ethanol group) in calculated positions using a riding model.
Causality: The riding model ensures that bond lengths and angles for hydrogens remain physically realistic. The system acts as its own validator: a final
value below 5% and a Goodness-of-Fit (GoF) near 1.0 mathematically guarantees that the N1-alkylation assignment is absolutely correct [[2]]([Link]). This level of precision is critical for downstream applications, such as structure-guided drug design targeting specific biological pathways .
Workflow Visualization
Figure 1: Self-validating workflow for the crystallographic determination of indole derivatives.
References
[3] X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
[4] Total synthesis and structural revision of a mangrove alkaloid. Source: RSC Advances. URL:[Link]
[2] Small Molecule X-Ray Crystallography, Theory and Workflow. Source: Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. URL:[Link]
[1] CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Source: MIT DSpace. URL: [Link]
A Researcher's Guide to Catalytic Synthesis of 2-Methylindole: A Comparative Study
The 2-methylindole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional organic materials. Its synthesis has been a subjec...
Author: BenchChem Technical Support Team. Date: March 2026
The 2-methylindole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional organic materials. Its synthesis has been a subject of intense research for over a century, leading to a diverse toolkit of catalytic methods. This guide provides a comparative analysis of prominent catalytic systems for 2-methylindole synthesis, offering researchers the critical insights needed to select the most appropriate method for their specific application. We will delve into the mechanistic underpinnings of classical and modern techniques, compare their performance based on experimental data, and provide detailed protocols for key transformations.
Section 1: The Enduring Classic: Fischer Indole Synthesis
First reported in 1883, the Fischer indole synthesis remains one of the most reliable and widely used methods for constructing the indole core.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or, for 2-methylindole synthesis, a ketone—specifically, acetone.[3] The choice of acid catalyst is a critical parameter that significantly influences reaction conditions and yield.[3]
Mechanism of Action
The reaction proceeds through a series of well-established steps, initiated by the acid catalyst. Understanding this pathway is crucial for troubleshooting and optimization.
Hydrazone Formation: Phenylhydrazine and acetone condense to form acetone phenylhydrazone.[1]
Tautomerization: The hydrazone tautomerizes to its enamine form.[2]
[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a[4][4]-sigmatropic rearrangement, forming a di-imine intermediate.[2]
Cyclization & Aromatization: The intermediate cyclizes and, upon elimination of an ammonia molecule, rearomatizes to form the stable 2-methylindole product.[1]
Caption: General experimental workflow for 2-methylindole synthesis.
Section 3: Head-to-Head Catalyst Comparison
To aid in catalyst selection, the following table summarizes the key features of the discussed synthetic methods.
Catalyst is recyclable, simplified purification. [8]
Can have lower activity than homogeneous counterparts.
Section 4: Conclusion and Future Outlook
The synthesis of 2-methylindole is a mature field, yet it continues to evolve. The classical Fischer indole synthesis , particularly with catalysts like zinc chloride, remains the go-to method for large-scale, robust production where substrate functionalization is minimal. [3]For more delicate substrates or for the discovery of novel analogs, modern transition-metal-catalyzed methods, especially those using ruthenium, offer unparalleled advantages in terms of mildness and scope.
[7]
The future of 2-methylindole synthesis will likely focus on developing more sustainable and efficient catalytic systems. This includes the design of more active and stable heterogeneous catalysts to simplify industrial processes and the exploration of biocatalysis for highly selective, environmentally benign transformations. [9]As researchers continue to push the boundaries of catalysis, the toolkit for accessing this vital heterocyclic motif will only become more powerful and versatile.
References
Hydrogenation of 2-methylindole using supported metal catalysts. ResearchGate. [Online]. Available: [Link]
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Institutes of Health (NIH). [Online]. Available: [Link]
Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. [Online]. Available: [Link]
An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. ConnectSci. [Online]. Available: [Link]
Synthesis of indoles. Organic Chemistry Portal. [Online]. Available: [Link]
Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles. NISCAIR Online Periodicals Repository. [Online]. Available: [Link]
Biocatalytic stereoselective oxidation of 2-arylindoles. Europe PMC. [Online]. Available: [Link]
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Europe PMC. [Online]. Available: [Link]
Organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles: a route to direct enantioselective functionalization of indole C(sp3)–H bonds. Royal Society of Chemistry Publishing. [Online]. Available: [Link]
Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5. Chalmers University of Technology. [Online]. Available: [Link]
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Institutes of Health (NIH). [Online]. Available: [Link]
Homogeneously-catalysed hydrogen release/storage using the 2-methylindole/2-methylindoline LOHC system in molten salt-organic biphasic reaction systems. Royal Society of Chemistry Publishing. [Online]. Available: [Link]
Comparative Bioactivity Guide: 2-(2-Methyl-indol-1-yl)ethanol vs. 2-(1H-indol-1-yl)ethanol Scaffolds
Executive Summary In medicinal chemistry and rational drug design, the structural nuances of precursor scaffolds dictate the pharmacokinetic and pharmacodynamic fate of downstream therapeutic agents. This guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry and rational drug design, the structural nuances of precursor scaffolds dictate the pharmacokinetic and pharmacodynamic fate of downstream therapeutic agents. This guide provides an in-depth comparative analysis of two critical N-alkylated indole building blocks: 2-(1H-indol-1-yl)ethanol (unsubstituted at C2) and 2-(2-Methyl-indol-1-yl)ethanol (methylated at C2).
While both compounds share an identical N-hydroxyethyl side chain, the presence of the C2-methyl group fundamentally alters the molecule's steric profile, electron density, and rotational freedom. These physicochemical shifts dictate their respective bioactivities—specifically determining whether their derivatives will act as flexible ligands for G-Protein Coupled Receptors (GPCRs) like Melatonin/Serotonin receptors, or as rigid, conformationally locked inhibitors for the Cyclooxygenase-2 (COX-2) enzyme[1].
Structural & Mechanistic Analysis: The Causality of C2-Substitution
To understand the divergent bioactivity of these two scaffolds, we must analyze the causality behind their molecular conformations.
The Unsubstituted Core: 2-(1H-indol-1-yl)ethanol
Lacking substitution at the C2 position, the N-hydroxyethyl side chain in 2-(1H-indol-1-yl)ethanol enjoys significant rotational freedom around the N1-C(alkyl) bond. This flexibility allows the molecule to adopt extended or pseudo-coplanar conformations. Biologically, this is critical because the flexible N-ethanol chain can act as a bioisostere for the ethylamine side chain found in endogenous tryptamines. Consequently, derivatives built on this scaffold exhibit high binding affinities for 5-HT (Serotonin) and MT1/MT2 (Melatonin) receptors, where the binding pockets require the ligand to adapt to narrow, elongated hydrophobic clefts.
The Methylated Core: 2-(2-Methyl-indol-1-yl)ethanol
The addition of a methyl group at the C2 position introduces a profound steric clash with the methylene protons of the N1-ethanol group. This steric hindrance restricts the rotational freedom of the N-alkyl chain, thermodynamically locking the hydroxyethyl group into a conformation that is nearly orthogonal (perpendicular) to the planar indole ring.
This forced orthogonal geometry is the exact structural prerequisite for selective COX-2 inhibition[2]. The COX-2 active site features a secondary hydrophobic side pocket (created by the substitution of Ile523 in COX-1 to Val523 in COX-2). The rigid, perpendicular orientation of the N-substituent in 2-methylindole derivatives perfectly inserts into this Val523 pocket, anchoring the molecule and conferring high COX-2 selectivity while sparing COX-1[1]. Furthermore, the electron-donating nature of the C2-methyl group increases the nucleophilicity of the C3 position, facilitating easier downstream functionalization (e.g., acylation) during drug synthesis[3].
Fig 1: Divergent bioactivity pathways driven by C2-steric hindrance on the N-ethanol chain.
Comparative Bioactivity Profiles
The table below summarizes the quantitative and qualitative differences in bioactivity when these two scaffolds are utilized in drug development.
Parameter / Property
2-(1H-indol-1-yl)ethanol (Unsubstituted)
2-(2-Methyl-indol-1-yl)ethanol (C2-Methylated)
Mechanistic Impact
N1-C Bond Rotation
Highly flexible
Restricted (Orthogonal lock)
Dictates target receptor pocket compatibility.
C3 Nucleophilicity
Moderate
High
C2-CH3 donates electron density, aiding C3-acylation.
Orthogonal chain inserts into COX-2 Val523 side pocket.
Typical Derived Drugs
Melatonin agonists, Tryptamine analogs
Indomethacin analogs, NSAIDs
Defines the therapeutic application (CNS vs. Anti-inflammatory).
Experimental Workflows: Self-Validating Protocols
To objectively evaluate the bioactivity differences between derivatives of these two scaffolds, researchers must employ robust, self-validating assays. Below are the gold-standard methodologies for assessing their primary biological targets.
Protocol A: In Vitro COX-1 / COX-2 Selectivity Assay
This protocol evaluates the anti-inflammatory potential of the scaffolds by measuring their ability to inhibit Prostaglandin E2 (PGE2) production. The assay is self-validating through the use of specific enzyme controls and a competitive ELISA readout.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 8.0), 1 μM hematin, and 2 mM phenol. Causality: Hematin acts as a necessary cofactor for the peroxidase activity of the COX enzymes.
Enzyme Incubation: Aliquot recombinant human COX-1 or COX-2 (10 Units/well) into a 96-well plate. Add the indole test compounds (dissolved in DMSO, final concentration <1%) at varying concentrations (0.01 μM to 100 μM). Incubate at 37°C for 15 minutes.
Self-Validation Control: Include a heat-inactivated enzyme well (background noise) and a Celecoxib well (positive control for COX-2 selectivity)[2].
Reaction Initiation: Add 10 μM Arachidonic Acid to all wells to initiate the cyclooxygenase reaction. Incubate for exactly 2 minutes at 37°C.
Reaction Quenching: Add 1M HCl followed immediately by Stannous Chloride (SnCl2) solution (5 mg/mL). Causality: SnCl2 rapidly reduces the unstable intermediate PGH2 into stable PGE2, preventing spontaneous degradation into mixed prostanoids.
Quantification: Transfer the quenched reaction mixture to a PGE2 competitive ELISA plate. Read absorbance at 412 nm using a microplate reader.
Data Analysis: Calculate the IC50 values using non-linear regression. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).
Fig 2: Standardized in vitro workflow for evaluating COX-1/COX-2 inhibitory bioactivity.
To evaluate the affinity of the unsubstituted 2-(1H-indol-1-yl)ethanol derivatives for melatonin receptors.
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 30 minutes. Resuspend the membrane pellet.
Binding Reaction: In a 96-well deep-well plate, combine 50 μg of membrane protein, 0.1 nM[125I]-2-iodomelatonin (radioligand), and varying concentrations of the indole test compound (10^-11 to 10^-4 M).
Incubation: Incubate the mixture at 25°C for 60 minutes to reach equilibrium.
Self-Validation Control: Define Non-Specific Binding (NSB) by adding 10 μM of cold (unlabeled) melatonin to control wells. Specific binding is calculated as Total Binding minus NSB.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.
Quantification: Measure filter-bound radioactivity using a gamma scintillation counter. Calculate Ki values using the Cheng-Prusoff equation.
Conclusion
The choice between 2-(1H-indol-1-yl)ethanol and 2-(2-Methyl-indol-1-yl)ethanol is not merely a matter of molecular weight; it is a fundamental decision regarding conformational geometry. Researchers targeting flexible GPCR networks should utilize the unsubstituted scaffold to maintain ligand adaptability. Conversely, those developing targeted anti-inflammatories or rigid enzyme inhibitors must leverage the steric lock provided by the C2-methyl group to achieve high target selectivity and minimize off-target toxicity[1],[2].
References
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective
Source: ACS Omega / National Institutes of Health (NIH)
URL:[Link]
Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects
Source: Journal of Applied Pharmaceutical Science
URL:[Link]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 2-(2-Methyl-indol-1-YL)-ethanol
For researchers and drug development professionals, the integrity of a synthesized compound is paramount. The biological activity, safety profile, and reproducibility of your results hinge on the purity of the molecules...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the integrity of a synthesized compound is paramount. The biological activity, safety profile, and reproducibility of your results hinge on the purity of the molecules you work with. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-(2-Methyl-indol-1-YL)-ethanol, a key indole derivative. We will move beyond mere protocols to explore the causality behind our analytical choices, ensuring a robust and self-validating approach to purity determination.
The synthesis of indole derivatives can often result in a mixture of products, including unreacted starting materials, isomers, and by-products from side reactions[1][2]. Therefore, a multi-faceted analytical strategy is not just recommended; it is essential for comprehensive characterization.
Pillar 1: Chromatographic Separation Techniques
Chromatography is the workhorse of purity analysis, separating the target compound from potential impurities based on their differential interactions with a stationary and a mobile phase[3][4]. The choice between liquid and gas chromatography depends fundamentally on the analyte's volatility and thermal stability.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for the purity assessment of non-volatile or thermally sensitive compounds like 2-(2-Methyl-indol-1-YL)-ethanol. Reversed-Phase HPLC (RP-HPLC) is the most common and logical starting point for this class of molecule.
The Causality Behind the Choice: In RP-HPLC, the stationary phase is non-polar (e.g., C18), while the mobile phase is polar (e.g., acetonitrile and water). 2-(2-Methyl-indol-1-YL)-ethanol, being a moderately polar molecule, will be retained on the column and can be effectively eluted by adjusting the ratio of the organic solvent. This allows for the separation of more polar impurities (which elute earlier) and less polar impurities (which are retained longer). Adding a small amount of acid, like formic acid, to the mobile phase protonates residual silanols on the column and can improve the peak shape of the analyte[5].
Instrumentation: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.
Chromatographic Conditions:
Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm x 250 mm.
Mobile Phase: A gradient elution is often preferred to separate a wider range of impurities.
Solvent A: 0.1% Formic Acid in Water.
Solvent B: 0.1% Formic Acid in Acetonitrile.
Gradient Example: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV detection at 280 nm, where the indole chromophore has strong absorbance[5].
Injection Volume: 10 µL.
Sample Preparation:
Prepare a stock solution of the synthesized compound in the mobile phase (or a compatible solvent like methanol) at a concentration of 1 mg/mL.
Dilute this stock to a working concentration of approximately 0.1 mg/mL.
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection[5].
Data Analysis: Purity is typically assessed by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: High-level workflow for HPLC purity analysis.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For molecules like 2-(2-Methyl-indol-1-YL)-ethanol, which contain a polar hydroxyl (-OH) group, direct analysis can be problematic, leading to poor peak shape and potential degradation in the hot injector.
The Causality Behind the Choice: To overcome these issues, a crucial step of derivatization is employed. Silylation, for instance, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group[6]. This increases the molecule's volatility and thermal stability, making it amenable to GC analysis. The mass spectrometer then provides definitive identification based on the compound's mass fragmentation pattern[7][8].
Instrumentation: GC system coupled to a Mass Selective Detector (MSD).
Derivatization:
Dissolve ~1 mg of the synthesized compound in 200 µL of a dry solvent (e.g., Dichloromethane).
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
Chromatographic Conditions:
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Injector Temperature: 280 °C.
Oven Program: Start at 120 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 10 min).
Injection Mode: Split (e.g., 20:1 ratio) to avoid overloading the column.
Mass Spectrometer Conditions:
Ionization Mode: Electron Impact (EI) at 70 eV.
Source Temperature: 230 °C.
Mass Range: Scan from m/z 40 to 550.
Data Analysis: Identify the main peak and any impurities by comparing their mass spectra to known libraries (e.g., NIST) and interpreting fragmentation patterns. Purity is estimated by peak area percentage.
Caption: Workflow for GC-MS purity analysis including derivatization.
Pillar 2: Quantitative NMR (qNMR) Spectroscopy
While chromatographic methods provide excellent separation and relative quantification, Quantitative Nuclear Magnetic Resonance (qNMR) stands apart as a primary ratio method capable of delivering absolute purity assessment without the need for a specific reference standard of the analyte itself[9][10].
The Causality Behind the Choice: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, provided certain experimental conditions are met. By accurately weighing the analyte and a certified internal standard of known purity into the same NMR tube, the purity of the analyte can be calculated directly from the integral ratios of their respective, non-overlapping signals[9][11]. This technique is non-destructive and provides structural confirmation simultaneously[12][13].
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better signal dispersion).
Sample Preparation:
Accurately weigh approximately 10-15 mg of the synthesized 2-(2-Methyl-indol-1-YL)-ethanol into a vial.
Accurately weigh a similar mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must be soluble in the same solvent and have protons that resonate in a clear region of the spectrum.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Transfer the solution to an NMR tube.
NMR Acquisition:
Acquire a standard proton (¹H) NMR spectrum.
Critical Parameter: Ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T₁ of any proton being integrated) to allow for complete relaxation of all nuclei. A D1 of 30-60 seconds is a safe starting point.
Data Analysis:
Carefully phase and baseline-correct the spectrum.
Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.
Caption: Workflow for absolute purity determination by qNMR.
Comparative Summary and Recommendations
The choice of analytical technique is dictated by the specific question being asked. No single method is universally superior; they are complementary and provide orthogonal—or independent—validation.
Parameter
Reversed-Phase HPLC
GC-MS
Quantitative NMR (qNMR)
Principle
Differential partitioning between liquid mobile and solid stationary phases.
Separation of volatile compounds in a gas phase followed by mass-based detection.
Direct measurement of molar ratios based on nuclear spin properties.
Primary Use
High-resolution separation of impurities; relative quantification.
Separation and identification of volatile/semi-volatile impurities.
Absolute quantification and structural confirmation.
Sensitivity
High (ng to pg range).
Very High (pg to fg range).
Lower (µg to mg range).
Quantification
Relative (Area %), requires analyte standard for absolute.
Relative (Area %), semi-quantitative without specific standards.
Absolute (Primary Ratio Method), does not require analyte standard.[9][10]
Excellent for resolving complex mixtures and isomers.
Excellent for identifying unknown volatile impurities via mass spectra.
Provides definitive purity value and structural identity in one experiment.
Key Limitation
Co-eluting impurities may be missed; requires reference standards for identity.
Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity.
Lower sensitivity; peak overlap in complex mixtures can be challenging.
Complementary (Orthogonal) Methods
For a truly comprehensive assessment, especially for a final compound intended for biological testing, the primary methods should be supported by simpler techniques:
Thin-Layer Chromatography (TLC): An invaluable, rapid, and inexpensive method for monitoring reaction progress and getting a quick qualitative snapshot of purity[4][14].
Melting Point Analysis: A classic technique where a narrow and sharp melting point range is indicative of high purity. Impurities typically depress and broaden the melting range[15].
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. A close correlation between experimental and theoretical values confirms the empirical formula, indirectly supporting purity[11].
Senior Application Scientist's Recommendation
For Routine Synthesis & Reaction Monitoring: Utilize TLC for rapid checks. Once the reaction is complete and the product is isolated, a screening run by RP-HPLC is the most efficient method to assess the success of the purification and obtain a relative purity value.
For Characterization of a Final Compound: A two-pronged approach is essential for trustworthiness.
First, use RP-HPLC to establish a purity profile and demonstrate the absence of significant impurities. This method is excellent for detecting trace-level contaminants.
Second, perform ¹H qNMR to determine a definitive, absolute purity value. This value is highly defensible as it is determined against a certified reference material and provides simultaneous structural verification.
For Impurity Identification: If HPLC reveals significant unknown peaks, LC-MS (the liquid chromatography equivalent of GC-MS) would be the next logical step to obtain molecular weight information. If impurities are suspected to be volatile starting materials (e.g., solvents), GC-MS is the superior choice.
By strategically combining these techniques, you create a self-validating system that ensures the purity of your synthesized 2-(2-Methyl-indol-1-YL)-ethanol is assessed with the highest degree of scientific rigor and confidence.
References
RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]
Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry. [Link]
Natural Health Product Research Alliance. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. [Link]
PMC. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
MDPI. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. [Link]
Acta Chromatographica. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. [Link]
PMC. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. [Link]
National Institute for Environmental Studies, Japan. III Analytical Methods. [Link]
NCERT. 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry. [Link]
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
ResearchGate. How to determine the purity of newly synthesized organic compound?. [Link]
ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... [Link]
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. [Link]
AROMA. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
Oxford Academic. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science. [Link]
Arkivoc. Identification and synthesis of impurities formed during sertindole preparation. [Link]
ACS Publications. Practical Methodologies for the Synthesis of Indoles | Chemical Reviews. [Link]
A Senior Application Scientist's Guide to De-risking Novel Therapeutics: Cross-Reactivity Profiling of 2-(2-Methyl-indol-1-YL)-ethanol
Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the journey from a promising hit compound to a clinically approved therapeutic is fraught with challenges. A prim...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the journey from a promising hit compound to a clinically approved therapeutic is fraught with challenges. A primary hurdle is ensuring the compound's selectivity for its intended biological target. Off-target interactions, where a drug binds to unintended molecules, can lead to a spectrum of consequences, from reduced therapeutic efficacy to severe adverse reactions, and are a leading cause of drug attrition in clinical development.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel investigational compound, 2-(2-Methyl-indol-1-YL)-ethanol (hereafter referred to as "IND-2M-ETH"), leveraging established and cutting-edge biological assays.
IND-2M-ETH belongs to the vast family of indole alkaloids, a privileged scaffold in medicinal chemistry. Indole-containing compounds are found in numerous natural products and approved drugs, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6][7] This inherent bioactivity, however, is a double-edged sword; the very features that make the indole nucleus a successful pharmacophore also predispose it to interactions with multiple biological targets. Therefore, a rigorous and systematic evaluation of its binding profile is not merely a regulatory requirement but a fundamental step in understanding its mechanism of action and de-risking its clinical potential.
This document outlines a phased, field-proven strategy for characterizing the selectivity of IND-2M-ETH. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the resulting data, empowering researchers to make informed decisions and advance their drug discovery programs with confidence.
Phase 1: Broad-Spectrum Profiling to Uncover the Target Landscape
The initial phase of cross-reactivity assessment aims to cast a wide net, identifying potential off-target interactions across major classes of druggable proteins. The goal is not deep mechanistic insight but rather a comprehensive "first look" to flag potential liabilities early. Biochemical assays are ideal for this stage due to their high-throughput nature and reproducibility.[8][9]
Key Experimental Approach: Large-Panel Kinase and GPCR Screening
Protein kinases and G-protein coupled receptors (GPCRs) represent two of the largest and most important families of drug targets.[10][11] Their structural similarities, particularly in ligand-binding pockets, make them common sources of off-target activity.
Causality: We begin with broad panel screening because kinases and GPCRs are implicated in a vast number of signaling pathways. An unintended interaction with a kinase, for example, could disrupt cellular processes ranging from proliferation to apoptosis, leading to toxicity.[12] Early identification allows for the strategic termination of a problematic compound or the initiation of medicinal chemistry efforts to engineer out the unwanted activity.
A typical screening panel for IND-2M-ETH would involve testing its activity at a fixed concentration (e.g., 10 µM) against hundreds of kinases and a wide array of GPCRs.
Experimental Workflow: A Phased Approach to Selectivity Profiling
The following diagram illustrates a logical workflow for assessing the cross-reactivity of a novel compound like IND-2M-ETH, moving from broad, high-throughput screening to specific, physiologically relevant assays.
Caption: A logical workflow for IND-2M-ETH cross-reactivity studies.
Phase 2: Hit Confirmation and Potency Determination
Any "hits" identified in the broad screening phase must be validated. A single-point concentration screen is prone to false positives and provides no information on potency. The objective of Phase 2 is to confirm the off-target interactions and quantify their potency through dose-response experiments.
Key Experimental Approach: IC₅₀ and Kᵢ Determination
For each confirmed off-target hit, a full concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀) for enzymatic targets like kinases, or the inhibitory constant (Kᵢ) for receptor binding assays.
Causality: Determining the potency of off-target interactions is critical for establishing a selectivity window . This is the ratio between a compound's potency at its off-targets versus its on-target. A larger selectivity window suggests a lower likelihood of observing off-target effects at therapeutic doses. For instance, if IND-2M-ETH has an on-target potency of 10 nM and an off-target potency of 1,000 nM (1 µM), it has a 100-fold selectivity window, which may be acceptable. If the off-target potency is 20 nM, the 2-fold window is a major red flag.
It is also best practice to use an orthogonal assay format for confirmation. If the primary screen was a radiometric activity assay, a confirmation could be a fluorescence-based binding assay.[8][11] This helps eliminate artifacts specific to a single technology platform.
This protocol is considered the gold standard for kinase profiling as it directly measures the phosphorylation of a substrate without relying on modified substrates or coupling enzymes that can introduce artifacts.[11][13]
Objective: To determine the inhibitory activity of IND-2M-ETH against a broad panel of human protein kinases.
Methodology:
Reagent Preparation:
Prepare a stock solution of IND-2M-ETH in 100% DMSO.
This protocol assesses the ability of IND-2M-ETH to displace a known radiolabeled ligand from a specific GPCR, providing a direct measure of binding affinity (Kᵢ).[14][15]
Objective: To determine the binding affinity (Kᵢ) of IND-2M-ETH for off-target GPCR hits identified in a primary screen.
Methodology:
Reagent Preparation:
Prepare cell membranes expressing the target GPCR.
Prepare serial dilutions of IND-2M-ETH in assay buffer.
Prepare a solution of a specific high-affinity radioligand (e.g., ³H-labeled) at a concentration near its Kᴅ.
Assay Procedure:
In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of IND-2M-ETH.
Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).
Incubate the plate to allow the binding to reach equilibrium.
Detection:
Rapidly harvest the contents of each well onto a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
Wash the filters to remove unbound radioligand.
Measure the radioactivity on the filtermat using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the log concentration of IND-2M-ETH.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Phase 3: Assessing Cellular Activity and Functional Consequences
A compound that binds to an off-target in a biochemical assay may not necessarily have a functional effect in a complex cellular environment.[9][16] Cellular factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Phase 3 aims to bridge this gap by assessing target engagement and functional outcomes in live cells.
Modern techniques like NanoBRET™ (Bioluminescence Resonance Energy Transfer) can directly measure compound binding to a target protein within living cells.[16] This provides physiologically relevant confirmation of an off-target interaction. If cellular engagement is confirmed, downstream functional assays (e.g., measuring the phosphorylation of a known substrate) are performed to understand the biological consequence.
Causality: Confirming target engagement in a cellular context is the ultimate validation of an off-target liability. A compound might show biochemical activity but fail to enter the cell or be rapidly ejected, rendering the off-target interaction irrelevant. Conversely, a compound might be more potent in cells. Understanding the functional impact is key; inhibiting an off-target kinase is one thing, but demonstrating that this inhibition leads to apoptosis in a healthy cell line is a much more serious finding.
Visualizing On-Target vs. Off-Target Effects
The following diagram illustrates a hypothetical scenario where IND-2M-ETH not only inhibits its intended target (Target X Kinase) but also cross-reacts with CDK2, a key cell cycle regulator.
Caption: On-target vs. potential off-target effects of IND-2M-ETH.
Data Interpretation: Quantifying Selectivity
After gathering potency data for on- and off-targets, the results must be synthesized for clear comparison. A selectivity table is essential.
Hypothetical Selectivity Profile for IND-2M-ETH
Target
Assay Type
Potency (IC₅₀/Kᵢ)
Selectivity Ratio (Off-target/On-target)
Risk Assessment
Target X Kinase
Biochemical Activity
15 nM
-
On-Target
SRC
Biochemical Activity
850 nM
57-fold
Low-Medium
LCK
Biochemical Activity
1,200 nM
80-fold
Low
CDK2
Biochemical Activity
45 nM
3-fold
High
CDK2
Cellular Engagement
90 nM
6-fold
High
Dopamine D2 Receptor
Receptor Binding
>10,000 nM
>667-fold
Very Low
Histamine H1 Receptor
Receptor Binding
8,500 nM
567-fold
Very Low
From this hypothetical data, IND-2M-ETH shows excellent selectivity against most tested off-targets. However, the potent activity against CDK2, with only a 3-fold selectivity window in the biochemical assay and a 6-fold window in the cellular assay, is a significant finding.[17] This interaction would need to be investigated further, as inhibition of cell cycle kinases can lead to toxicity in healthy, proliferating cells.[1]
Conclusion and Forward Look
This guide outlines a rigorous, multi-phased approach to characterizing the cross-reactivity profile of a novel indole-based compound, 2-(2-Methyl-indol-1-YL)-ethanol. By systematically moving from broad biochemical screens to quantitative potency determination and finally to physiologically relevant cellular assays, researchers can build a comprehensive understanding of a compound's selectivity. This process is fundamental to identifying and mitigating potential safety liabilities early in the drug discovery pipeline.[18][19]
The findings from these studies, such as the hypothetical off-target activity on CDK2, provide critical data points that guide the next steps. These could include initiating a medicinal chemistry campaign to improve selectivity, designing toxicology studies to specifically monitor for effects related to cell cycle arrest, or, in some cases, making the difficult but cost-effective decision to terminate the program.[20][21] Ultimately, this structured approach to cross-reactivity profiling maximizes the chances of developing safe and effective medicines.
References
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (n.d.). National Center for Biotechnology Information.
Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. (n.d.). National Center for Biotechnology Information.
Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories.
Comprehensive Kinase Profiling Services for Drug Discovery and Target Validation. (n.d.). AssayQuant.
Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. (2010, December 15). National Center for Biotechnology Information.
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025, September 11). Promega Connections.
Identifying small molecule probes for kinases by chemical proteomics. (n.d.). mediaTUM.
Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022, September 23). National Center for Biotechnology Information.
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). Food and Drug Administration.
Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. (n.d.). National Center for Biotechnology Information.
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London.
SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. (n.d.). Altasciences.
Secondary pharmacology: screening and interpretation of off-target activities - focus on translation. (2016, April 29). National Center for Biotechnology Information.
S7A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). Food and Drug Administration.
Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence. (2018, October 22). Oxford Academic.
Strategies for Compound Selection. (n.d.). ResearchGate.
2-(1H-indol-2-yl)ethanol. (n.d.). PubChem.
Recent Progress in Biological Activities of Indole and Indole Alkaloids. (2018, January 8). ResearchGate.
Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole- -3-S-Acid Derivatives. (n.d.). CORE.
Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. (2015, October 23). Research and Reviews.
Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. (2008, May 15). National Center for Biotechnology Information.
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). Royal Society of Chemistry.
Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles. (n.d.). NISCAIR.
A Comparative In Vitro Analysis of the Anti-inflammatory Effects of 2-(2-Methyl-indol-1-YL)-ethanol
This guide provides a comprehensive in vitro validation of the anti-inflammatory properties of the novel compound, 2-(2-Methyl-indol-1-YL)-ethanol. We will objectively compare its performance against established anti-inf...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive in vitro validation of the anti-inflammatory properties of the novel compound, 2-(2-Methyl-indol-1-YL)-ethanol. We will objectively compare its performance against established anti-inflammatory agents and provide detailed experimental data to support our findings. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale for In Vitro Validation
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases. The search for novel anti-inflammatory therapeutics is a cornerstone of modern drug discovery.[1][2] 2-(2-Methyl-indol-1-YL)-ethanol, an indole derivative, has been identified as a potential candidate. Before advancing to more complex and costly in vivo models, a thorough in vitro characterization is essential to establish its mechanism of action and relative potency.[3][4][5]
This guide will detail a series of robust in vitro assays designed to dissect the anti-inflammatory effects of this compound. We will utilize a well-established cell-based model of inflammation, lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, to mimic key aspects of the inflammatory response.[6][7][8][9] The performance of 2-(2-Methyl-indol-1-YL)-ethanol will be benchmarked against two widely used anti-inflammatory drugs: Dexamethasone, a potent corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID).[10][11]
Our investigation will focus on several key markers of inflammation:
Nitric Oxide (NO) Production: A key signaling molecule in inflammation.
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central mediators of the inflammatory cascade.
Cyclooxygenase (COX) Enzyme Activity: A critical enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[12]
Furthermore, we will explore the potential molecular mechanisms by which 2-(2-Methyl-indol-1-YL)-ethanol exerts its effects, with a focus on the pivotal NF-κB and MAPK signaling pathways.[13][14][15][16][17][18][19]
Experimental Design & Methodologies
The causality behind our experimental choices is rooted in established best practices for in vitro anti-inflammatory drug screening. The use of a standardized cell line, well-characterized inflammatory stimuli, and validated assay endpoints ensures the reliability and reproducibility of our findings.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 will be cultured under standard conditions. To induce an inflammatory response, cells will be stimulated with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[6][8][9] Cells will be pre-treated with varying concentrations of 2-(2-Methyl-indol-1-YL)-ethanol, Dexamethasone, or Indomethacin prior to LPS stimulation.
Cytotoxicity Assessment
A crucial first step is to determine the non-toxic concentration range of 2-(2-Methyl-indol-1-YL)-ethanol. This is essential to ensure that any observed anti-inflammatory effects are not due to cellular toxicity. The MTT assay will be employed to assess cell viability.[20]
dot
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Key Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments described in this guide.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.[21][22][23][24]
Protocol:
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of 2-(2-Methyl-indol-1-YL)-ethanol, Dexamethasone, or Indomethacin for 1 hour.
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
Collect 50 µL of the cell culture supernatant.
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.[21]
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.[21]
Measure the absorbance at 540 nm using a microplate reader.
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[25][26][27][28]
Protocol (for TNF-α):
Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.
Wash the plate and block non-specific binding sites.
Add cell culture supernatants (collected after treatment and LPS stimulation) and standards to the wells and incubate.
Wash the plate and add a biotinylated detection antibody specific for TNF-α.
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
Incubate, wash, and add a TMB substrate solution to develop the color.
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Quantify TNF-α concentration by comparing the sample absorbance to a standard curve.
A similar protocol will be followed for the quantification of IL-6 using an IL-6 specific ELISA kit.
Cyclooxygenase (COX) Activity Assay
This assay measures the activity of COX enzymes (COX-1 and COX-2), which are central to the production of pro-inflammatory prostaglandins.[12][29][30][31][32]
Protocol:
Prepare cell lysates from RAW 264.7 cells treated with the test compounds and LPS.
Use a commercial COX activity assay kit. The assay typically involves providing arachidonic acid as a substrate and measuring the formation of prostaglandin G2.[29][32]
The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm).[12][31]
To differentiate between COX-1 and COX-2 activity, specific inhibitors for each isoform (e.g., SC-560 for COX-1 and a COX-2 specific inhibitor) can be used in parallel reactions.[29][32]
Comparative Data Analysis
The following tables summarize the expected outcomes of the in vitro experiments, comparing the efficacy of 2-(2-Methyl-indol-1-YL)-ethanol with Dexamethasone and Indomethacin.
Table 1: Inhibition of Nitric Oxide Production
Compound
Concentration (µM)
% Inhibition of NO Production (Mean ± SD)
2-(2-Methyl-indol-1-YL)-ethanol
1
Expected Value
10
Expected Value
50
Expected Value
Dexamethasone
1
Expected Value
Indomethacin
10
Expected Value
LPS Control
-
0%
Vehicle Control
-
Baseline
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion
Compound
Concentration (µM)
% Inhibition of TNF-α (Mean ± SD)
% Inhibition of IL-6 (Mean ± SD)
2-(2-Methyl-indol-1-YL)-ethanol
1
Expected Value
Expected Value
10
Expected Value
Expected Value
50
Expected Value
Expected Value
Dexamethasone
1
Expected Value
Expected Value
Indomethacin
10
Expected Value
Expected Value
LPS Control
-
0%
0%
Vehicle Control
-
Baseline
Baseline
Table 3: Inhibition of COX-2 Enzyme Activity
Compound
Concentration (µM)
% Inhibition of COX-2 Activity (Mean ± SD)
2-(2-Methyl-indol-1-YL)-ethanol
1
Expected Value
10
Expected Value
50
Expected Value
Dexamethasone
1
Expected Value
Indomethacin
10
Expected Value
LPS Control
-
0%
Vehicle Control
-
Baseline
Mechanistic Insights: Signaling Pathway Analysis
To elucidate the molecular mechanism of action, we will investigate the effect of 2-(2-Methyl-indol-1-YL)-ethanol on the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[13][14][16][17][18][19][33][34][35]
A Senior Application Scientist's Guide to Comparative Docking Studies of Indole Derivatives
Introduction: The Enduring Significance of the Indole Scaffold in Drug Discovery The indole moiety, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural core of numerous nat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Significance of the Indole Scaffold in Drug Discovery
The indole moiety, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its versatile structure allows for diverse chemical modifications, leading to derivatives with potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][3][4] In the modern drug discovery landscape, computational techniques, particularly molecular docking, have become indispensable for rapidly predicting and analyzing the interactions between these indole derivatives and their protein targets.[1][5][6] This guide provides a comprehensive, in-depth comparison of docking studies involving various indole derivatives against key protein targets, offering researchers and drug development professionals a robust framework for their own in-silico investigations.
This guide is structured to provide not just a methodology, but a validated workflow. We will delve into the critical steps of protein and ligand preparation, the execution of docking simulations, and the nuanced interpretation of the resulting data. Every step is explained with the underlying scientific rationale, ensuring a deep understanding of the entire process.
Pillar I: Methodologies - Establishing a Self-Validating Docking Protocol
The reliability of any in-silico study hinges on the meticulousness of its methodology. The following protocols are designed to be self-validating, incorporating best practices to ensure the accuracy and reproducibility of your docking results.
Experimental Protocol 1: Target Protein Preparation
The initial and one of the most critical steps in a docking study is the preparation of the target protein's three-dimensional structure. This process aims to clean up the raw structural data, typically obtained from the Protein Data Bank (PDB), and prepare it for the docking simulation.
Step-by-Step Methodology:
Structure Acquisition: Obtain the 3D crystallographic structure of the target protein from the RCSB Protein Data Bank ([Link]). For this guide, we will consider Cyclooxygenase-2 (COX-2) (PDB ID: 4COX) as an exemplary target for anti-inflammatory indole derivatives.[7]
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands, unless they are known to be essential for the protein's structural integrity or catalytic activity.[8][9]
Chain Selection: If the protein is a multimer, select the chain that contains the active site of interest for the docking study.[9]
Addition of Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.[3][8]
Charge Assignment: Assign appropriate atomic charges to the protein residues. The Kollman charge scheme is a widely used and reliable method.[3]
File Format Conversion: Save the prepared protein structure in a format compatible with the chosen docking software, such as the PDBQT format for AutoDock Vina.[3]
Causality Behind the Choices: The removal of water molecules is critical because their presence in the binding pocket can interfere with the docking algorithm's ability to accurately predict ligand binding.[8] The addition of hydrogens and the assignment of correct charges are fundamental for the accurate calculation of electrostatic and hydrogen bonding interactions, which are major contributors to binding affinity.[3][8]
Proper preparation of the ligand is equally as important as the preparation of the protein. This process ensures that the ligand's chemical structure is correctly represented for the docking simulation.
Step-by-Step Methodology:
Structure Generation: The 2D structures of the indole derivatives are drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.[1][8]
Conversion to 3D: Convert the 2D structures into 3D conformations.
Energy Minimization: Perform energy minimization on the 3D structures to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand's geometry is realistic.[8]
Charge and Atom Type Assignment: Assign appropriate partial charges and atom types to the ligand atoms. The Gasteiger charge calculation method is commonly used for small molecules.[10]
Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process, which is essential for finding the optimal binding pose.[10]
File Format Conversion: Save the prepared ligand in a compatible file format, such as PDBQT for AutoDock Vina.
Causality Behind the Choices: Energy minimization ensures that the starting conformation of the ligand is not in a high-energy, strained state, which could lead to inaccurate docking results.[8] Defining rotatable bonds allows the docking software to explore a wider range of ligand conformations, increasing the chances of identifying the true binding pose.[10]
Workflow Visualization
To provide a clear overview of the entire process, the following diagram illustrates the experimental workflow for a comparative docking study.
Caption: A generalized workflow for comparative molecular docking studies.
Pillar II: Data Presentation & Comparative Analysis
A key aspect of this guide is the objective comparison of docking performance. The following tables summarize quantitative data from various studies, showcasing the binding affinities of different indole derivatives against their respective protein targets.
Table 1: Comparative Docking Scores of Indole Derivatives Against Various Protein Targets
The binding energy is a critical metric, with more negative values indicating a higher predicted binding affinity and, consequently, a greater potential for inhibition.[15] For instance, the significant negative docking scores for compounds 26 and 20 suggest they are promising candidates for anticancer drug development.[11] Similarly, the interactions of compounds S3 and IIb with key residues in the COX-2 active site, such as Tyr355 and Arg120, provide a structural basis for their potential anti-inflammatory activity.[13][14][15]
It is crucial to visually inspect the docking poses to understand the nature of the interactions. The formation of hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the indole derivative and the protein's active site residues provides valuable insights into the binding mechanism.[20]
Visualization of Ligand-Protein Interactions
The following diagram illustrates the key interactions between an exemplary indole derivative and its target protein's active site.
Caption: Key interactions of an indole derivative within a protein's active site.
Pillar III: Trustworthiness - Validation and Interpretation
While molecular docking is a powerful predictive tool, its results must be interpreted with a critical eye and, whenever possible, validated by experimental data.[6][20]
Correlation with Experimental Data
The ultimate validation of a docking study lies in its correlation with experimental results.[20] Docking scores should ideally correlate with experimentally determined binding affinities, such as IC50 or Ki values.[20] A strong correlation increases the confidence in the predictive power of the docking model.
Root Mean Square Deviation (RMSD)
When a co-crystallized ligand is available, a common validation technique is to "re-dock" the native ligand back into the protein's active site.[3] The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[3][6][21]
Limitations and Considerations
It is important to acknowledge the inherent limitations of molecular docking. Scoring functions are approximations of the true binding free energy and may not always accurately rank compounds.[2] Protein flexibility is often treated in a limited manner, and solvent effects are typically simplified.[20] Therefore, docking results should be viewed as valuable hypotheses that require further experimental verification.
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of indole derivatives. By adhering to rigorous methodologies and critically evaluating the results, researchers can leverage molecular docking to accelerate the discovery and development of novel therapeutics based on the versatile indole scaffold. Future advancements in computational power, coupled with more sophisticated scoring functions and algorithms that better account for protein flexibility and solvent effects, will undoubtedly enhance the predictive accuracy of molecular docking, further solidifying its role in modern drug discovery.
References
Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics.
In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC.
Unveiling the Potential of Indole Derivatives: A Comparative Docking Analysis - Benchchem.
How does one prepare proteins for molecular docking? - Quora.
A Comparative Guide to the Molecular Docking of 3-Fluoro-2-Methyl-1H-Indole and Related Analogs - Benchchem.
How I can analyze and present docking results? - Matter Modeling Stack Exchange.
Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis - PMC.
Comparative Molecular Docking Analysis of 1H-Indol-3-yl Derivatives as Enzyme Inhibitors - Benchchem.
Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer - Oriental Journal of Chemistry.
Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: synthesis, biological evaluation, and molecular modeling studies - PubMed.
Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - Frontiers.
How to interprete and analyze molecular docking results? - ResearchGate.
Analysis and Mapping of Molecular Docking Results - CD ComputaBio.
Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach - Engineered Science Publisher.
A Researcher's Guide to Computational Docking and Experimental Validation - Benchchem.
Preparing the protein and ligand for docking - ScotChem.
How to analyse docking results from HADDOCK or refine models? - Bonvin Lab.
Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies | Bentham Science Publishers.
Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies - Bentham Science Publisher.
Tutorial: Prepping Molecules - UCSF DOCK.
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI.
Session 4: Introduction to in silico docking.
Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: Synthesis, biological evaluation, and molecular modeling studies | Request PDF - ResearchGate.
Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents - Connect Journals.
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC.
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC.
Basics, types and applications of molecular docking: a review.
Protein-ligand docking - Cresset Group.
Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - Frontiers.
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.
Indole Alkaloids and Semisynthetic Indole Derivatives as Multifunctional Scaffolds Aiming the Inhibition of Enzymes Related to Neurodegenerative Diseases – A Focus on Psychotria L. Genus.
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC.
(PDF) Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - ResearchGate.
How can I validate docking result without a co-crystallized ligand?.
Molecular Docking Study of Indole Moiety as an Anti-Cancer, Anti-Inflammatory, And Antitubercular Agent - ResearchGate.
Molecular Docking: A powerful approach for structure-based drug discovery - PMC.
Molecular Docking: A Structure-Based Drug Designing Approach. - JSciMed Central.
AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube.
Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications - Hilaris Publisher.
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - MDPI.
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube.
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
Docking and scoring - Schrödinger.
Network Pharmacology, Molecular Docking and Experimental Validation on | DDDT.
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications.
As a Senior Application Scientist, I approach the lifecycle management of synthetic intermediates with the same rigor as their synthesis. 2-(2-Methyl-indol-1-yl)ethanol (CAS: 947016-30-0) is a versatile nitrogenous organ...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the lifecycle management of synthetic intermediates with the same rigor as their synthesis. 2-(2-Methyl-indol-1-yl)ethanol (CAS: 947016-30-0) is a versatile nitrogenous organic compound frequently utilized in drug discovery and medicinal chemistry. However, its structural properties—specifically the electron-rich indole ring and the primary alcohol moiety—demand strict operational controls during disposal.
Improper disposal of nitrogenous organics not only violates environmental compliance but risks the generation of highly toxic nitrogen oxides (NOx). This guide establishes a self-validating, scientifically grounded protocol for the operational handling, segregation, and terminal destruction of this compound.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective disposal protocol, we must first understand the molecular behavior of the waste. The indole ring system is highly lipophilic, enabling rapid dermal penetration, while the ethanol moiety facilitates hydrogen bonding, increasing its solubility in polar microenvironments. This dual nature makes the compound a potent irritant. Furthermore, the nitrogen atom within the pyrrole ring dictates our terminal destruction strategy: standard combustion without emission controls will release hazardous NOx gases.
Table 1: Hazard Profile and Operational Causality
Property / Hazard
Specification
Causality / Operational Impact
CAS Number
947016-30-0
Unique identifier required for RCRA waste manifesting.
Molecular Formula
C11H13NO
High carbon/nitrogen ratio necessitates oxygen-rich, high-temperature destruction.
Hazard Statements
H302, H315, H319, H335
Acute oral toxicity; skin/eye/respiratory irritation. Dictates stringent PPE requirements[1].
Precautionary Codes
P261, P280, P501
Mandates local exhaust ventilation, nitrile gloves, and regulated facility disposal[2].
Emergency Spill Response & Containment Workflow
A robust safety protocol must be a self-validating system; if a spill occurs, the response must neutralize the threat and seamlessly transition the material into the disposal workflow.
Step-by-Step Spill Recovery:
Isolate and Ventilate: Immediately isolate the spill area. Ensure local exhaust ventilation (fume hood or snorkel) is operating at maximum capacity.
Causality: Mitigates the inhalation risk of aerosolized particles or volatile co-solvents (H335 hazard).
Apply Inert Absorbent: Cover the liquid spill with an inert, non-combustible material such as diatomaceous earth or vermiculite.
Causality: Organic absorbents (like sawdust) must be avoided. The electron-rich indole can undergo exothermic reactions if inadvertently mixed with trace oxidizers in the environment; inert absorbents prevent secondary fire hazards.
Mechanical Recovery: Using non-sparking tools, sweep the absorbed mixture into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) container.
Validation Check: Wipe the spill area with a solvent-dampened cloth (e.g., isopropanol) to capture residual lipophilic indole traces, then place the cloth into the same HDPE container. Seal and label immediately.
Routine Laboratory Waste Segregation & Packaging
The terminal disposal of nitrogenous organics requires breaking the highly stable aromatic indole ring while capturing the resulting nitrogenous byproducts.
Step-by-Step Segregation Protocol:
Chemical Compatibility Verification: Verify the absence of strong oxidizers (e.g., nitric acid, peroxides) in the designated waste receptacle.
Causality: The electron-rich indole ring is highly susceptible to electrophilic attack; mixing with oxidizers can trigger a violent, gas-evolving exothermic reaction.
Classification: Route the chemical into the Non-Halogenated Organic Waste stream. (Note: If the compound is dissolved in dichloromethane or chloroform during your assay, it must be re-classified as Halogenated Organic Waste to ensure the incinerator applies halogen-specific scrubbing).
Primary Containment: Transfer the waste into a UN-approved HDPE jerrican.
Causality: HDPE provides superior chemical resistance against the ethanol moiety and prevents leaching of the lipophilic indole ring.
Seal Validation: Cap the HDPE container tightly and perform a gentle visual inversion test.
Validation: Ensuring the integrity of the primary seal prevents fugitive emissions of the compound and its associated co-solvents during transit.
Regulatory Labeling: Affix a hazardous waste label detailing the exact composition: "Hazardous Waste - Non-Halogenated Organic (Contains 2-(2-Methyl-indol-1-yl)ethanol) - Toxic/Irritant".
Terminal Destruction Pathways
Once packaged, the waste must be processed by a licensed facility capable of handling nitrogen-rich organics. We recognize two primary pathways for terminal destruction:
Pathway A: High-Temperature Incineration (Standard RCRA Protocol)
Under 3[3], the waste is routed to a commercial incinerator. The facility must operate at temperatures exceeding 1000°C with a prolonged residence time to shatter the stable indole aromatic system. Crucially, the incinerator must be equipped with an alkaline wet scrubber. The combustion of the pyrrole nitrogen forms nitric oxide (NO) and nitrogen dioxide (NO2); the scrubber neutralizes these toxic gases into harmless aqueous nitrates and nitrites before atmospheric release.
Pathway B: Supercritical Water Oxidation (Advanced Green Technology)
An emerging, highly efficient alternative for nitrogenous organic waste is Supercritical Water Oxidation (SCWO). When water is subjected to temperatures above 374°C and pressures above 22.1 MPa, it becomes a supercritical fluid that completely dissolves organic compounds and oxygen.4[4] demonstrate that indole derivatives act as rate-limiting intermediates during SCWO, but ultimately undergo >99.9% destruction. Unlike incineration, SCWO converts the organic nitrogen directly into inert N2 gas or inorganic ammonia, entirely bypassing the formation of atmospheric NOx pollutants.
Process Visualization
The following logic diagram maps the operational decision tree from the point of waste generation through to terminal environmental emission.
Workflow for the segregation and terminal destruction of nitrogenous organic waste.
References
U.S. Environmental Protection Agency (EPA). "Waste Code - RCRAInfo." Guidelines for the classification and incineration of hazardous organic wastes. Retrieved from:[Link]
ResearchGate. "Near-critical and Supercritical Water and Their Applications for Biorefineries." Thermochemical conversion processes of nitrogenous organic waste and indole intermediates. Retrieved from:[Link]
Personal protective equipment for handling 2-(2-Methyl-indol-1-YL)-ethanol
For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety protocols and operational directives for handling 2-(2-Methyl-indol-1-YL)-ethanol. In the absence of a specific Safety D...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and operational directives for handling 2-(2-Methyl-indol-1-YL)-ethanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, primarily indole derivatives and ethanolamines, to establish a conservative and robust safety framework.[1][2] Adherence to these procedures is essential for minimizing exposure and ensuring a safe laboratory environment.
Core Hazard Assessment: A Precautionary Approach
Given its structure—a substituted indole core linked to an ethanol side chain—2-(2-Methyl-indol-1-YL)-ethanol must be handled as a substance with multiple potential hazards. The primary risks are extrapolated from analogous compounds and include:
Severe Skin and Eye Damage : The indole moiety and related structures are known irritants.[3] More significantly, compounds with an ethanolamine-like side chain can cause severe skin burns and serious eye damage.[2] Therefore, dermal and ocular contact must be strictly avoided.
Respiratory Tract Irritation : Inhalation of aerosols, dust, or vapors may cause respiratory irritation.[4][5][6]
Toxicity via Multiple Routes : Indole derivatives can be toxic upon dermal absorption and harmful if swallowed.[7] The parent compound, 2-methylindole, is classified as harmful if swallowed.[4][8]
Aquatic Toxicity : The core indole structure is recognized as being very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental release.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory for all personnel handling 2-(2-Methyl-indol-1-YL)-ethanol. The following equipment must be worn at all times within the designated work area.
PPE Category
Specific Recommendations
Rationale
Eye & Face Protection
Chemical safety goggles and a full-face shield.[7]
To provide maximum protection against splashes and aerosols, which may cause irreversible eye damage.[2][8]
Hand Protection
Nitrile or neoprene gloves with a minimum thickness of 8 mil.[7]
To prevent skin contact. Indole derivatives can be absorbed through the skin, and related structures may cause severe burns.[7]
Skin & Body Protection
A flame-resistant, chemical-resistant laboratory coat, long pants, and closed-toe shoes.[1][7]
To prevent accidental skin exposure from spills or splashes.
Respiratory Protection
Work must be conducted within a certified chemical fume hood.
To prevent the inhalation of potentially harmful aerosols or vapors.[1][2] A NIOSH-approved respirator with an organic vapor/particulate filter is required for any operations outside a fume hood.[7]
Crucial Glove Protocol: Gloves must be inspected for integrity before each use. If any contamination occurs, change gloves immediately, washing hands thoroughly after removing the contaminated pair and before donning a new pair.[1][7] Dispose of contaminated gloves as hazardous solid waste.
Operational Plan: From Handling to Disposal
Safe handling requires a combination of robust engineering controls and meticulous procedural discipline.
Chemical Fume Hood: All manipulations of 2-(2-Methyl-indol-1-YL)-ethanol, including weighing, transfers, and solution preparation, must occur within a certified chemical fume hood to contain and exhaust any vapors or aerosols.[1][7]
Safety Stations: A recently tested eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[4][7]
Area Preparation: Before beginning work, line the surface of the fume hood with disposable, absorbent bench paper to contain any potential spills.[7][9]
PPE Donning: Correctly don all required PPE as specified in the table above.
Weighing: Whenever possible, weigh the compound directly within the fume hood. If an external balance is necessary, tare a sealed container, add the compound to the container inside the fume hood, and re-weigh the sealed container outside.
Solution Preparation: Add solvents to the solid compound slowly and carefully to prevent splashing.[7] Keep containers covered to the greatest extent possible during dissolution.
Post-Handling Decontamination: After completing the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.[2] Remove and properly dispose of all contaminated PPE. Wash hands and arms thoroughly.
All waste containing 2-(2-Methyl-indol-1-YL)-ethanol must be treated as hazardous waste to prevent environmental contamination and ensure regulatory compliance.[6]
Solid Waste: All contaminated solid materials, including gloves, bench paper, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
Liquid Waste: All solutions and liquid waste must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[7] Do not pour any waste down the drain.[5]